Product packaging for 2-(2-Chlorophenyl)ethanol(Cat. No.:CAS No. 19819-95-5)

2-(2-Chlorophenyl)ethanol

Cat. No.: B108356
CAS No.: 19819-95-5
M. Wt: 156.61 g/mol
InChI Key: IWNHTCBFRSCBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Chlorophenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B108356 2-(2-Chlorophenyl)ethanol CAS No. 19819-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNHTCBFRSCBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173540
Record name o-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19819-95-5
Record name 2-Chlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19819-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Chlorophenethylic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chlorophenethylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenethylic alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-Chlorophenyl)ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JVZ9G2VBD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-(2-Chlorophenyl)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-Chlorophenethyl Alcohol, is an important chemical intermediate with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Its structure, featuring a chlorinated aromatic ring and a primary alcohol functional group, provides a versatile scaffold for synthetic transformations. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its relevance in drug development. The conformational flexibility of this molecule has implications for drug design, as different conformers may exhibit varied binding affinities for target proteins.[1]

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid.[2] The presence of the hydroxyl group imparts moderate polarity, allowing for hydrogen bonding and influencing its solubility in polar solvents.[3] Its core physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 19819-95-5[4][5]
Molecular Formula C₈H₉ClO[5][6]
Molecular Weight 156.61 g/mol [2][5][6]
Appearance Colorless to Light yellow clear liquid[2]
Boiling Point 227.5 ± 0.0 °C at 760 mmHg; 130 °C at 12.5 mmHg[4][7]
Density 1.2 ± 0.1 g/cm³[4]
Specific Gravity (20/20) 1.19[7]
Flash Point 101.1 ± 20.4 °C[4]
Refractive Index 1.554[4][7]
LogP 1.95[4]
Exact Mass 156.034195[4]

Synthesis and Manufacturing

While various synthetic routes exist, a common and logical approach for the preparation of this compound involves the reduction of a corresponding carbonyl compound, such as 2-(2-chlorophenyl)acetaldehyde or 2'-chloroacetophenone. This transformation can be achieved using standard reducing agents.

General Synthesis Workflow: Reduction of 2'-Chloroacetophenone

The following workflow illustrates a generalized, high-level process for synthesizing this compound. The choice of reducing agent and solvent system is critical for optimizing yield and purity.

G cluster_start Starting Material cluster_process Process cluster_product Final Product start 2'-Chloroacetophenone reduction Reduction (e.g., NaBH₄ in Methanol) start->reduction Dissolution & Reaction product This compound reduction->product Work-up & Purification (e.g., Extraction, Distillation)

Caption: Generalized synthetic workflow for this compound.

Protocol Considerations:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing ketones to alcohols without affecting the aromatic chloride. More powerful reagents like lithium aluminum hydride (LiAlH₄) could also be used but require anhydrous conditions and more stringent handling procedures.

  • Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.

  • Work-up: The reaction is typically quenched with water or dilute acid, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is often purified by vacuum distillation to remove impurities and the solvent.

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

A. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. Attenuated Total Reflectance (ATR) and Vapor Phase IR spectra are available from spectral databases.[5][8]

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch (sp³): Absorptions are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the ethyl chain.

  • C-H Stretch (sp²): Absorptions are expected just above 3000 cm⁻¹ for the aromatic ring.

  • C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1050 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, indicates the carbon-chlorine bond.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectral data for this compound was not found in the search results, the expected ¹H and ¹³C NMR signals can be predicted based on its structure:

  • ¹H NMR:

    • A triplet corresponding to the two protons of the -CH₂-OH group.

    • A triplet corresponding to the two protons of the Ar-CH₂- group.

    • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and solvent.

    • A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the substituted benzene ring.

  • ¹³C NMR:

    • A signal for the -CH₂-OH carbon.

    • A signal for the Ar-CH₂- carbon.

    • Six distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom being significantly affected.

C. Mass Spectrometry (MS) The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[4] Key fragmentation patterns would likely include:

  • Loss of water (H₂O) from the molecular ion.

  • Cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to characteristic fragments.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its primary alcohol functional group, making it a valuable building block for introducing the 2-chlorophenethyl moiety into larger molecules.[1]

Reactivity cluster_reactions Key Synthetic Transformations main This compound ester Ester Derivative main->ester Esterification (e.g., + Acyl Chloride) ether Ether Derivative main->ether Williamson Ether Synthesis (e.g., + NaH, then R-X) aldehyde 2-(2-Chlorophenyl)acetaldehyde main->aldehyde Oxidation (e.g., + PCC, DMP)

Caption: Key reaction pathways for this compound.

A. Role as a Pharmaceutical Intermediate this compound serves as an intermediate in the synthesis of a variety of pharmaceuticals.[1] Its structure is a precursor to more complex active pharmaceutical ingredients (APIs). The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions, enabling the construction of larger molecular frameworks.

B. Conformational Polymorphism in Drug Design Computational studies highlight that the conformational flexibility of molecules like this compound can lead to multiple stable conformations.[1] These different three-dimensional arrangements can possess distinct bond lengths and angles, resulting in pseudo-resonance structures that coexist.[1] This phenomenon is critically important in drug design, as different conformers of a drug candidate can display significantly different binding affinities and selectivities for its biological target.[1] Understanding and controlling this conformational behavior is a key aspect of modern medicinal chemistry.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.[9][10]

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[7]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[7]

    • P280: Wear protective gloves, eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Keep the container tightly closed and store in a cool, dark place. Store away from incompatible materials such as strong oxidizing agents.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9] If vapors or aerosols are likely to be generated, a vapor respirator may be necessary.[9]

First-Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.[9]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

Conclusion

This compound is a versatile chemical building block with well-defined physical and spectroscopic properties. Its utility as an intermediate is central to its role in the synthesis of pharmaceuticals and other specialty chemicals. For drug development professionals, an understanding of its reactivity, synthetic accessibility, and conformational properties is essential for leveraging this molecule in the design and creation of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Chlorophenyl)ethanol (CAS 19819-95-5)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in organic synthesis. We will delve into its chemical and physical properties, synthesis methodologies, key applications in pharmaceutical and chemical industries, analytical characterization, and essential safety and handling protocols. This document is designed to serve as a practical resource for professionals engaged in research and development.

Core Identity and Physicochemical Properties

This compound, also known as 2-Chlorophenethyl Alcohol, is an organochlorine compound distinguished by a 2-chlorophenyl group attached to an ethanol backbone.[1][2] This structure imparts specific reactivity and physical characteristics that make it a valuable building block in complex organic syntheses.[2] It is typically a clear, colorless to light yellow liquid at room temperature.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19819-95-5[1][4][5]
Molecular Formula C₈H₉ClO[1][3][4][6]
Molecular Weight 156.61 g/mol [1][3][6]
Appearance Clear colorless to light yellow liquid[1][2][3]
Boiling Point 84-85 °C at 3 mmHg[1][7]
Density 1.19 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.551[1][7]
Purity (Typical) >97.0% (GC)[3][4]
SMILES C1(=CC=CC=C1CCO)Cl[1][2]
InChI Key IWNHTCBFRSCBQK-UHFFFAOYSA-N[1][8]

Synthesis and Reaction Pathways

The synthesis of this compound is critical for its application. Several synthetic routes are viable, with the choice often depending on the availability of starting materials, desired scale, and purity requirements.

Common Synthesis Route: Reduction of 2-Chlorophenylacetic Acid

A prevalent laboratory and industrial method involves the reduction of 2-chlorophenylacetic acid. This transformation is efficiently achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

The causality behind this choice lies in the high reactivity of LiAlH₄, which is necessary to reduce the carboxylic acid functional group directly to a primary alcohol. The use of an anhydrous solvent is critical to prevent the violent quenching of the hydride reagent by water.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product Start 2-Chlorophenylacetic Acid in THF Reduction Reduction Reaction Start->Reduction Reacts with Reagent 1. LiAlH₄ (Lithium Aluminum Hydride) 2. 0°C to 25-30°C Reagent->Reduction Drives Quench Water (H₂O) Quench Extraction Extraction with Dichloromethane Quench->Extraction Reduction->Quench Followed by Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration under Reduced Pressure Drying->Concentration End This compound Concentration->End

Caption: Synthesis workflow for this compound via reduction.

Step-by-Step Experimental Protocol: Reduction of 2-Chlorophenylacetic Acid

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Preparation: Dissolve 20 g of 2-chlorophenylacetic acid in 200 mL of anhydrous tetrahydrofuran (THF) in a suitable reaction flask under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cooling: Stir the solution and cool it to 0°C using an ice bath.[1]

  • Addition of Reducing Agent: Carefully add 8.9 g of lithium aluminum hydride (LiAlH₄) in small portions to control the exothermic reaction.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (25-30°C) and stir until the reaction is complete (monitoring by TLC is recommended).[1]

  • Quenching: Cautiously quench the reaction by slowly adding 300 mL of water.

  • Extraction: Extract the aqueous mixture with 400 mL of dichloromethane.[1]

  • Drying and Concentration: Separate the organic phase and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically a light yellow oil.[1]

Alternative Synthesis: Grignard Reaction

Another common approach is the Grignard reaction, which utilizes 2-chlorophenylmagnesium bromide and acetaldehyde.[6] This method builds the carbon skeleton and introduces the hydroxyl group in a single step, offering an alternative pathway depending on precursor availability.

Applications in Drug Development and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its bifunctional nature—an alcohol for esterification or oxidation and a chlorinated aromatic ring for nucleophilic substitution or cross-coupling reactions—makes it highly versatile.

  • Pharmaceutical Intermediate: It is a documented building block for various pharmaceuticals, including antihistamines and bronchodilators.[6] The specific stereochemistry of related chlorophenyl ethanol derivatives is crucial, as different enantiomers can exhibit dramatically different pharmacological properties and binding affinities to protein targets.[6]

  • Synthesis of Amines: The compound is used in the chemical synthesis of various amines.[1][7]

  • Precursor to Other Building Blocks: It can be oxidized to form the corresponding aldehyde or ketone, or it can undergo esterification.[6] For example, it is a precursor to 2-(2-chlorophenyl)acetic acid, another important intermediate.[9]

  • Research Applications: Due to its well-defined structure, it is employed in research to study reaction mechanisms and the behavior of different functional groups.[6]

Applications_Diagram Core This compound (CAS 19819-95-5) Oxidation Oxidation Core->Oxidation Esterification Esterification Core->Esterification Substitution Hydroxyl Group Substitution (e.g., to Amine) Core->Substitution Research Mechanistic Studies Core->Research Aldehydes 2-(2-Chlorophenyl)acetaldehyde Oxidation->Aldehydes Esters Various Esters Esterification->Esters Amines Substituted Phenethylamines Substitution->Amines Acids 2-(2-Chlorophenyl)acetic Acid Aldehydes->Acids Further Oxidation Pharma Pharmaceuticals (e.g., Antihistamines, Bronchodilators) Acids->Pharma Agrochem Agrochemicals Esters->Agrochem Amines->Pharma

Caption: Key reaction pathways and applications of this compound.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis.

  • Gas Chromatography (GC): This is the primary method used to determine the purity of the compound, with commercial grades typically exceeding 97.0%.[3][4]

  • Spectroscopy: Standard spectroscopic methods are used for structural confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the hydrogen and carbon framework, confirming the connectivity of the atoms.

    • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the broad O-H stretch of the alcohol and peaks corresponding to the aromatic C-H and C-Cl bonds.

    • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that help confirm the structure.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification and Precautionary Statements

The compound is classified as a hazardous substance. Key safety information is summarized from its Safety Data Sheet (SDS).[4]

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements (Selected)
alt text
Warning H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]P280: Wear protective gloves/eye protection.[4]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage Recommendations
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation of vapor or mist.[4] Eyewash stations and safety showers should be readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place.[1][4][11] It should be stored away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is room temperature.[1]

Conclusion

This compound (CAS 19819-95-5) is a foundational building block in modern organic chemistry. Its well-defined properties, accessible synthesis routes, and versatile reactivity make it an indispensable intermediate for the development of a wide range of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reactivity, and safe handling procedures is crucial for any researcher or drug development professional utilizing this compound in their work.

References

An In-depth Technical Guide to the Molecular Structure of 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-(2-Chlorophenyl)ethanol (CAS RN: 19819-95-5), a pivotal chemical intermediate in the fine chemical and pharmaceutical industries. We will delve into the precise elucidation of its molecular structure through an analysis of its physicochemical properties and spectroscopic data. Furthermore, this guide will present an established synthesis protocol, discuss its applications as a versatile building block in organic synthesis, and provide critical safety and handling information.[1][2] This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.

Introduction: The Significance of a Versatile Building Block

This compound, also known as 2-Chlorophenethyl Alcohol, is an aromatic alcohol that holds significant value as a structural motif and intermediate in organic synthesis. Its architecture, featuring a chlorinated phenyl ring coupled to an ethanol moiety, provides two reactive centers: the aromatic ring, which can undergo further substitution, and the primary alcohol, which can be oxidized or converted to other functional groups.[2] This bifunctionality makes it a valuable precursor in the synthesis of a range of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] Understanding its precise molecular structure is paramount for predicting its reactivity, designing synthetic pathways, and ensuring the purity of downstream products.

Physicochemical Properties and Molecular Structure Elucidation

The identity and purity of this compound are defined by its unique physicochemical properties and spectroscopic fingerprint. These characteristics are foundational for its application in exacting synthetic protocols.

Core Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below. These values are critical for its handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular Formula C₈H₉ClO[1][4][5]
Molecular Weight 156.61 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[1]
CAS Registry Number 19819-95-5[1][4]
Density 1.2 ± 0.1 g/cm³[4]
Boiling Point 227.5 °C at 760 mmHg; 130 °C at 12.5 mmHg[4]
Refractive Index 1.55
Purity (Typical) >97.0% (GC)[1]
Molecular Structure and Spectroscopic Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework. The expected signals in the ¹H NMR spectrum would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the benzylic methylene group, a multiplet for the aromatic protons, and a broad singlet for the hydroxyl proton. The ¹³C NMR would show distinct signals for the two aliphatic carbons and the six aromatic carbons, with the carbon bearing the chlorine atom being significantly influenced. While a specific spectrum for this compound is not publicly available in the provided search results, TCI Chemicals confirms the structure via NMR for their product.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[6] Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C stretching within the aromatic ring, and a C-Cl stretching vibration.

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.[7] The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 156 and an M+2 peak at m/z 158 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

A visual representation of the molecular structure is provided below.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

This compound can be synthesized via several routes. A common and reliable method is the reduction of a corresponding carbonyl compound.

Synthesis via Reduction of 2-Chloroacetophenone

A prevalent method for synthesizing substituted phenylethanols is the reduction of the corresponding acetophenone. In this case, this compound can be synthesized from 1-(2-chlorophenyl)ethanone. Biocatalytic methods using microorganisms like Lactobacillus curvatus have been shown to be effective for this transformation, producing the chiral alcohol with high enantiomeric excess.[8]

Experimental Protocol: Bioreduction of 1-(2-chlorophenyl)ethanone

This protocol is adapted from established biocatalytic reduction methodologies.[8]

Materials:

  • 1-(2-chlorophenyl)ethanone

  • Lactobacillus curvatus whole cells

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

  • Glucose (as a cofactor regeneration source)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Incubator shaker

Procedure:

  • Culture Preparation: Cultivate Lactobacillus curvatus in a suitable growth medium until a desired cell density is reached. Harvest the cells by centrifugation and wash with buffer.

  • Bioreduction: In a reaction vessel, suspend the washed Lactobacillus curvatus cells in the buffer solution.

  • Add glucose to the cell suspension.

  • Add 1-(2-chlorophenyl)ethanone to the mixture.

  • Incubate the reaction mixture in a shaker at a controlled temperature and agitation speed.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction Reaction cluster_purification Product Isolation Cultivate Cultivate Lactobacillus Harvest Harvest & Wash Cells Cultivate->Harvest Suspend Suspend Cells in Buffer Harvest->Suspend Add_Reactants Add Substrate & Glucose Suspend->Add_Reactants Incubate Incubate with Shaking Add_Reactants->Incubate Monitor Monitor by GC/HPLC Incubate->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (optional) Concentrate->Purify

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate.[2]

  • Pharmaceutical Synthesis: It serves as a key building block for various pharmaceuticals. The "chlorophenethyl" moiety is a common feature in many biologically active molecules. For instance, related structures are found in antihistamines and bronchodilators.[2] The chlorine substitution can influence the lipophilicity and metabolic stability of the final drug molecule.

  • Agrochemicals: Similar to pharmaceuticals, it can be a precursor for pesticides and herbicides.

  • Reaction Mechanism Studies: Its defined structure and reactivity make it a useful compound for studying the mechanisms of various organic reactions.[2]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety.

  • Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[9]

  • Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves and eye protection.[9] Wash hands and skin thoroughly after handling. Use in a well-ventilated area or under a fume hood.

  • First Aid:

    • If on skin: Wash with plenty of water.[9]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • If irritation persists for either skin or eyes, seek medical attention.[9]

  • Storage: Store in a cool, dark, and well-ventilated place.[9] Keep the container tightly closed and store away from incompatible materials like oxidizing agents.[9]

Conclusion

This compound is a chemical of significant industrial and research importance. Its molecular structure, confirmed by a suite of spectroscopic methods, endows it with a reactivity profile that makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

A Guide to the Spectroscopic Characterization of 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)ethanol (CAS: 19819-95-5) is a key chemical intermediate utilized in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1][2] Its structure, featuring a chlorinated aromatic ring and a primary alcohol, provides a versatile scaffold for building more complex molecules. Accurate and unambiguous structural confirmation is paramount for ensuring the quality, purity, and consistency of starting materials in any research and development pipeline, particularly in drug development where impurities can have significant consequences.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will delve into Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Beyond presenting the data, this guide emphasizes the rationale behind the analytical techniques and the interpretation of the resulting spectra, equipping the reader with the necessary insights to perform and validate these analyses with confidence.

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers invaluable structural information through the analysis of its fragmentation patterns.

Rationale for Experimental Approach

For a semi-volatile and thermally stable molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS with EI) is the method of choice. GC provides excellent separation of the analyte from any potential impurities, while EI is a robust, high-energy ionization technique that produces a rich fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Data Interpretation: Unveiling the Structure

The electron ionization mass spectrum of this compound is provided by the NIST/EPA/NIH Mass Spectral Library.[3] The key is to identify the molecular ion and rationalize the major fragment ions to confirm the connectivity of the atoms.

Table 1: Key Mass Spectrometry Data for this compound [3]

m/z (Charge Ratio)Predicted IdentityInterpretation
158[C₈H₉³⁷ClO]⁺M+2 Peak: The isotopic peak for the heavier chlorine isotope (³⁷Cl). Its intensity, approximately one-third of the M⁺ peak, is characteristic of a monochlorinated compound.
156[C₈H₉³⁵ClO]⁺Molecular Ion (M⁺): Confirms the molecular weight of the compound (156.61 g/mol ).[3][4]
125[C₈H₆Cl]⁺Base Peak: Loss of the CH₂OH radical (•CH₂OH, 31 Da) via benzylic cleavage. This is a highly stable tropylium-like cation, making it the most abundant fragment.
91[C₇H₇]⁺Loss of a chlorine atom from the m/z 125/127 fragment, or loss of HCl from the tropylium ion.
89[C₇H₅]⁺Further fragmentation from the m/z 125 fragment.

Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway

fragmentation M [C₈H₉ClO]⁺˙ m/z = 156/158 F1 [C₇H₆Cl]⁺ m/z = 125/127 (Base Peak) M->F1 - •CH₂OH F2 [C₇H₇]⁺ m/z = 91 F1->F2 - Cl•

Caption: Key EI fragmentation steps for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental NMR data for this specific ortho-isomer is not widely available in public databases, we can reliably predict the spectrum based on established principles and data from its isomers.

¹H NMR Spectroscopy: Proton Environments

Rationale: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. A standard 400 MHz spectrometer using deuterated chloroform (CDCl₃) as a solvent and tetramethylsilane (TMS) as an internal standard provides excellent resolution for this molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

  • Data Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

Predicted Data & Interpretation: The structure consists of a substituted ethyl group (-CH₂-CH₂-OH) and four protons on the aromatic ring.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.40 - 7.15Multiplet (m)4HAr-H The ortho-substitution pattern creates four unique aromatic protons, resulting in a complex, overlapping multiplet.
~ 3.95Triplet (t)2H-CH₂-OH The methylene group attached to the hydroxyl is deshielded by the electronegative oxygen. It appears as a triplet due to coupling with the adjacent CH₂ group.
~ 3.10Triplet (t)2HAr-CH₂ -The benzylic methylene group is deshielded by the aromatic ring. It appears as a triplet due to coupling with the adjacent CH₂ group.
~ 1.70Broad Singlet (br s)1H-OH The hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and temperature. It may not show coupling.
¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR spectroscopy, typically with broadband proton decoupling, identifies all unique carbon environments in the molecule.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer using a standard pulse program with proton decoupling.

Predicted Data & Interpretation: The molecule has 8 carbon atoms, all in unique environments due to the ortho-substitution, resulting in 8 distinct signals.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 136Ar-C (Quaternary)The aromatic carbon directly attached to the ethyl group.
~ 134Ar-C -Cl (Quaternary)The aromatic carbon bearing the chlorine atom is deshielded.
~ 131Ar-C HAromatic methine carbon.
~ 129Ar-C HAromatic methine carbon.
~ 127Ar-C HAromatic methine carbon.
~ 125Ar-C HAromatic methine carbon.
~ 62-C H₂-OHThe carbon attached to the hydroxyl group is significantly deshielded by oxygen.[5]
~ 40Ar-C H₂-The benzylic carbon.

Diagram 2: Overall Spectroscopic Analysis Workflow

workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound GCMS GC-MS (EI) Sample->GCMS NMR NMR (¹H & ¹³C) Sample->NMR IR ATR-IR Sample->IR MS_Data MW & Fragmentation (m/z 156, 125) GCMS->MS_Data NMR_Data C-H Framework (Ar-H, -CH₂CH₂O-) NMR->NMR_Data IR_Data Functional Groups (O-H, C-Cl) IR->IR_Data Conclusion Structural Confirmation MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: Integrated workflow for the structural elucidation of the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Rationale for Experimental Approach

Attenuated Total Reflectance (ATR) IR is the preferred method for routine analysis. It is fast, requires minimal sample preparation (a single drop of the liquid is sufficient), and is non-destructive. The fact that commercial suppliers use IR to confirm product identity speaks to its reliability.[6]

Experimental Protocol: ATR-IR Analysis
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place one drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Data Interpretation: Vibrational Fingerprints

The IR spectrum provides clear evidence for the key functional groups within the molecule.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
~ 3350 (broad)O-H stretchAlcohol (-OH)The broadness of this peak is characteristic of a hydrogen-bonded hydroxyl group.
~ 3060C-H stretchAromatic (sp²)Confirms the presence of the phenyl ring.
~ 2940, 2870C-H stretchAliphatic (sp³)Corresponds to the symmetric and asymmetric stretching of the methylene (-CH₂-) groups in the ethyl chain.
~ 1590, 1480, 1440C=C stretchAromatic RingThese absorptions are characteristic of the benzene ring skeleton.
~ 1050C-O stretchPrimary AlcoholStrong absorption indicating the C-O single bond of the alcohol.
~ 750C-H bend (out-of-plane)Ortho-disubstituted AromaticThis strong band is highly indicative of a 1,2-disubstitution pattern on the benzene ring.
~ 700C-Cl stretchAryl ChlorideConfirms the presence of the chlorine-carbon bond.

Conclusion

The comprehensive analysis using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for the structural confirmation of this compound. MS confirms the correct molecular weight (m/z 156/158) and a logical fragmentation pattern. NMR spectroscopy elucidates the precise carbon-hydrogen framework, distinguishing this compound from its isomers. Finally, IR spectroscopy provides a rapid and definitive confirmation of the essential alcohol, aromatic, and chloro- functional groups. Together, these techniques form a robust analytical package for ensuring the identity and quality of this critical chemical intermediate in any scientific or industrial setting.

References

2-(2-Chlorophenyl)ethanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS RN: 19819-95-5), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes technical data from authoritative sources to provide a field-proven framework for risk mitigation.

Chemical and Physical Properties

This compound, also known as 2-Chlorophenethyl Alcohol, is a substituted aromatic alcohol.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValue
CAS Number 19819-95-5[1]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [3]
Synonyms 2-Chlorophenethyl Alcohol[1][2]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1]

GHS Hazard Classification:

  • Skin Irritation: Category 2[1]

  • Serious Eye Irritation: Category 2A[1]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • Prevention:

    • P264: Wash hands and face thoroughly after handling.[1][4]

    • P280: Wear protective gloves, eye protection.[1][2]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[1][2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][2]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[1][2]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls:

  • Ventilation: All handling of this compound should be performed in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure to any vapors or mists that may be generated.[5]

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE):

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.[4]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat.Gloves must be inspected before use and disposed of properly after handling.[6][7] Protective clothing should be worn to prevent skin contact.[8]
Respiratory A vapor respirator may be required if handling large quantities or if ventilation is inadequate.Follow local and national regulations for respirator use.[1]

dot

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessTask Assess Task: - Quantity - Temperature - Potential for splashing/aerosolization Start->AssessTask Eyes Eye Protection: Safety glasses with side shields (minimum) Goggles for splash risk Face shield for significant splash risk AssessTask->Eyes Skin Skin Protection: Chemical-resistant gloves (nitrile) Lab coat AssessTask->Skin Respiratory Respiratory Protection: Required if ventilation is inadequate or aerosols are generated AssessTask->Respiratory Handle Proceed with Handling Eyes->Handle Skin->Handle Respiratory->Handle Stop Stop and Re-evaluate Controls Handle->Stop If exposure occurs or is likely Emergency_Response_Flowchart Diagram 2: Emergency Response Flowchart Exposure Exposure Event Assess Assess Exposure Route Exposure->Assess Inhalation Inhalation Assess->Inhalation Skin Skin Contact Assess->Skin Eye Eye Contact Assess->Eye Ingestion Ingestion Assess->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin If irritation persists RinseEyes Rinse with Water for 15 min Remove Contact Lenses Eye->RinseEyes If irritation persists RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Medical Attention FreshAir->Medical WashSkin->Medical If irritation persists RinseEyes->Medical If irritation persists RinseMouth->Medical

References

Physical and chemical properties of 2-Chlorophenethyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chlorophenethyl Alcohol for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chlorophenethyl alcohol, also known as 2-(2-Chlorophenyl)ethanol, is an organochlorine compound and a substituted phenethyl alcohol. Its structural features—a reactive primary alcohol and a chlorinated aromatic ring—make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical characterization. It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block in the synthesis of novel chemical entities, including potential pharmaceutical agents.

Molecular Structure and Identification

Understanding the fundamental structure and identifiers of 2-Chlorophenethyl Alcohol is the first step in its application. The molecule consists of a phenethyl alcohol backbone with a chlorine atom substituted at the ortho (position 2) of the phenyl ring.

Caption: Chemical structure of 2-Chlorophenethyl Alcohol.

This specific substitution pattern influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and potential applications in designing target molecules with specific pharmacological profiles.

Nomenclature and Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical:

IdentifierValueSource
CAS Number 19819-95-5[1][2]
Molecular Formula C₈H₉ClO[1][2][3]
Molecular Weight 156.61 g/mol [1]
IUPAC Name This compound[4]
Synonyms 2-Chlorophenethyl alcohol, o-Chlorophenethyl alcohol, 2-Chlorobenzeneethanol[1][2]
InChI Key IWNHTCBFRSCBQK-UHFFFAOYSA-N[1][2]
Canonical SMILES C1(=CC=CC=C1Cl)CCO[1][2]

Physical and Chemical Properties

The physicochemical properties of a compound are paramount for designing reaction conditions, purification protocols, and formulation strategies. 2-Chlorophenethyl alcohol is a clear, colorless liquid at room temperature.[1][5]

PropertyValueNotesSource
Appearance Clear colorless liquid-[1][5]
Boiling Point 84-85 °C at 3 mmHgHigh boiling point necessitates vacuum distillation for purification.[1]
Density 1.19 g/mL at 25 °CDenser than water.[1]
Refractive Index (n20/D) 1.551A useful parameter for purity assessment.[1]
Flash Point >110 °C (>230 °F)Classified as a combustible liquid.[1][5]
pKa 14.72 ± 0.10 (Predicted)Similar to other primary alcohols.[1][5]
Storage Temperature Room TemperatureShould be stored in a dry, tightly sealed container.[1][5]

Synthesis Protocol

The most common laboratory-scale synthesis of 2-Chlorophenethyl alcohol involves the reduction of 2-chlorophenylacetic acid.[1][3] This transformation is a standard procedure in organic chemistry, yet its successful execution relies on careful control of reaction conditions, particularly when using highly reactive hydrides.

Causality in Reagent Selection
  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its potent ability to reduce carboxylic acids directly to primary alcohols. Weaker reducing agents, such as sodium borohydride, are generally ineffective for this transformation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is an aprotic ether that effectively solvates the lithium aluminum hydride and is stable to the highly reactive reagent. The use of an anhydrous solvent is critical, as LiAlH₄ reacts violently with water.

  • Work-up: The reaction is quenched by the slow addition of water to neutralize the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide salts. An extraction with a water-immiscible organic solvent like dichloromethane or ethyl acetate is then used to isolate the product.

Synthesis_Workflow Start 2-Chlorophenylacetic Acid in Anhydrous THF Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Slow, Batchwise Addition of Lithium Aluminum Hydride (LiAlH₄) Cooling->Addition Reaction Warm to 25-30°C Reaction Proceeds Addition->Reaction Quench Quench with Water (Slow Addition) Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Drying Dry Organic Phase (Anhydrous Na₂SO₄) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Product 2-Chlorophenethyl Alcohol (Light Yellow Oil) Concentration->Product

Caption: General workflow for the synthesis of 2-Chlorophenethyl Alcohol.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed by trained personnel in a controlled laboratory environment.[1]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 20 g of 2-chlorophenylacetic acid in 200 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add 8.9 g of lithium aluminum hydride (LiAlH₄) in small portions (batchwise) to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25-30 °C). Stir for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Carefully and slowly quench the reaction by adding 300 mL of water. This step is highly exothermic and will generate hydrogen gas; ensure adequate ventilation and proceed with caution.

  • Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with 400 mL of dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure at 30-35 °C to yield the crude product, typically a light yellow oil. Further purification can be achieved by vacuum distillation.

Chemical Reactivity and Applications

The utility of 2-Chlorophenethyl alcohol in drug development stems from the reactivity of its primary alcohol functional group. This group can be readily converted into other functionalities, allowing for its incorporation into larger, more complex molecules.

Reactivity_Pathways Start 2-Chlorophenethyl Alcohol Halogenation Conversion to Alkyl Halide (e.g., with SOCl₂, PBr₃) Start->Halogenation Substitution Esterification Ester Formation (with Acyl Chlorides, Carboxylic Acids) Start->Esterification Acylation Oxidation Oxidation (to Aldehyde or Carboxylic Acid) Start->Oxidation Oxidation (e.g., PCC, Jones) Amine_Synth Intermediate for Amine Synthesis Halogenation->Amine_Synth SN2 with Amines Ester_Prod Ester Derivatives Esterification->Ester_Prod Carbonyl_Prod Carbonyl Compounds Oxidation->Carbonyl_Prod

Caption: Key reaction pathways for 2-Chlorophenethyl Alcohol.

Core Reactivity
  • Conversion to Halides: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it is often converted to a better leaving group, such as a tosylate, or directly replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[6] The resulting 2-(2-chloroethyl)chlorobenzene is a potent alkylating agent.

  • Synthesis of Amines: The primary application cited for this compound is in the synthesis of amines.[1] This is typically achieved by converting the alcohol to an alkyl halide (as described above) and subsequently reacting it with a primary or secondary amine via an Sₙ2 reaction.

  • Esterification: The alcohol can react with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides to form esters, which can be important intermediates or final products in drug synthesis.[6]

  • Oxidation: Depending on the oxidizing agent used, the primary alcohol can be oxidized to 2-chlorophenylacetaldehyde (using mild agents like pyridinium chlorochromate, PCC) or further to 2-chlorophenylacetic acid (using strong agents like potassium permanganate or chromic acid).

Role in Drug Discovery

While specific blockbuster drugs directly containing the 2-chlorophenethyl alcohol moiety are not prominent, its significance lies in its role as a structural motif and building block. Chlorinated aromatic compounds are prevalent in pharmaceuticals, with chlorine substitution often used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] The phenethyl alcohol scaffold is also a common feature in many biologically active compounds. Therefore, 2-chlorophenethyl alcohol serves as a valuable starting material for generating libraries of compounds for screening and lead optimization in medicinal chemistry programs.[8][9]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is dominated by its O-H and C-O stretching vibrations.[10][11]

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[10]

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch: Aromatic ring stretching absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region, typical for a primary alcohol.[10]

  • C-Cl Stretch: A band in the fingerprint region, typically around 750 cm⁻¹, corresponding to the C-Cl bond of the ortho-substituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom.[11]

    • Aromatic Protons (Ar-H): A complex multiplet pattern is expected between 7.0-7.5 ppm, integrating to 4 protons. The ortho-substitution pattern leads to a more complex splitting than a simple singlet or doublet.

    • Methylene Protons (-CH₂-O): A triplet is expected around 3.8 ppm, deshielded by the adjacent oxygen atom.

    • Methylene Protons (Ar-CH₂-): A triplet is expected around 2.9 ppm.

    • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 1-5 ppm). Its signal will disappear upon shaking the sample with D₂O, a key confirmatory test.[11]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.[11]

    • Aromatic Carbons: Six distinct signals are expected in the 120-140 ppm region. The carbon bearing the chlorine (C-Cl) will be shifted, as will the carbon attached to the ethyl side chain (C-ipso).

    • Methylene Carbon (-CH₂-O): A signal is expected in the 60-70 ppm range.

    • Methylene Carbon (Ar-CH₂-): A signal is expected further upfield, around 35-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation.[12]

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 156. A characteristic M+2 peak at m/z = 158 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[12]

  • Key Fragments:

    • Alpha-Cleavage: The most likely fragmentation pathway for a primary alcohol is cleavage of the bond between C1 and C2 of the ethyl chain, leading to a stable benzylic cation or a resonance-stabilized, oxygen-containing cation. A prominent peak at m/z = 125 (M - CH₂OH) would be expected from the loss of the hydroxymethyl radical.

    • Dehydration: Loss of a water molecule (H₂O) from the molecular ion would result in a fragment at m/z = 138.[10]

Safety and Handling

Proper handling of 2-Chlorophenethyl alcohol is essential to ensure laboratory safety.

  • GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1][13]

  • Precautionary Statements:

    • Prevention (P264, P280): Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]

    • Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[13]

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[14]

    • Avoid breathing vapors or mist.[14]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Storage: Store in a cool, dry place in a tightly sealed container.[1][5]

Conclusion

2-Chlorophenethyl alcohol is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its synthesis from commercially available starting materials is straightforward, and its primary alcohol functionality provides a handle for diverse chemical transformations. For researchers in medicinal chemistry and drug development, this compound represents a valuable building block for constructing more complex molecules, leveraging the known influence of chloro-aromatic and phenethyl alcohol motifs on pharmacokinetic and pharmacodynamic properties. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of 2-(2-Chlorophenyl)ethanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(2-Chlorophenyl)ethanol in Drug Discovery

This compound (CAS No. 19819-95-5), a substituted phenylethanol, is a critical building block in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, including the chlorinated phenyl ring and the primary alcohol functional group, make it a versatile synthon for introducing the 2-chlorophenethyl moiety into target molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-quality this compound, understanding key quality attributes, and implementing robust analytical methods for its verification. While its application is broad, it is often explored in the synthesis of complex heterocyclic systems and other intermediates for active pharmaceutical ingredients (APIs).

Part 1: Navigating the Commercial Supplier Landscape

A reliable supply of starting materials is the cornerstone of reproducible and successful research. The commercial availability of this compound is robust, with several reputable suppliers offering various grades and quantities. The choice of supplier should be guided by factors such as purity, consistency, available documentation, and technical support.

Key Commercial Suppliers

The following table summarizes prominent commercial suppliers of this compound. It is important to note that while some companies are direct manufacturers, others are distributors. Researchers should always verify the origin of the material if traceability is critical for their application.

SupplierTypical PurityNotes
Tokyo Chemical Industry (TCI) >97.0% (GC)A primary manufacturer offering a range of pack sizes. Detailed specifications and safety data sheets are readily available on their website.[1][2][3]
Sigma-Aldrich (Merck) Various purities availableA major global supplier of chemicals for research and development. Offers various grades, and detailed product information is typically available online.[4][5][6][7][8]
Santa Cruz Biotechnology Research gradeA supplier focused on biochemicals for research, offering this compound, including specific enantiomers like (1S)-1-(2-chlorophenyl)ethanol.[9][10][11][12]
Fisher Scientific Distributor for TCI and othersA major distributor of scientific products, including chemicals from various manufacturers. Provides convenient access to products from suppliers like TCI.[13]
Cymit Quimica >97.0% (GC)A European supplier offering TCI products, providing regional access to researchers.[9]
AbacipharmTech Research and bulk quantitiesA global chemical supplier that can be a source for both research and larger-scale needs.

Note: Purity levels and available grades can vary. It is crucial to consult the supplier's specific product documentation for the most accurate information.

Part 2: Critical Quality Control Parameters and Verification

Ensuring the quality of this compound is paramount to the integrity of your research. A thorough evaluation of the supplier's Certificate of Analysis (CoA) and, when necessary, independent verification are essential steps.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that provides key quality control data for a specific batch of a chemical. Below is a representative example of a CoA for this compound, highlighting the critical parameters to assess.

Table 2: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance Colorless to pale yellow liquidConformsVisual
Identity Conforms to structureConforms¹H NMR, IR
Purity (by GC) ≥ 97.0%98.5%Gas Chromatography
Water Content ≤ 0.5%0.1%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsHeadspace GC
Experimental Protocol for Purity Verification by Gas Chromatography (GC)

Independent verification of purity is a critical step in a rigorous quality control program. Gas chromatography is a common and effective method for assessing the purity of volatile and semi-volatile compounds like this compound.

Objective: To determine the purity of a commercial sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Gas chromatograph with a Flame Ionization Detector (FID)

Chromatographic Conditions (Example):

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Injection: Inject the prepared sample onto the GC system.

  • Data Analysis: Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

GC_Purity_Verification_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation Sample This compound Sample Dilution Prepare Dilute Solution (e.g., 1 mg/mL) Sample->Dilution Solvent High-Purity Solvent Solvent->Dilution Injection Inject Sample Dilution->Injection GC_System Gas Chromatograph (FID) Chromatogram Generate Chromatogram GC_System->Chromatogram Injection->GC_System Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Part 3: Role in Pharmaceutical Synthesis and Drug Development

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules due to its reactive hydroxyl group and the influence of the chloro-substituted phenyl ring.

Application as a Versatile Building Block

The primary alcohol of this compound can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, opening up a wide range of synthetic possibilities. The presence of the chlorine atom on the phenyl ring can be used to modulate the electronic properties of the molecule or to serve as a handle for cross-coupling reactions.

While this compound is a versatile building block for various pharmaceuticals, its direct role as a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) lornoxicam is not prominently documented in publicly available literature and patents.[14][15][16][17][18] Lornoxicam's synthesis typically involves different starting materials.[14][15][16][17][18] However, the structural motif of a substituted phenyl ring attached to a two-carbon chain is common in many biologically active molecules, making this compound a valuable tool in a medicinal chemist's arsenal.

Synthetic_Utility cluster_transformations Chemical Transformations cluster_products Resulting Intermediates Start This compound Oxidation Oxidation Start->Oxidation Halogenation Halogenation Start->Halogenation Esterification Esterification Start->Esterification Coupling Cross-Coupling (at Cl) Start->Coupling Aldehyde 2-(2-Chlorophenyl)acetaldehyde Oxidation->Aldehyde Halide 1-(2-Chloroethyl)-2-chlorobenzene Halogenation->Halide Ester 2-(2-Chlorophenyl)ethyl acetate Esterification->Ester Coupled_Product Biaryl or other coupled products Coupling->Coupled_Product

Conclusion

The successful integration of this compound into a drug discovery and development pipeline hinges on a thorough understanding of the supplier landscape and the implementation of stringent quality control measures. By carefully selecting suppliers, critically evaluating Certificates of Analysis, and performing independent analytical verification, researchers can ensure the quality and consistency of this vital chemical building block, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

The Multifaceted Biological Activities of 2-(2-Chlorophenyl)ethanol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with diverse biological activities remains a cornerstone of therapeutic innovation. Among these, the 2-(2-chlorophenyl)ethanol framework and its derivatives have emerged as a promising class of compounds exhibiting a remarkable breadth of pharmacological effects. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities associated with these molecules. Moving beyond a mere cataloging of effects, this document delves into the underlying mechanisms of action, provides robust experimental protocols for their evaluation, and presents a critical analysis of structure-activity relationships. Our objective is to equip you with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of this compound derivatives in your research and development endeavors.

The Core Moiety: Understanding this compound

This compound, a colorless to light yellow liquid with the chemical formula C₈H₉ClO, serves as the foundational structure for a diverse array of biologically active derivatives.[1][2] Its aromatic chlorinated structure is a key determinant of its chemical reactivity and biological interactions.[1] The presence of the chlorine atom on the phenyl ring and the hydroxyl group of the ethanol chain provides reactive sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored pharmacological profiles.[1]

Antimicrobial and Antifungal Frontiers: Combating Drug Resistance

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[3] Derivatives of this compound have demonstrated encouraging antimicrobial and antifungal properties, positioning them as a scaffold of interest in the fight against infectious diseases.[1][4]

Mechanism of Action: Disrupting Microbial Integrity

While the precise mechanisms are still under investigation for many derivatives, the antimicrobial and antifungal activity of this class of compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilic nature of the chlorophenyl group facilitates partitioning into the lipid-rich cell membranes of bacteria and fungi. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Furthermore, some derivatives may exert their effects by inhibiting key microbial enzymes. For instance, certain benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole have shown potent antifungal activity, suggesting that the core structure can be modified to target specific fungal pathways.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized method for quantifying the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[3]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (this compound derivative)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth within the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[6]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 630 nm.[6]

Structure-Activity Relationship (SAR) Insights

Studies on various derivatives have provided initial insights into the structure-activity relationships governing their antimicrobial and antifungal potency. For example, the introduction of a chlorine atom on the para-position of the benzene ring in some benzimidazole derivatives was found to enhance antifungal activity.[5] Similarly, certain N-{2-(4-chlorophenyl) acetyl} amino alcohol derivatives have shown moderate antifungal activity, suggesting that the nature of the side chain attached to the core structure plays a crucial role.[7]

Comparative Efficacy Data

While comprehensive data for a wide range of this compound derivatives is still emerging, the following table provides an illustrative framework for comparing the potential efficacy of a hypothetical derivative against standard clinical agents.

MicroorganismTypeHypothetical Derivative MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData not available0.25 - 2Not Applicable
Bacillus subtilisGram-positive BacteriaData not available0.125 - 1Not Applicable
Escherichia coliGram-negative BacteriaData not available0.015 - 1Not Applicable
Pseudomonas aeruginosaGram-negative BacteriaData not available0.25 - 8Not Applicable
Candida albicansFungus (Yeast)Data not availableNot Applicable0.25 - 2
Aspergillus flavusFungus (Mold)Data not availableNot Applicable8 - 32
Note: This table is for illustrative purposes. Actual MIC values would need to be determined experimentally.[3]

Anticancer Activity: Targeting Malignant Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Several derivatives incorporating the chlorophenyl moiety have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[8][9][10]

Mechanistic Pathways of Action

The anticancer effects of this compound derivatives are diverse and often depend on the specific chemical modifications of the parent structure. Some of the key mechanisms identified include:

  • Inhibition of Topoisomerase II: Certain 2-phenol-4-chlorophenyl-6-aryl pyridines have been shown to be potent inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[10] Inhibition of this enzyme leads to DNA damage and apoptosis in rapidly dividing cancer cells.

  • Antiproliferative Effects: Thienopyridine derivatives containing a 2-chlorophenyl carboxamide moiety have exhibited antiproliferative activity, suggesting interference with cell cycle progression.[8]

  • Induction of Apoptosis: The cytotoxic effects of many anticancer compounds are mediated through the induction of programmed cell death, or apoptosis. While the specific apoptotic pathways triggered by this compound derivatives are still under investigation, it is a likely downstream effect of their primary mechanisms of action.

anticancer_mechanism cluster_drug This compound Derivative cluster_cell Cancer Cell Derivative Derivative TopoII Topoisomerase II Derivative->TopoII Inhibition CellCycle Cell Cycle Progression Derivative->CellCycle Arrest DNA DNA TopoII->DNA Regulates Topology CellCycle->DNA Replication Apoptosis Apoptosis DNA->Apoptosis Damage

Caption: Potential anticancer mechanisms of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Objective: To evaluate the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

  • Test compound

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Certain derivatives of this compound have demonstrated promising anti-inflammatory and immunomodulatory effects, suggesting their potential as therapeutic agents for inflammatory conditions.[11][12][13]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory activity of these derivatives appears to be mediated through the modulation of key inflammatory pathways and signaling molecules.

  • Inhibition of Pro-inflammatory Cytokines: Some pyrrole derivatives have been shown to significantly decrease the serum levels of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus like lipopolysaccharide (LPS).[12][13]

  • Upregulation of Anti-inflammatory Cytokines: Interestingly, some derivatives have been observed to increase the levels of the anti-inflammatory cytokine TGF-β1, indicating a potential immunomodulatory role in resolving inflammation.[12][13]

  • Suppression of Nitric Oxide (NO) Production: Certain N-(chlorophenyl)-2-hydroxynicotinanilides have demonstrated the ability to suppress nitric oxide (NO) production in LPS-stimulated macrophages.[11] NO is a key mediator of inflammation, and its inhibition is a common strategy for anti-inflammatory drug development.

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates TNFa TNF-α (Pro-inflammatory) Macrophage->TNFa Produces TGFb1 TGF-β1 (Anti-inflammatory) Macrophage->TGFb1 Produces NO Nitric Oxide (NO) Macrophage->NO Produces Derivative This compound Derivative Derivative->Macrophage Modulates Inflammation Inflammation TNFa->Inflammation Promotes TGFb1->Inflammation Inhibits NO->Inflammation Promotes

Caption: Modulation of inflammatory pathways by this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[12][13]

Objective: To evaluate the in vivo anti-inflammatory effect of a this compound derivative.

Materials:

  • Test compound

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Reference drug (e.g., Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or reference drug to the rats via an appropriate route (e.g., intraperitoneally or orally).

  • Induction of Edema: After a specified time, inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group (vehicle-treated).

Concluding Remarks and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents with a broad spectrum of biological activities. The evidence to date highlights its potential in combating infectious diseases, treating cancer, and managing inflammatory conditions. The structure-activity relationship studies, though in their early stages for many applications, underscore the tunability of this chemical framework, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design.

  • Expansion of Structure-Activity Relationship Studies: A systematic exploration of the chemical space around the this compound core will be instrumental in identifying derivatives with enhanced therapeutic indices.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicology.

By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this compound derivatives and translate these promising molecules into next-generation medicines.

References

A Technical Guide to 2-(2-Chlorophenyl)ethanol: Exploring Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(2-chlorophenyl)ethanol, a versatile aromatic alcohol with significant, yet underexplored, potential in various research and development sectors. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and known applications, while also postulating novel avenues for investigation. We aim to bridge the gap between foundational knowledge and innovative application, offering both established data and detailed protocols to catalyze future discoveries.

Compound Profile: Physicochemical and Spectroscopic Characterization

This compound, also known as 2-chlorophenethyl alcohol, is a colorless to light yellow liquid.[1] Its core structure consists of a benzene ring substituted with a chlorine atom at the ortho position and an ethanol group. This seemingly simple molecule possesses a unique combination of steric and electronic properties conferred by the ortho-chloro substituent, which influences its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19819-95-5[1][2]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Appearance Colorless to Light yellow clear liquid[1]
Purity >97.0% (GC)[1][2]

A thorough characterization is paramount for any research application. The following spectroscopic data provides a reference for identity and purity confirmation.

Table 2: Spectroscopic Data for this compound and a Key Isomer

SpectrumThis compound1-(2-Chlorophenyl)ethanol
¹H NMR Data not explicitly found in searches. Predicted shifts would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the benzylic methylene, and complex multiplets for the aromatic protons.¹H NMR (CDCl₃): δ 1.48 (d, 3H), 5.26 (t, 1H), 7.18 (t, 1H), 7.26 (d, 1H), 7.56 (d, 1H).[3]
¹³C NMR Data not explicitly found in searches. Predicted shifts would include signals for the two aliphatic carbons and six aromatic carbons, with the carbon bearing the chlorine showing a characteristic shift.Data not explicitly found in searches.
IR (Infrared) Available on SpectraBase.[4][5]Available on ChemicalBook and PubChem.[6]
Mass Spec. Data not explicitly found in searches.Available on PubChem.[6]

Synthesis of this compound: Avenues for Preparation

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of method will depend on the available starting materials, required scale, and desired purity.

Reduction of 2-Chlorophenylacetic Acid Derivatives

A common and efficient route involves the reduction of 2-chlorophenylacetic acid or its more reactive derivatives, such as the corresponding ester or acyl chloride. Strong hydride reducing agents are typically employed for this transformation.

This protocol outlines a general procedure for the reduction of an ester to a primary alcohol.

Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.[7] The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water.

Diagram: Workflow for the Reduction of Ethyl 2-(2-chlorophenyl)acetate

G start Start: Ethyl 2-(2-chlorophenyl)acetate reagents Anhydrous THF LiAlH₄ start->reagents Dissolve in reaction Reaction at 0°C to rt reagents->reaction Add to quench Quench with Ethyl Acetate and Aqueous Acid reaction->quench After completion extraction Workup: Extraction with Diethyl Ether quench->extraction purification Purification: Distillation or Chromatography extraction->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via ester reduction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend a stoichiometric amount of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Reaction: Dissolve ethyl 2-(2-chlorophenyl)acetate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a dilute aqueous solution of hydrochloric acid or sulfuric acid.

  • Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of this compound, this would typically involve the reaction of 2-chlorobenzylmagnesium chloride with formaldehyde.

Causality: The Grignard reagent, a potent nucleophile, will attack the electrophilic carbonyl carbon of formaldehyde, forming a new carbon-carbon bond.[2] Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.

Potential Research Applications

The unique structural features of this compound make it a compelling candidate for a variety of research applications, from medicinal chemistry to materials science.

Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

While direct synthesis of a marketed antihistamine from this compound is not prominently documented, the structurally related 1-(4-chlorophenyl)-1-phenylethanol is a key precursor in the synthesis of Clemastine , a well-known H1 antagonist.[4][8] This suggests that this compound could be a valuable starting material for the development of novel antihistamines with potentially different pharmacological profiles due to the alternative substitution pattern.

Diagram: Conceptual Pathway to Novel Antihistamines

G start This compound activation Activation of Hydroxyl Group (e.g., Tosylation) start->activation coupling Nucleophilic Substitution with a Piperidine Derivative activation->coupling product Novel Antihistamine Candidate coupling->product

Caption: A potential synthetic route to new antihistamine compounds.

The phenylethanolamine scaffold is a core structural motif in many beta-2 adrenergic agonist bronchodilators. While no currently marketed bronchodilators are directly synthesized from this compound, its structure presents an opportunity for the synthesis of novel analogs. The ortho-chloro substitution could influence receptor binding affinity and selectivity, potentially leading to compounds with improved therapeutic indices.

Precursor for Targeted Protein Degradation (TPD) Molecules

Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), is a rapidly emerging therapeutic modality.[9][10] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The related compound, 2-(4-chlorophenyl)ethanol, has been identified as a PROTAC linker.[11][12][13] This strongly suggests that this compound could also serve as a valuable component in the synthesis of novel PROTAC linkers. The ortho-substitution pattern would offer a different spatial arrangement of the linker, which is a critical parameter in optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

Diagram: Role of this compound in PROTAC Synthesis

G start This compound linker_synthesis Incorporation into Linker Chain start->linker_synthesis protac Novel PROTAC Molecule linker_synthesis->protac e3_ligand E3 Ligase Ligand e3_ligand->protac Conjugation target_ligand Target Protein Ligand target_ligand->protac Conjugation

Caption: Conceptual workflow for utilizing this compound in PROTAC development.

Potential Antimicrobial and Antioxidant Activity

Preliminary studies on related compounds suggest that this compound may possess inherent antimicrobial and antioxidant properties. While specific data for this compound is lacking, the following protocols provide a framework for its evaluation.

Causality: Alcohols can exert antimicrobial effects by denaturing proteins and disrupting cell membranes. The lipophilic nature of the chlorophenyl group may enhance its ability to penetrate microbial cell walls.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Causality: Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. The electronic properties of the chlorine atom may modulate the antioxidant potential of the molecule.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of this compound in methanol or ethanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Safety and Handling

Conclusion and Future Directions

This compound is a versatile chemical entity with a range of potential applications that are ripe for exploration. Its utility as a synthetic intermediate in the pharmaceutical industry, particularly in the burgeoning field of targeted protein degradation, warrants significant further investigation. Moreover, its potential intrinsic biological activities as an antimicrobial and antioxidant agent present exciting avenues for discovery. This guide has provided a foundational understanding of this compound, from its synthesis and characterization to its potential applications. It is our hope that the detailed protocols and conceptual frameworks presented herein will empower researchers to unlock the full potential of this promising molecule.

References

An In-depth Technical Guide to 2-(2-Chlorophenyl)ethanol Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2-chlorophenyl)ethanol and its derivatives, a class of compounds with significant and expanding applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanisms of action, and practical applications of these versatile molecules.

Introduction: The Chemical and Biological Significance of the this compound Scaffold

This compound is a colorless to light yellow liquid at room temperature, characterized by an aromatic chlorinated structure.[1] Its chemical formula is C₈H₉ClO, and it has a molecular weight of 156.61 g/mol .[1][2][3] This core structure, featuring a chlorine atom on the phenyl ring and a primary alcohol functional group, serves as a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. The presence of the chlorine atom significantly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic potential.

Derivatives of this compound have garnered considerable attention for their utility as key intermediates in the synthesis of pharmaceuticals, including antihistamines and bronchodilators.[1] Furthermore, emerging research suggests their potential as antimicrobial and anti-inflammatory agents.[1] This guide will delve into the synthetic methodologies to access these derivatives, explore their mechanisms of action at a molecular level, and highlight their most prominent applications.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure and its subsequent derivatization can be achieved through several established and innovative chemical routes. The choice of synthetic strategy often depends on the desired derivative, required stereochemistry, and scalability of the process.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of this compound is the Grignard reaction.[1] This involves the reaction of 2-chlorophenylmagnesium bromide with an appropriate electrophile, such as ethylene oxide or a protected 2-haloethanol.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • 2-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethylene oxide

  • Dilute hydrochloric acid

  • Saturated ammonium chloride solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of 2-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.

  • Reaction with Ethylene Oxide: The Grignard reagent is cooled in an ice bath, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly. The reaction is highly exothermic and requires careful temperature control.

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated ammonium chloride solution or dilute hydrochloric acid.

  • Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Synthesis of Key Derivatives

The hydroxyl group of this compound serves as a key functional handle for the synthesis of a wide range of derivatives, including ethers, esters, and amines.

2.2.1. Ether Derivatives: The Pathway to Cetirizine

A prominent application of this compound derivatives is in the synthesis of the second-generation antihistamine, Cetirizine. The synthesis involves the etherification of an intermediate derived from a related compound, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, with a derivative of 2-chloroethanol. A key intermediate in some synthetic routes is 2-[4-((4-chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol, which shares a structural resemblance to a derivative of this compound.[1]

Experimental Protocol: Synthesis of 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-Ethanol [1]

Materials:

  • 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine

  • 1-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a stirred solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (2.1 mmol) in acetonitrile (10 mL), potassium carbonate (4.2 mmol) is added.

  • 1-Bromoethanol (2.1 mmol) is then added to the mixture.

  • The resulting reaction mixture is refluxed for 2 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

2.2.2. Hydrazide Derivatives: Building Blocks for Novel Pharmaceuticals

2-(2-Chlorophenyl)acetohydrazide is another important derivative with potential applications in medicinal chemistry. Its synthesis typically involves a two-step process starting from 2-(2-chlorophenyl)acetic acid.

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)acetohydrazide [4]

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)acetate

  • A solution of 2-(2-chlorophenyl)acetic acid (1 equivalent) in a suitable solvent like toluene is prepared in a round-bottom flask.

  • Thionyl chloride (1.2 equivalents) is added dropwise at room temperature.

  • The mixture is heated to reflux for 2-3 hours.

  • Excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-(2-chlorophenyl)acetyl chloride.

  • The crude acid chloride is dissolved in anhydrous diethyl ether and cooled in an ice bath.

  • Anhydrous ethanol (1.5 equivalents) is added dropwise, followed by the slow addition of pyridine (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield ethyl 2-(2-chlorophenyl)acetate.

Step 2: Synthesis of 2-(2-Chlorophenyl)acetohydrazide

  • Ethyl 2-(2-chlorophenyl)acetate is dissolved in ethanol.

  • Hydrazine hydrate is added, and the mixture is refluxed for several hours.

  • Upon cooling, the 2-(2-chlorophenyl)acetohydrazide precipitates and can be collected by filtration.

Enzymatic Synthesis of Chiral Derivatives

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure chiral alcohols.[5][6][7][8] Ketoreductases, for instance, can be employed for the asymmetric reduction of the corresponding prochiral ketones to yield chiral this compound derivatives with high enantiomeric excess.[5]

Characterization of this compound Derivatives

The structural elucidation and confirmation of synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for Representative this compound Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrometry (m/z)IR (cm⁻¹)
1-(2-Chlorophenyl)ethanol 1.48 (d, 3H), 5.26 (t, 1H), 7.18 (t, 1H), 7.26 (d, 1H), 7.56 (d, 1H)[6]Not explicitly foundNot explicitly foundNot explicitly found
2-Azido-1-(4-chlorophenyl)ethanol 2.67 (s, 1H), 3.40-3.46 (m, 2H), 4.45 (dd, 2H), 7.30 (d, 2H), 7.35 (d, 2H)[1]57.9, 72.5, 127.2, 128.8, 134.1, 139.0[1]Not explicitly found3418 (OH), 2103 (N₃)[1]
2,2-Bis(p-chlorophenyl)ethanol Not explicitly foundNot explicitly found267.150 (Molecular Weight)[9]Not explicitly found

Applications of this compound Derivatives

The diverse chemical structures that can be derived from the this compound scaffold have led to a broad range of applications, particularly in the fields of medicine and agriculture.

Pharmaceutical Applications

4.1.1. Antihistamines

As previously mentioned, derivatives of this class are crucial intermediates in the synthesis of Cetirizine, a widely used second-generation antihistamine for the treatment of allergic rhinitis and urticaria.[1][10]

4.1.2. Antifungal Agents

Chlorinated aromatic compounds have shown promise as antifungal agents.[11][12] The mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane, often by inhibiting the synthesis of ergosterol, a key component of the membrane.[13][14][15] While the specific mechanism for this compound derivatives is an area of ongoing research, it is plausible that they interfere with ergosterol biosynthesis or other vital cellular processes in fungi.

Table 2: Antifungal Activity of Representative Chlorinated Compounds

Compound/ExtractFungal StrainMIC (µg/mL)IC₅₀ (µg/mL)Reference
N-(thiophen-2-yl) nicotinamide derivativesVarious phytopathogenic fungi-Some derivatives showed good activity[16]
Quinoxaline-2-oxyacetate hydrazide derivativesB. cinerea, A. solani, G. zeae-3.31 (B. cinerea), 4.42 (A. solani), <2.00 (G. zeae)[17]
Crude extract of a medicinal plantCandida albicans64-[18]
EthanolCandida albicans biofilms-sMIC₅₀: 10-25%[19]
Zataria multiflora aromatic waterCandida species0.25-0.50 V/V (MFC)-[20]

4.1.3. Anti-inflammatory Agents

Certain pyrrole derivatives containing a chlorophenyl group have demonstrated potent anti-inflammatory activity.[21][22][23] These compounds can modulate the immune response by suppressing the production of pro-inflammatory cytokines like TNF-α and enhancing the levels of anti-inflammatory cytokines such as TGF-β1.[21][22][23] This suggests that this compound derivatives could be explored for the development of novel anti-inflammatory drugs.

Agrochemical Applications

The structural motifs present in this compound derivatives are also found in some agrochemicals. Their biological activity can be harnessed for crop protection, for instance, as fungicides to control the growth of phytopathogenic fungi.[24]

Structure-Activity Relationship (SAR) and QSAR Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity.[5][25][26][27]

For antifungal activity, QSAR studies on related heterocyclic compounds have shown that steric and electrostatic factors, as well as the presence of specific functional groups like hydrogen bond donors, play a significant role in their efficacy.[5] For instance, the introduction of a chlorine atom at the para-position of a benzene ring has been shown to increase the antifungal activity of some benzimidazole derivatives.[24]

G cluster_synthesis Synthesis & Derivatization cluster_application Applications Start This compound Ether Etherification Ester Esterification Amine Amination Derivatives Diverse Derivatives Pharma Pharmaceuticals Derivatives->Pharma Biological Screening Agro Agrochemicals Derivatives->Agro Biological Screening AntiH Antihistamines (e.g., Cetirizine) AntiF Antifungals AntiI Anti-inflammatory Fungicide Fungicides

Figure 1: Synthetic pathways and applications of this compound derivatives.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new biologically active molecules. Future research will likely focus on several key areas:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be critical for their optimization as therapeutic agents.

  • Expansion of the Chemical Space: The synthesis and screening of novel libraries of derivatives will undoubtedly uncover new compounds with enhanced potency and selectivity for various biological targets. High-throughput screening methodologies will be instrumental in this endeavor.[14][24][28][29][30]

  • Development of Stereoselective Syntheses: Given the importance of chirality in drug action, the development of efficient and scalable enantioselective synthetic routes will be a key focus.

  • Exploration of New Therapeutic Areas: While the potential of these compounds as antihistamines, antifungals, and anti-inflammatory agents is recognized, their efficacy in other disease areas, such as oncology and neurology, remains to be explored.

References

Methodological & Application

Application Note: Synthesis Protocol for 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 2-(2-Chlorophenyl)ethanol, a primary alcohol of significant interest in the development of pharmaceutical and agrochemical compounds. The selected synthetic route involves the reduction of 2-Chlorophenylacetic acid using Lithium Aluminum Hydride (LiAlH₄), a powerful and efficient method for converting carboxylic acids to their corresponding primary alcohols. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanism, critical safety procedures for handling pyrophoric reagents, a step-by-step experimental workflow, and methods for purification and characterization of the final product.

Introduction and Scientific Background

This compound serves as a valuable building block in organic synthesis. Its structure, featuring a reactive primary alcohol and a chlorinated phenyl ring, allows for diverse functionalization, making it a key intermediate in the synthesis of more complex molecules.

The reduction of carboxylic acids is a fundamental transformation in organic chemistry. While several methods exist, reduction with Lithium Aluminum Hydride (LiAlH₄) remains one of the most robust and widely used due to its high reactivity.[1] Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are ineffective for reducing carboxylic acids, LiAlH₄ is a potent source of hydride ions (H⁻) capable of this challenging conversion.[2] The reaction proceeds under anhydrous conditions and is followed by a careful aqueous workup to yield the desired primary alcohol.

Reaction Scheme & Mechanism

Overall Reaction:

2-Chlorophenylacetic acid is reduced to this compound.

Mechanistic Rationale:

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process that requires an excess of the hydride reagent.[3]

  • Deprotonation: The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and evolving hydrogen gas. This is a highly exothermic acid-base reaction.[4]

  • Coordination & Hydride Attack: The resulting carboxylate coordinates to the aluminum species. A subsequent hydride ion from the aluminum complex attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Intermediate Collapse: This intermediate collapses, eliminating an O-Al species to form an aluminum-bound aldehyde. This aldehyde is highly reactive and is not isolated.

  • Second Hydride Attack: A second hydride ion immediately attacks the intermediate aldehyde, reducing it to a lithium aluminum alkoxide complex.[1]

  • Aqueous Workup: The final step is a carefully controlled aqueous workup, which protonates the alkoxide to yield the final primary alcohol, this compound, and converts the aluminum byproducts into insoluble aluminum hydroxides that can be removed by filtration.[6]

Critical Safety Precautions: Handling Lithium Aluminum Hydride (LiAlH₄)

WARNING: Lithium Aluminum Hydride (LAH) is a highly reactive, pyrophoric, and water-reactive reagent. Strict adherence to safety protocols is mandatory.

  • Water Reactivity: LAH reacts violently with water, alcohols, and other protic solvents, releasing large volumes of flammable hydrogen gas, which can auto-ignite from the reaction's exothermic heat.[7][8] All glassware must be rigorously dried (oven or flame-dried) and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[9]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]

  • Handling: Handle LAH powder in a certified chemical fume hood.[8][9] Avoid creating dust. Grinding LAH is extremely hazardous and should be avoided as it can cause explosions.[8]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a bucket of dry sand must be immediately accessible in the work area. NEVER use water, carbon dioxide (CO₂), or soda-acid extinguishers on an LAH fire, as they will intensify it.[7][11]

  • Spill Management: In case of a small spill, immediately cover the material with dry sand.[7] Use spark-resistant tools for cleanup. For large spills, evacuate the area and contact emergency personnel.[10]

Experimental Protocol

Materials and Equipment
Reagent / MaterialMolar Mass ( g/mol )AmountMolesEquivalents
2-Chlorophenylacetic acid170.598.53 g0.051.0
Lithium Aluminum Hydride (LiAlH₄)37.952.85 g0.0751.5
Anhydrous Tetrahydrofuran (THF)-~200 mL--
Deionized Water (for workup)18.023 mL--
15% Sodium Hydroxide (aq)40.003 mL--
Ethyl Acetate (for extraction)-~150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--
  • Equipment: 3-neck round-bottom flask (500 mL), reflux condenser, pressure-equalizing dropping funnel (100 mL), magnetic stirrer and stir bar, nitrogen/argon inlet, oil bath or heating mantle, ice-water bath, Buchner funnel and filter flask, separatory funnel (500 mL), rotary evaporator.[12]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the 3-neck flask with the dropping funnel, condenser (with a gas outlet to a bubbler), and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

    • Place the flask in an ice-water bath on a magnetic stir plate.

    • Purge the entire system with the inert gas for at least 15-20 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.[9]

  • Preparation of LAH Suspension:

    • Under the inert atmosphere, carefully and quickly add the LiAlH₄ powder (2.85 g) to the reaction flask.

    • Add 100 mL of anhydrous THF to the flask via cannula or a dry syringe to create a grey suspension.

  • Addition of Substrate:

    • Dissolve the 2-Chlorophenylacetic acid (8.53 g) in 100 mL of anhydrous THF in the dropping funnel.

    • Begin stirring the LAH suspension in the ice bath.

    • Add the 2-Chlorophenylacetic acid solution dropwise from the funnel to the stirred LAH suspension over a period of 60-90 minutes.

    • Causality Note: A slow, controlled addition is critical. The initial reaction is a vigorous, gas-evolving deprotonation. Adding the acid too quickly can cause excessive foaming and a dangerous buildup of hydrogen gas.[4]

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to reflux (approx. 66°C for THF) using an oil bath and maintain reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The product spot should be less polar than the starting carboxylic acid.

  • Reaction Quenching (Fieser Workup):

    • CRITICAL STEP: Once the reaction is complete, cool the flask back down to 0°C using an ice-water bath. Ensure vigorous stirring.

    • Carefully and very slowly, add the following reagents dropwise in sequence. Expect vigorous gas evolution.[10][11]

      • 3.0 mL of deionized water.

      • 3.0 mL of 15% (w/v) aqueous sodium hydroxide.

      • 9.0 mL of deionized water.

    • Causality Note: This specific sequence is designed to safely quench excess LAH and precipitate the aluminum salts as a granular, easily filterable solid.[13] Omitting or reordering these steps can result in a gelatinous precipitate that is very difficult to filter.

    • Remove the ice bath and stir the resulting slurry at room temperature for 30 minutes. The grey suspension should transform into a white, granular precipitate.

  • Workup and Isolation:

    • Add ~10 g of anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite in a Buchner funnel. Wash the white solid thoroughly with several portions of ethyl acetate (~3 x 50 mL) to recover all the product.

    • Combine the filtrate and the washes in a separatory funnel.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification and Characterization
  • Purification: The resulting crude oil can be purified by vacuum distillation.[14][15] this compound is a liquid at room temperature.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

    • ¹H NMR: Expected signals include a triplet for the CH₂ group adjacent to the oxygen, a triplet for the CH₂ group adjacent to the aromatic ring, a singlet for the alcohol proton (which may be broad), and multiplets for the aromatic protons.

    • IR Spectroscopy: Expect a broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.[16]

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (156.61 g/mol ).[16]

Workflow Visualization

The following diagram outlines the complete workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Dry Glassware prep_reagents Weigh Reagents prep_atmos Inert Atmosphere Purge setup Assemble Apparatus (0°C) prep_atmos->setup add_lah Add LiAlH₄ & THF setup->add_lah add_acid Dropwise Addition of Acid Solution add_lah->add_acid reflux Reflux & Monitor (TLC) add_acid->reflux quench Quench (Fieser Workup) at 0°C reflux->quench filter Filter Aluminum Salts quench->filter extract Extract & Dry filter->extract evap Solvent Removal (Rotovap) extract->evap purify Vacuum Distillation evap->purify char Characterization (NMR, IR, MS) purify->char

Caption: A flowchart illustrating the key stages of the synthesis protocol.

References

Definitive Analysis of 2-(2-Chlorophenyl)ethanol: A Validated GC-MS Protocol for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-(2-Chlorophenyl)ethanol. This compound is a critical intermediate and potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its effective separation and sensitive detection is paramount for quality control and regulatory compliance. The protocol herein is designed for robustness and reliability, detailing every phase from sample preparation to data interpretation. We provide in-depth explanations for methodological choices, grounding the protocol in established principles of analytical chemistry. This guide serves as a definitive resource for scientists in pharmaceutical development and quality assurance, ensuring accurate and reproducible analysis.

Introduction and Scientific Principle

This compound is a halogenated aromatic alcohol frequently encountered in pharmaceutical manufacturing. Its presence, even at trace levels, must be carefully monitored to ensure the safety, efficacy, and purity of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds due to its exceptional separating power and definitive identification capabilities.[1]

The principle of this method relies on two core technologies:

  • Gas Chromatography (GC): The sample is first vaporized and carried by an inert gas through a capillary column.[2] Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. The choice of stationary phase and the temperature program are critical for resolving the target analyte from other matrix components.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by Electron Ionization (EI). The high energy of EI (typically 70 eV) causes the molecules to fragment into characteristic patterns.[3] These patterns, which are a function of the molecule's structure, serve as a "chemical fingerprint," allowing for unambiguous identification. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum.

This combined approach provides two orthogonal data points for identification—retention time from the GC and the mass spectrum from the MS—delivering a high degree of analytical certainty.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • Reference Standard: this compound (CAS: 19819-95-5), purity ≥97%

  • Solvent: Dichloromethane (DCM) or Methanol, HPLC or GC-grade

  • Inert Gas: Helium (99.999% purity) or Hydrogen for the carrier gas

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[4] Glass is essential to prevent contamination from plasticizers.[5][6]

  • Syringes: Microsyringes for standard preparation.

  • Filters: 0.22 µm syringe filters (PTFE) if samples contain particulates.[6]

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector and electronic pressure control.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer capable of electron ionization.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (5%-phenyl)-methylpolysiloxane, is recommended. Dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness are standard for this type of analysis. This stationary phase is selected for its excellent resolving power for aromatic compounds.

  • Data System: Chromatography data software for instrument control, data acquisition, and processing.

Experimental Protocols and Methodologies

General Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample handling to final reporting.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Sample_Prep Sample Preparation (Dilution/Extraction) Sample->Sample_Prep Standard_Prep Standard Preparation GC_Injection GC Injection & Separation Standard_Prep->GC_Injection Sample_Prep->GC_Injection MS_Detection Ionization & MS Detection GC_Injection->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Interpretation Interpretation (Retention Time & Mass Spectrum) Data_Acquisition->Interpretation Quantification Quantification Interpretation->Quantification Report Final Report Quantification->Report

Figure 1: General workflow for GC-MS analysis.
Step-by-Step Protocol: Standard and Sample Preparation

Rationale: The goal of sample preparation is to create a clean, homogenous solution at a concentration suitable for GC-MS analysis, typically in the low µg/mL range.[4] Using a volatile organic solvent is crucial for compatibility with the GC system.[5][6]

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane. Mix thoroughly. This stock solution is stable for several weeks when stored refrigerated and protected from light.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume with dichloromethane and mix. This working standard should be used for system suitability checks and as a calibration standard.

  • Sample Preparation:

    • For Drug Substances (APIs): Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This yields a concentration of ~10 mg/mL.

    • Further dilute this solution 100-fold (e.g., 100 µL into 10 mL) to achieve a target concentration of 100 µg/mL for the API. This dilution minimizes matrix effects and protects the instrument.

    • If the sample contains particulates, filter an aliquot through a 0.22 µm PTFE syringe filter into a GC vial.[6]

GC-MS Instrumental Parameters

Rationale: The parameters below are optimized to ensure efficient volatilization of the analyte, excellent chromatographic separation from potential impurities, and sensitive detection by the mass spectrometer. The temperature program is designed to first focus the analytes at the head of the column at a low temperature before ramping to a higher temperature to elute the this compound as a sharp, symmetrical peak.

Parameter Setting Justification
GC System
Injection PortSplitlessTo maximize sensitivity for trace analysis.
Injector Temp.250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm I.D. column, balancing speed and resolution.
Oven ProgramInitial: 70 °C, hold 2 minAllows for solvent focusing and separation of highly volatile impurities.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation of components.
Hold: 5 min at 280 °CEnsures that all less volatile components are eluted from the column.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation.[3]
Ionization Energy70 eVThe industry standard for EI, providing consistent fragmentation patterns for library matching.[3]
MS Source Temp.230 °CPrevents analyte condensation within the ion source.
MS Quad Temp.150 °CStandard operating temperature for a quadrupole mass analyzer.
Transfer Line Temp.280 °CMust be at or above the final oven temperature to prevent analyte loss.
Scan ModeFull ScanTo acquire complete mass spectra for qualitative identification.
Mass Rangem/z 40 - 350Covers the molecular ion and all expected fragments of the analyte.

Data Analysis and Interpretation

Analyte Identification

Identification is confirmed by a two-factor authentication:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram must match the RT of the reference standard, typically within ±0.1 minutes.

  • Mass Spectrum: The acquired mass spectrum of the sample peak must visually match the spectrum of the reference standard and/or a library spectrum (e.g., NIST). The relative abundances of major ions should be comparable.

Expected Mass Spectrum and Fragmentation

Rationale: Under 70 eV electron ionization, this compound will undergo predictable fragmentation. The most likely cleavage occurs at the C-C bond adjacent to the hydroxyl group (alpha-cleavage), which is energetically favorable. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

The diagram below outlines the primary fragmentation pathways.

Figure 2: Proposed EI fragmentation pathway for this compound.

Key Diagnostic Ions:

  • m/z 156/158: The molecular ion peak [M]⁺•, showing the characteristic 3:1 isotopic ratio for one chlorine atom.

  • m/z 125/127: A major fragment resulting from the loss of the •CH₂OH radical (alpha-cleavage). This is often the base peak or one of the most abundant ions.

  • m/z 138/140: Resulting from the loss of a water molecule (H₂O).

Method Validation

For use in a regulated environment, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[7][8] Validation ensures the method is fit for its intended purpose.[1][9]

Parameter Objective Typical Acceptance Criteria (for impurity analysis)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradation products).Peak purity analysis (MS deconvolution); baseline resolution from adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (R²) ≥ 0.995 over a range from LOQ to 120% of the specification limit.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 80-120% for spiked samples at multiple concentration levels.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise Ratio (S/N) ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10:1; must meet precision (RSD ≤ 20%) and accuracy requirements.[10]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, ramp rate ±2°C/min).Results should remain within the precision criteria established.[7]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. The method is designed to be robust, specific, and sensitive, making it highly suitable for quality control in the pharmaceutical industry. By explaining the rationale behind key experimental choices and incorporating principles of method validation, this guide empowers researchers and analysts to implement this procedure with confidence, ensuring the generation of high-quality, reliable, and defensible data.

References

Application Note: Structural Elucidation of 2-(2-Chlorophenyl)ethanol using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(2-Chlorophenyl)ethanol, confirming the precise arrangement of atoms, including isomeric purity, is critical for ensuring safety and efficacy. The molecule this compound (C₈H₉ClO) presents a distinct set of NMR-active nuclei whose chemical environments are influenced by the aromatic ring, the electronegative chlorine substituent, and the primary alcohol functional group[1]. This application note details the systematic approach to interpreting its NMR spectra, moving from fundamental 1D experiments to advanced 2D correlations for complete structural assignment.

The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). Furthermore, through-bond interactions between neighboring nuclei result in signal splitting (spin-spin coupling), providing valuable information about the connectivity of the molecular framework[2].

Molecular Structure and Predicted Spectral Features

A robust interpretation begins with a theoretical analysis of the molecule's structure to predict the expected NMR signals. This predictive step is crucial for designing the correct experiments and for guiding the final assignment.

Figure 1: Structure of this compound with atom labeling.

¹H NMR Spectrum Prediction

The molecule has four distinct proton environments in the aromatic region and three in the aliphatic side-chain, leading to a total of seven expected signals.

  • Aromatic Protons (H3, H4, H5, H6): These four protons are chemically non-equivalent due to the ortho-chloro and ortho-ethylalcohol substituents. They will appear as complex multiplets in the aromatic region (typically 7.0-7.5 ppm)[3]. The proton adjacent to the chlorine atom (H3) and the proton adjacent to the ethyl group (H6) will be influenced by both substitution and neighboring protons, leading to intricate splitting patterns.

  • Aliphatic Protons (Hα, Hβ):

    • Hα Protons (-CH₂-Ar): These two protons are adjacent to the aromatic ring. Their signal will be shifted downfield due to the ring's magnetic anisotropy. They are coupled to the Hβ protons, so the signal is expected to be a triplet according to the n+1 rule (2 neighboring protons + 1 = 3)[4].

    • Hβ Protons (-CH₂-OH): These two protons are adjacent to the electronegative oxygen atom, causing a significant downfield shift. They are coupled to the Hα protons, and this signal is also expected to be a triplet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent, as it participates in hydrogen bonding[5]. Its signal often appears as a broad singlet and may not show coupling to adjacent protons, especially if exchange with trace amounts of water in the solvent is rapid[3].

¹³C NMR and DEPT-135 Prediction

The molecule has 8 unique carbon atoms, and thus 8 signals are expected in the broadband-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons (C1-C6): Six distinct signals are expected. The carbon bearing the chlorine (C2) and the carbon bearing the ethyl group (C1) are quaternary and will typically have weaker signals. Their chemical shifts will be significantly affected by the substituents. The remaining four are methine (CH) carbons.

  • Aliphatic Carbons (Cα, Cβ):

    • Cα (-CH₂-Ar): This carbon is attached to the aromatic ring and will appear in the typical alkyl region, but slightly downfield. In a DEPT-135 experiment, it will appear as a negative peak, as it is a CH₂ group[6][7].

    • Cβ (-CH₂-OH): This carbon is attached to the electronegative oxygen, causing a substantial downfield shift compared to Cα. It will also appear as a negative peak in the DEPT-135 spectrum[6][7].

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H Shift (δ, ppm) ¹H Multiplicity Predicted ¹³C Shift (δ, ppm) DEPT-135 Phase
H3, H4, H5, H6 7.0 - 7.5 Multiplet (m) 125 - 140 Positive (CH)
C1 - - ~136 Absent (Quat.)
C2 - - ~134 Absent (Quat.)
Hα (-CH₂-Ar) ~3.0 Triplet (t) ~36 Negative (CH₂)
Hβ (-CH₂-OH) ~3.9 Triplet (t) ~61 Negative (CH₂)

| -OH | 1.5 - 4.0 (variable) | Broad Singlet (br s) | - | - |

Note: Predicted chemical shifts are estimates based on standard functional group values and may vary based on experimental conditions.[8][9]

Experimental Protocols

Trustworthy data originates from meticulous sample preparation and correctly configured acquisition parameters.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: NMR Data Acquisition cluster_proc Part C: Data Processing & Analysis A1 Weigh 10-20 mg of This compound A2 Dissolve in ~0.7 mL of CDCl₃ with 0.03% TMS A1->A2 A3 Filter solution through cotton wool into a clean 5 mm NMR tube A2->A3 A4 Cap tube and wipe clean A3->A4 B1 Insert sample and lock on deuterium signal A4->B1 B2 Shim magnet coils for optimal field homogeneity B1->B2 B3 Acquire 1D Spectra: ¹H, ¹³C{¹H}, DEPT-135 B2->B3 B4 Acquire 2D Spectra: ¹H-¹H COSY, ¹H-¹³C HSQC B3->B4 C1 Apply Fourier Transform and phase correction B4->C1 C2 Calibrate ¹H spectrum to TMS at 0.00 ppm C1->C2 C3 Integrate signals and analyze multiplicities C2->C3 C4 Assign signals using 1D and 2D correlation data C3->C4

Figure 2: Standard workflow for NMR-based structural elucidation.

Protocol for NMR Sample Preparation

The quality of the final spectrum is highly dependent on the sample preparation. Any particulate matter or paramagnetic impurities can degrade spectral resolution.[10][11]

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant line broadening[12].

  • Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a versatile solvent for moderately polar organic compounds, and TMS serves as the internal standard for chemical shift calibration (δ = 0.00 ppm)[5][13].

  • Dissolution & Transfer: Gently swirl the vial to ensure the sample is fully dissolved. If any particulate matter is visible, the solution must be filtered.

  • Filtering: Place a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through the pipette into a clean, high-quality 5 mm NMR tube. This step is critical to remove any solids that would disrupt the magnetic field homogeneity during shimming[14][15].

  • Finalizing: Securely cap the NMR tube to prevent solvent evaporation. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.

Protocol for Spectrometer Setup and Data Acquisition

These steps assume a modern Fourier transform NMR spectrometer.

  • Sample Insertion: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Place the sample into the spectrometer.

  • Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Key parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s).

  • ¹³C{¹H} and DEPT-135 Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 256 to 1024) is required due to the lower natural abundance of the ¹³C isotope[13].

    • Acquire a DEPT-135 spectrum. This experiment differentiates carbons based on the number of attached protons: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are absent[6][7].

  • 2D NMR Acquisition:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. Cross-peaks appear between the signals of coupled protons, providing direct evidence of connectivity[16][17].

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It generates a 2D plot with a ¹H axis and a ¹³C axis, showing a correlation peak at the coordinates of each C-H pair[18].

Data Interpretation and Structural Assignment

Analysis of 1D Spectra

The first step is to analyze the ¹H spectrum. The integrated areas of the signals should correspond to the number of protons in each environment. For this compound, the expected integration ratio for the aromatic protons to Hβ to Hα would be 4:2:2.

  • The signals at ~3.9 ppm (Hβ) and ~3.0 ppm (Hα) should both appear as triplets with identical coupling constants (J-values), confirming they are adjacent to each other.

  • The complex multiplet between 7.0 and 7.5 ppm confirms the four non-equivalent aromatic protons.

  • The ¹³C spectrum should show 8 distinct signals. The DEPT-135 spectrum is then used to confirm the assignments of the aliphatic carbons. The signals at ~61 ppm and ~36 ppm should both be negative, confirming them as CH₂ carbons. The four signals in the aromatic region corresponding to C3, C4, C5, and C6 should be positive.

Confirmation with 2D Correlation Spectra

2D NMR provides definitive proof of the assignments made from 1D spectra.

G H_alpha Hα (~3.0 ppm) H_beta Hβ (~3.9 ppm) H_alpha->H_beta J-Coupling Aromatic_H Aromatic H's (7.0-7.5 ppm)

Figure 3: Expected ¹H-¹H COSY correlations.

  • COSY Analysis: The COSY spectrum should show a clear cross-peak between the triplet at ~3.0 ppm (Hα) and the triplet at ~3.9 ppm (Hβ). This unequivocally confirms the -CH₂-CH₂- connectivity of the ethyl fragment. Additional cross-peaks will be observed between adjacent aromatic protons (e.g., H3-H4, H4-H5, H5-H6), helping to delineate the complex aromatic pattern[16].

  • HSQC Analysis: The HSQC spectrum provides direct C-H bond correlations. It should show a correlation peak between the ¹H signal at ~3.0 ppm and the ¹³C signal at ~36 ppm, assigning these to the Hα/Cα pair. Similarly, a cross-peak between the ¹H signal at ~3.9 ppm and the ¹³C signal at ~61 ppm confirms the Hβ/Cβ assignment. Four additional cross-peaks will connect the aromatic protons to their respective carbons, completing the assignment of the entire molecular structure[18].

Conclusion

By employing a systematic approach that combines predictive analysis with a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be fully elucidated and verified. The protocol described herein provides a robust and self-validating framework for analysis. The ¹H and ¹³C spectra yield information on the chemical environments of each nucleus, DEPT-135 confirms carbon types, COSY establishes the proton connectivity network, and HSQC links the proton and carbon frameworks directly. This multi-faceted approach ensures the highest degree of confidence in structural assignment, a critical requirement in modern chemical and pharmaceutical development.

References

Using 2-(2-Chlorophenyl)ethanol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Applications of 2-(2-Chlorophenyl)ethanol

Authored by: A Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of this compound

This compound, a colorless to light yellow liquid with the chemical formula C₈H₉ClO, is a versatile and highly valuable building block in modern organic synthesis.[1][2] Its structure, featuring a primary alcohol functional group attached to an ethyl chain on a chlorinated benzene ring, provides two key sites for chemical modification. This unique combination allows for its incorporation into a wide array of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and fine chemicals.[1] The presence of the 2-chloro substituent significantly influences the molecule's reactivity and electronic properties, offering synthetic chemists a nuanced tool for constructing targeted compounds.

This guide provides a detailed exploration of the principal applications of this compound, complete with field-proven protocols and mechanistic insights. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this intermediate for their synthetic objectives.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-Chlorophenethyl Alcohol[1]
CAS Number 19819-95-5[2][3]
Molecular Formula C₈H₉ClO[1][4]
Molecular Weight 156.61 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point ~130 °C @ 12.5 mmHg[1]
SMILES C1=CC=C(C(=C1)CCO)Cl[1][4]
InChI Key IWNHTCBFRSCBQK-UHFFFAOYSA-N[1][4]

Core Synthetic Transformations and Pharmaceutical Relevance

The utility of this compound stems from the reactivity of its primary alcohol group. This hydroxyl moiety can be readily transformed into other key functional groups, making it an essential precursor for more complex molecules, including active pharmaceutical ingredients (APIs).

Below is a workflow diagram illustrating the central role of this compound as a synthetic intermediate.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Products cluster_application Pharmaceutical Precursors A This compound B Oxidation A->B [O] C Esterification (e.g., Fischer) A->C R'COOH, H+ D Etherification (e.g., Williamson) A->D 1. Base 2. R'-X E Nucleophilic Substitution (e.g., Mitsunobu) A->E Nu:, PPh3, DEAD/DIAD F 2-(2-Chlorophenyl)acetaldehyde B->F Mild Oxidants G 2-Chlorophenylacetic Acid B->G Strong Oxidants H Corresponding Ester C->H I Corresponding Ether D->I J Substituted Products (Esters, Azides, etc.) E->J K Precursor for Lornoxicam, Diclofenac, Cenobamate G->K

Caption: Synthetic pathways originating from this compound.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound is a cornerstone transformation. Mild oxidation yields 2-(2-chlorophenyl)acetaldehyde, while stronger conditions produce 2-chlorophenylacetic acid.[1] 2-Chlorophenylacetic acid is a critical intermediate in the synthesis of several pharmaceuticals, including the potent non-steroidal anti-inflammatory drug (NSAID) Diclofenac.

Protocol 1: Synthesis of 2-Chlorophenylacetic Acid via Oxidation

Principle: This protocol utilizes potassium permanganate (KMnO₄), a strong oxidizing agent, to convert the primary alcohol of this compound directly to a carboxylic acid. The reaction is conducted in an aqueous alkaline medium to facilitate the oxidation process.

Materials and Reagents:

  • This compound (15.6 g, 0.1 mol)

  • Potassium permanganate (KMnO₄) (31.6 g, 0.2 mol)

  • Sodium hydroxide (NaOH) (8.0 g, 0.2 mol)

  • Deionized water (500 mL)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 1 L three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice bath.

Procedure:

  • Prepare a solution of sodium hydroxide in 300 mL of deionized water in the three-neck flask and cool it to 0-5 °C in an ice bath.

  • Add this compound to the cold NaOH solution with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate in 200 mL of deionized water.

  • Slowly add the KMnO₄ solution to the reaction flask via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The addition typically takes 1-2 hours.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture again in an ice bath. Cautiously add solid sodium bisulfite in small portions to quench the excess KMnO₄ until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture to remove the MnO₂ precipitate and wash the solid with a small amount of cold water.

  • Combine the filtrate and washings. Cool the clear solution in an ice bath and acidify to pH 2 by slowly adding concentrated HCl. A white precipitate of 2-chlorophenylacetic acid should form.

  • Extract the aqueous solution three times with 100 mL portions of diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization:

  • The crude 2-chlorophenylacetic acid can be recrystallized from a water/ethanol mixture to yield a pure white solid.

  • Expected Yield: 75-85%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Melting point analysis should be consistent with literature values (approx. 94-96 °C).

Safety Precautions:

  • Potassium permanganate is a strong oxidant; handle with care and avoid contact with combustible materials.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Esterification Reactions

Esterification is a fundamental reaction for modifying the hydroxyl group.[1] The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common and cost-effective method.[5][6] Esters derived from this compound can be used as fragrances, plasticizers, or as intermediates where the ester group serves as a protecting group or a precursor for other functionalities.

Protocol 2: Fischer Esterification to Synthesize Ethyl 2-(2-Chlorophenyl)acetate

Principle: This protocol describes the acid-catalyzed reaction between this compound and acetic acid to form the corresponding acetate ester. An excess of acetic acid is used to drive the equilibrium towards the product side.

Materials and Reagents:

  • This compound (15.6 g, 0.1 mol)

  • Glacial acetic acid (20 mL)

  • Concentrated sulfuric acid (H₂SO₄) (0.5 mL, catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 250 mL round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • Combine this compound and glacial acetic acid in the round-bottom flask.

  • Carefully add the concentrated sulfuric acid while swirling the flask.

  • Attach the reflux condenser and heat the mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.

  • Shake the funnel and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.

  • Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

Purification and Characterization:

  • The crude ester can be purified by vacuum distillation.

  • Expected Yield: 80-90%.

  • Characterization: Confirm the product structure via spectroscopy. In the IR spectrum, look for the appearance of a strong C=O stretch around 1740 cm⁻¹. In the ¹H NMR, expect to see new signals corresponding to the acetyl methyl group.

The Mitsunobu Reaction: Versatile Nucleophilic Substitution

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[7][8] This reaction proceeds under mild, neutral conditions, making it suitable for complex substrates.[9] It uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for substitution by a suitable nucleophile (pKa < 13).[7][8]

Mechanism of the Mitsunobu Reaction

The reaction mechanism is a well-established, multi-step process.

G cluster_main Core Reaction Pathway cluster_byproducts Byproducts PPh3 PPh₃ Betaine [Ph₃P⁺-N(CO₂Et)-N⁻-CO₂Et] Betaine Intermediate PPh3->Betaine 1. Nucleophilic Attack DEAD DEAD (EtO₂C-N=N-CO₂Et) Alcohol R-OH (this compound) Oxyphosphonium [Ph₃P⁺-O-R] Nu⁻ Oxyphosphonium Salt Alcohol->Oxyphosphonium Nucleophile Nu-H IonPair [Ph₃P⁺-NH(CO₂Et)-N⁻-CO₂Et] Nu⁻ Ion Pair Betaine->IonPair 2. Proton Transfer from Nu-H IonPair->Oxyphosphonium 3. Alcohol attacks P⁺ Byproduct2 EtO₂C-NH-NH-CO₂Et (Hydrazide) IonPair->Byproduct2 Product R-Nu Substituted Product Oxyphosphonium->Product 4. SN2 Attack by Nu⁻ Byproduct1 Ph₃P=O (Triphenylphosphine oxide) Oxyphosphonium->Byproduct1

Caption: Mechanism of the Mitsunobu Reaction.

Protocol 3: Mitsunobu Esterification with Benzoic Acid

Principle: This protocol demonstrates the conversion of this compound to its benzoate ester using triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), and benzoic acid as the nucleophile. This method is particularly useful for temperature-sensitive substrates.

Materials and Reagents:

  • This compound (3.13 g, 20 mmol)

  • Triphenylphosphine (PPh₃) (6.29 g, 24 mmol)

  • Benzoic acid (2.93 g, 24 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (4.8 mL, 24 mmol)

  • Anhydrous tetrahydrofuran (THF) (100 mL)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

  • Argon or Nitrogen atmosphere setup

  • Stir plate, round-bottom flask, syringe, ice bath.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, benzoic acid, and triphenylphosphine.

  • Add 100 mL of anhydrous THF and stir until all solids have dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD dropwise via syringe over 15-20 minutes. An exothermic reaction and color change (typically to a milky white or pale yellow suspension) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Remove the THF under reduced pressure.

  • The resulting crude residue contains the desired product along with triphenylphosphine oxide and the DIAD-hydrazide byproduct.

Purification and Characterization:

  • Purify the crude material directly by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 95:5 Hexanes:EtOAc) to elute the product. The byproducts are typically more polar and will elute later.

  • Combine the product-containing fractions and remove the solvent to yield the pure ester.

  • Expected Yield: 70-90%.

  • Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Trustworthiness: The order of reagent addition is crucial for success.[7] Adding the azodicarboxylate slowly to the cooled mixture of the alcohol, nucleophile, and phosphine minimizes the formation of side products. The use of anhydrous solvent is mandatory as water will consume the activated intermediates. This protocol is self-validating through chromatographic monitoring (TLC) and final purification.

Conclusion

This compound is a demonstrably versatile and strategic intermediate in organic synthesis. Its utility is rooted in the reliable and predictable reactivity of its primary alcohol group, which can be readily converted into esters, ethers, carboxylic acids, and other functional groups through well-established protocols like oxidation, Fischer esterification, and the Mitsunobu reaction. These transformations pave the way for its incorporation into high-value molecules, particularly within the pharmaceutical industry. The protocols and mechanistic insights provided in this guide equip researchers and drug development professionals with the foundational knowledge to effectively harness the synthetic potential of this important building block.

References

Application Notes & Protocols: 2-(2-Chlorophenyl)ethanol as a Versatile Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic utility of 2-(2-chlorophenyl)ethanol, a pivotal starting material in the development of diverse pharmaceutical agents. We will explore the chemical rationale behind its application, focusing on its structural features that render it a valuable building block. This document provides detailed, step-by-step protocols for key transformations, offering insights into the causality of experimental choices. Furthermore, we present visual workflows and data summaries to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound, a colorless to light yellow liquid, is a bifunctional organic compound featuring a chlorinated aromatic ring and a primary alcohol.[1][2] Its chemical structure is of significant interest in medicinal chemistry for several key reasons:

  • The Chlorinated Phenyl Group: The presence of a chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. This is a common feature in many approved drugs, as the chloro group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3] The ortho-substitution pattern provides a specific steric and electronic environment that can be crucial for selective interactions with enzymes or receptors.

  • The Primary Alcohol: The hydroxyl group serves as a versatile synthetic handle for a wide array of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or undergo nucleophilic substitution to form ethers, esters, and other functional groups.[1] This reactivity is fundamental to its role as a building block for more complex molecular architectures.

These structural attributes make this compound a valuable precursor in the synthesis of various classes of pharmaceuticals, including potential antihistamines and bronchodilators.[1] The strategic incorporation of this moiety can lead to the development of novel therapeutic agents with desired pharmacological activities.

Core Synthetic Applications and Mechanistic Insights

The utility of this compound in pharmaceutical synthesis is primarily centered around the reactivity of its hydroxyl group. The following sections detail key transformations and provide mechanistic explanations for the experimental choices.

Williamson Ether Synthesis for the Construction of Pharmacologically Active Scaffolds

One of the most powerful applications of this compound is its use in Williamson ether synthesis to introduce the 2-(2-chlorophenyl)ethyl moiety into a target molecule. This is particularly relevant in the synthesis of compounds containing a diarylmethylpiperazine core, a common scaffold in antihistaminic drugs like Cetirizine. While the direct synthesis of Cetirizine utilizes 2-chloroethanol, the same principle applies to its substituted analogue, this compound, for creating novel derivatives.[4]

The overall transformation involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a suitable leaving group on another molecule.

Diagram 1: General Workflow for Williamson Ether Synthesis

G A This compound B Deprotonation (e.g., NaH, THF) A->B C 2-(2-Chlorophenyl)ethoxide B->C D Nucleophilic Attack (SN2) C->D F Final Ether Product D->F E Target Molecule with Leaving Group (R-X) E->D

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with clear rationales for each step.

Protocol: Synthesis of a Model Diaryl-Ether Moiety via Williamson Ether Synthesis

This protocol details the synthesis of a model ether compound, demonstrating the application of this compound as a key building block.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
This compoundC₈H₉ClO156.611.57 g10 mmol
Sodium Hydride (60% in mineral oil)NaH24.000.44 g11 mmol
4-Fluorobenzyl BromideC₇H₆BrF189.031.89 g10 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Saturated Ammonium ChlorideNH₄Cl53.4920 mL-
Ethyl AcetateC₄H₈O₂88.11100 mL-
BrineNaCl (aq)-30 mL-
Anhydrous Magnesium SulfateMgSO₄120.375 g-

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11 mmol).

    • Rationale: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen. Flame-drying the glassware removes any adsorbed water.

  • Addition of Alcohol: Add anhydrous THF (20 mL) to the flask, followed by the dropwise addition of a solution of this compound (1.57 g, 10 mmol) in anhydrous THF (10 mL) at 0 °C (ice bath).

    • Rationale: The reaction is exothermic, and dropwise addition at a reduced temperature helps to control the rate of hydrogen gas evolution. Anhydrous THF is used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become slightly cloudy.

    • Rationale: This step ensures the complete formation of the sodium 2-(2-chlorophenyl)ethoxide, a potent nucleophile.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.89 g, 10 mmol) in anhydrous THF (20 mL) dropwise.

    • Rationale: The addition of the electrophile at a low temperature helps to control the exothermic nature of the SN2 reaction and minimize potential side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The extended reaction time ensures complete consumption of the starting materials. TLC is a critical tool for monitoring the disappearance of the starting materials and the appearance of the product.

  • Workup: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL) at 0 °C.

    • Rationale: Quenching with a weak acid like ammonium chloride neutralizes any unreacted sodium hydride and the alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Rationale: The organic product is more soluble in ethyl acetate than in the aqueous layer, allowing for its separation. Multiple extractions ensure a higher yield.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: Washing with brine removes any remaining water from the organic layer. Anhydrous magnesium sulfate is a drying agent that removes trace amounts of water.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ether product.

    • Rationale: Flash chromatography is a standard technique for purifying organic compounds based on their polarity.

Diagram 2: Synthetic Pathway for the Model Diaryl-Ether

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction A This compound B NaH, THF, 0°C to RT A->B C Sodium 2-(2-Chlorophenyl)ethoxide B->C E THF, 0°C to RT C->E D 4-Fluorobenzyl Bromide D->E F 1-(2-(Benzyloxy)ethyl)-2-chlorobenzene E->F

Caption: Two-step synthesis of a model diaryl-ether.

Broader Pharmaceutical Relevance

While the provided protocol illustrates a fundamental transformation, the this compound building block can be incorporated into a wide range of synthetic strategies for drug discovery. For instance, its chiral counterpart, (R)- or (S)-2-amino-2-(2-chlorophenyl)ethanol, highlights the importance of stereochemistry in pharmaceutical research, where different enantiomers can exhibit distinct biological activities.[5]

The chlorinated phenyl motif is present in numerous drugs across different therapeutic areas, such as the antipsychotic Chlorpromazine and the anesthetic Ketamine.[6][7] The principles demonstrated in this guide are therefore broadly applicable to the synthesis of novel drug candidates.

Conclusion

This compound is a readily available and synthetically versatile starting material with significant potential in pharmaceutical research and development. Its unique combination of a reactive hydroxyl group and a strategically substituted aromatic ring allows for its incorporation into a diverse array of complex molecules. The protocols and insights provided in this document are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details field-proven methodologies for the asymmetric synthesis of chiral derivatives from 2-(2-chlorophenyl)ethanol. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document provides an in-depth exploration of three principal strategies: enzymatic kinetic resolution, asymmetric hydrogenation of the corresponding prochiral ketone, and the application of chiral auxiliaries. Each section elucidates the underlying scientific principles, offers detailed, step-by-step experimental protocols, and presents data in a clear, comparative format. Visual diagrams of experimental workflows and reaction mechanisms are included to enhance understanding. This guide is designed to be a self-validating resource, grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chiral this compound Derivatives

Chirality is a fundamental property in medicinal chemistry and materials science, as the stereochemistry of a molecule can profoundly influence its biological activity and physical properties.[1][2][3] Enantiomerically pure compounds are critical for the development of effective and safe pharmaceuticals, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3] The this compound framework and its derivatives are valuable chiral building blocks in the synthesis of a range of biologically active molecules. For instance, chiral 2-amino-1-(2-chlorophenyl)ethanol is a key precursor for optically active pharmaceuticals and agrochemicals.[4]

This application note provides a detailed guide to the asymmetric synthesis of chiral derivatives from racemic this compound, focusing on practical and efficient methodologies. We will explore three robust strategies:

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes, particularly lipases, to separate enantiomers.

  • Asymmetric Hydrogenation: Catalytically reducing the corresponding prochiral ketone to directly yield an enantiomerically enriched alcohol.

  • Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.

Each of these approaches offers distinct advantages, and the optimal choice will depend on factors such as desired enantiomeric purity, scalability, and available resources.

Strategy 1: Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to resolve a racemic mixture.[5][6] Lipases are particularly well-suited for this purpose due to their broad substrate scope, high stability in organic solvents, and commercial availability.[7][8][9] The principle of lipase-catalyzed kinetic resolution of an alcohol involves the enantioselective acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the acylated and unacylated enantiomers.

A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[6][10] This allows for a theoretical yield of 100% for the desired enantiomer, a significant improvement over the 50% maximum yield of conventional EKR.

Core Principles of Lipase-Catalyzed Kinetic Resolution

Lipases catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the alcohol. In a racemic mixture of alcohols, the enzyme's chiral active site preferentially accommodates one enantiomer, leading to a faster acylation rate for that enantiomer. The result is a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration.

Workflow for Enzymatic Kinetic Resolution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Separation racemate Racemic this compound reaction_vessel Reaction Vessel under Inert Atmosphere racemate->reaction_vessel Add enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel Add acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel Add solvent Anhydrous Organic Solvent solvent->reaction_vessel Add stirring Stir at Controlled Temperature reaction_vessel->stirring filtration Filter to Remove Enzyme stirring->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product1 Enantioenriched Ester chromatography->product1 product2 Enantioenriched Alcohol chromatography->product2 G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification ketone 2'-Chloroacetophenone autoclave High-Pressure Autoclave ketone->autoclave Add catalyst Chiral Ru or Ir Catalyst catalyst->autoclave Add base Base (e.g., t-BuOK) base->autoclave Add solvent Solvent (e.g., 2-Propanol) solvent->autoclave Add hydrogenation Pressurize with H2 and Stir at Controlled Temperature autoclave->hydrogenation depressurize Depressurize and Quench hydrogenation->depressurize extraction Aqueous Work-up and Extraction depressurize->extraction purification Column Chromatography or Distillation extraction->purification product Enantioenriched this compound purification->product G start Prochiral Substrate (e.g., 2-(2-chlorophenyl)acetic acid) attachment Attachment of Chiral Auxiliary start->attachment auxiliary Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) auxiliary->attachment diastereoselective Diastereoselective Reaction (e.g., Alkylation, Reduction) attachment->diastereoselective separation Diastereomer Separation (if necessary) diastereoselective->separation cleavage Cleavage of Chiral Auxiliary separation->cleavage product Enantioenriched Chiral Derivative cleavage->product cleaved_auxiliary Recovered Chiral Auxiliary cleavage->cleaved_auxiliary

References

Anwendungs- und Protokollleitfaden: Derivatisierungsreaktionen von 2-(2-Chlorphenyl)ethanol für Forschung und pharmazeutische Entwicklung

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Einführung: Die strategische Bedeutung der Derivatisierung von 2-(2-Chlorphenyl)ethanol

2-(2-Chlorphenyl)ethanol ist eine organische Verbindung, die als Baustein in der Synthese verschiedener pharmazeutischer Wirkstoffe und anderer Feinchemikalien von Bedeutung ist. Seine Hydroxylgruppe bietet einen reaktiven Ankerpunkt für chemische Modifikationen, die als Derivatisierung bezeichnet werden. Diese Reaktionen sind nicht nur für die Synthese neuer Moleküle entscheidend, sondern auch für die analytische Charakterisierung des Ausgangsmaterials von zentraler Bedeutung.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist das Verständnis und die Anwendung von Derivatisierungsreaktionen von entscheidender Bedeutung. Durch die Umwandlung der polaren Hydroxylgruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe können die analytischen Eigenschaften von 2-(2-Chlorphenyl)ethanol erheblich verbessert werden. Dies ist besonders wichtig für gaschromatographische (GC) Techniken, insbesondere in Verbindung mit der Massenspektrometrie (MS), bei denen die Flüchtigkeit und thermische Stabilität der Analyten entscheidend für eine erfolgreiche Analyse sind.

Dieser Leitfaden bietet einen detaillierten Einblick in die wichtigsten Derivatisierungsreaktionen von 2-(2-Chlorphenyl)ethanol, einschließlich Veresterung, Silylierung, Veretherung und Carbamatbildung. Wir werden nicht nur die schrittweisen Protokolle erläutern, sondern auch die zugrunde liegenden chemischen Prinzipien und die Gründe für die Wahl bestimmter Reagenzien und Bedingungen beleuchten. Ziel ist es, ein tiefgreifendes Verständnis zu vermitteln, das es Ihnen ermöglicht, diese Methoden erfolgreich in Ihren eigenen Forschungs- und Entwicklungsarbeiten anzuwenden und anzupassen.

Veresterung: Umwandlung in flüchtige Ester-Derivate

Die Veresterung ist eine der gebräuchlichsten Derivatisierungsstrategien für Alkohole. Durch die Reaktion der Hydroxylgruppe von 2-(2-Chlorphenyl)ethanol mit einer Carbonsäure oder einem ihrer reaktiven Derivate (z. B. einem Säurechlorid oder Anhydrid) wird ein Ester gebildet. Diese Ester sind in der Regel deutlich flüchtiger und weniger polar als der ursprüngliche Alkohol, was ihre Analyse mittels GC-MS erleichtert.

Kausalität der experimentellen Entscheidungen:
  • Wahl des Veresterungsreagenz: Die Verwendung von Acylchloriden oder -anhydriden anstelle von Carbonsäuren (Fischer-Veresterung) wird oft bevorzugt, da die Reaktionen schneller, unter milderen Bedingungen und in der Regel mit höheren Ausbeuten verlaufen. Die Reaktion mit Acylchloriden ist praktisch irreversibel, da das als Nebenprodukt entstehende Chlorwasserstoffgas (HCl) aus dem Gleichgewicht entfernt wird.[1]

  • Katalysator/Base: Bei der Reaktion mit Acylchloriden wird eine Base wie Pyridin oder Triethylamin zugesetzt, um das entstehende HCl zu neutralisieren und die Reaktion voranzutreiben. Bei der Fischer-Veresterung ist ein starker Säurekatalysator wie Schwefelsäure erforderlich, um die Carbonylgruppe der Carbonsäure zu aktivieren.[2]

  • Lösungsmittel: Aprotische Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) sind ideal, da sie nicht mit dem reaktiven Acylchlorid reagieren.

Quantitativen Daten zur Veresterung
ParameterMethode A: AcylchloridMethode B: Fischer-Veresterung
Reagenzien Acetylchlorid, PyridinEssigsäure, konz. H₂SO₄
Typische Ausbeute > 95%60-80% (Gleichgewichtsreaktion)
Reaktionszeit 1-2 Stunden4-8 Stunden (Reflux)
Temperatur RaumtemperaturReflux (ca. 120 °C)
Vorteile Hohe Ausbeute, schnelle ReaktionKostengünstige Reagenzien
Nachteile Umgang mit reaktiven AcylchloridenGleichgewichtsreaktion, längere Reaktionszeit
Experimentelles Protokoll: Synthese von 2-(2-Chlorphenyl)ethylacetat mit Acetylchlorid

Dieses Protokoll beschreibt die Synthese von 2-(2-Chlorphenyl)ethylacetat, einem gängigen Derivat für die GC-Analyse.

Materialien:

  • 2-(2-Chlorphenyl)ethanol

  • Acetylchlorid

  • Pyridin (wasserfrei)

  • Dichlormethan (DCM, wasserfrei)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter

Prozedur:

  • Lösen Sie 1,0 g (ca. 6,4 mmol) 2-(2-Chlorphenyl)ethanol in 20 mL wasserfreiem DCM in einem trockenen Rundkolben mit einem Magnetrührer.

  • Fügen Sie 0,6 mL (ca. 7,4 mmol) wasserfreies Pyridin hinzu. Kühlen Sie die Mischung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam und tropfenweise 0,5 mL (ca. 7,0 mmol) Acetylchlorid über einen Tropftrichter hinzu, während Sie die Temperatur unter 5 °C halten.

  • Nach vollständiger Zugabe lassen Sie die Reaktion für 1 Stunde bei Raumtemperatur rühren.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion geben Sie vorsichtig 20 mL Wasser in den Kolben, um überschüssiges Acetylchlorid zu zersetzen.

  • Überführen Sie die Mischung in einen Scheidetrichter und trennen Sie die organische Phase ab.

  • Waschen Sie die organische Phase nacheinander mit 20 mL gesättigter NaHCO₃-Lösung und 20 mL Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer.

  • Das resultierende Rohprodukt, 2-(2-Chlorphenyl)ethylacetat, kann für die GC-MS-Analyse direkt verwendet oder durch Säulenchromatographie weiter gereinigt werden.

G cluster_workflow Workflow: Veresterung mit Acylchlorid A 1. 2-(2-Chlorophenyl)ethanol in DCM lösen B 2. Pyridin zugeben und auf 0°C kühlen A->B C 3. Acetylchlorid langsam zugeben B->C D 4. Bei Raumtemperatur rühren (1h) C->D E 5. Reaktion mit Wasser abschrecken D->E F 6. Phasen trennen E->F G 7. Organische Phase waschen (NaHCO₃, H₂O) F->G H 8. Trocknen (MgSO₄) und Lösungsmittel entfernen G->H I Produkt: 2-(2-Chlorophenyl)ethylacetat H->I

Abbildung 1: Allgemeiner Arbeitsablauf für die Veresterung.

Silylierung: Bildung von Trimethylsilyl (TMS)-Ethern

Die Silylierung ist eine weit verbreitete und äußerst effektive Derivatisierungsmethode, insbesondere für die GC-Analyse.[3] Sie ersetzt den aktiven Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe, -(Si(CH₃)₃). Die resultierenden TMS-Ether sind thermisch sehr stabil, flüchtig und neigen weniger zur Adsorption an aktiven Stellen im GC-System, was zu schärferen und symmetrischeren Peaks führt.

Kausalität der experimentellen Entscheidungen:
  • Silylierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist eines der am häufigsten verwendeten Reagenzien. Es ist sehr reaktiv und seine Nebenprodukte (N-Trimethylsilyltrifluoracetamid und Trifluoracetamid) sind ebenfalls flüchtig und stören die Chromatographie in der Regel nicht.[4]

  • Katalysator: Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) (typischerweise 1% in BSTFA) erhöht die Reaktivität des Silylierungsmittels erheblich und ermöglicht die Derivatisierung auch von sterisch gehinderten Alkoholen.[3]

  • Reaktionsbedingungen: Die Reaktion wird typischerweise in einem inerten Lösungsmittel oder sogar ohne Lösungsmittel durchgeführt und durch Erhitzen beschleunigt, um eine vollständige Derivatisierung sicherzustellen. Die Abwesenheit von Wasser ist entscheidend, da Silylierungsreagenzien leicht hydrolysieren.[4]

Quantitativen Daten zur Silylierung
ParameterTypische BedingungenAnmerkungen
Reagenz BSTFA + 1% TMCSSehr reaktiv und vielseitig
Lösungsmittel Pyridin, Acetonitril, oder lösungsmittelfreiDas Lösungsmittel muss wasserfrei sein
Temperatur 60-80 °CErhöht die Reaktionsgeschwindigkeit
Reaktionszeit 15-60 MinutenAbhängig von der Reaktivität des Alkohols
Ausbeute Quantitativ (>99%)Bei korrekter Durchführung
Stabilität TMS-Derivate sind feuchtigkeitsempfindlichProben sollten bald nach der Derivatisierung analysiert werden
Experimentelles Protokoll: Silylierung für die GC-MS-Analyse

Dieses Protokoll eignet sich für die schnelle und quantitative Derivatisierung kleiner Probenmengen direkt vor der Analyse.

Materialien:

  • Probe von 2-(2-Chlorphenyl)ethanol (z.B. in einem geeigneten wasserfreien Lösungsmittel wie Aceton oder Dichlormethan gelöst)

  • BSTFA mit 1% TMCS

  • GC-Vial mit Septumkappe

  • Heizblock oder Ofen

Prozedur:

  • Geben Sie eine bekannte Menge der Probelösung (z. B. 100 µL einer 1 mg/mL Lösung) in ein sauberes, trockenes GC-Vial.

  • Fügen Sie 100 µL BSTFA (+ 1% TMCS) hinzu. Das Reagenz wird im großen Überschuss verwendet, um die Reaktion zur Vollständigkeit zu treiben.

  • Verschließen Sie das Vial sofort fest mit der Septumkappe.

  • Schütteln Sie das Vial vorsichtig (Vortex), um eine gute Durchmischung zu gewährleisten.

  • Erhitzen Sie das Vial für 30 Minuten bei 70 °C in einem Heizblock oder Ofen.

  • Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Die Probe ist nun bereit für die direkte Injektion in das GC-MS-System. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.

G cluster_workflow Workflow: Silylierung für GC-MS A 1. Probelösung in GC-Vial geben B 2. BSTFA (+1% TMCS) zugeben A->B C 3. Vial verschließen und mischen B->C D 4. Bei 70°C für 30 min erhitzen C->D E 5. Auf Raumtemperatur abkühlen D->E F 6. Probe für GC-MS-Injektion bereit E->F

Abbildung 2: Arbeitsablauf für die Silylierungs-Derivatisierung.

Veretherung: Die Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische Methode zur Herstellung von Ethern durch die Reaktion eines Alkoxids mit einem primären Alkylhalogenid.[5][6][7][8][9] Diese SN2-Reaktion ist eine vielseitige Methode zur Synthese von sowohl symmetrischen als auch unsymmetrischen Ethern. Für 2-(2-Chlorphenyl)ethanol würde dies die Umwandlung in sein Alkoxid durch eine starke Base und die anschließende Reaktion mit einem Alkylhalogenid (z.B. Methyliodid oder Ethylbromid) beinhalten.

Kausalität der experimentellen Entscheidungen:
  • Basenauswahl: Eine starke Base ist erforderlich, um den Alkohol quantitativ in sein konjugiertes Alkoxid umzuwandeln. Natriumhydrid (NaH) ist eine ausgezeichnete Wahl, da es eine nicht-nukleophile starke Base ist und das einzige Nebenprodukt Wasserstoffgas ist, das leicht aus dem System entweicht.[6][9]

  • Alkylhalogenid: Für eine effiziente SN2-Reaktion sollte ein primäres oder Methylhalogenid verwendet werden, um sterische Hinderung zu minimieren und Eliminierungsreaktionen als Konkurrenzreaktion zu vermeiden.[5][9]

  • Lösungsmittel: Ein aprotisches, polares Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) ist ideal, da es die Ionen solvatisiert, ohne mit den Reaktanten zu reagieren, und die SN2-Reaktion begünstigt.[6][9]

Quantitativen Daten zur Williamson-Ethersynthese
ParameterTypische BedingungenAnmerkungen
Base Natriumhydrid (NaH)Starke, nicht-nukleophile Base
Alkylhalogenid Methyliodid (CH₃I), Ethylbromid (C₂H₅Br)Primäre Halogenide sind optimal
Lösungsmittel THF, DMF (wasserfrei)Aprotisch, polar
Temperatur 0 °C bis RaumtemperaturMilde Bedingungen sind ausreichend
Reaktionszeit 2-12 StundenAbhängig von den Reaktanten
Typische Ausbeute 70-95%
Experimentelles Protokoll: Synthese von 1-(2-Methoxyethyl)-2-chlorbenzol

Materialien:

  • 2-(2-Chlorphenyl)ethanol

  • Natriumhydrid (NaH, 60% Dispersion in Mineralöl)

  • Methyliodid (CH₃I)

  • Tetrahydrofuran (THF, wasserfrei)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

  • Diethylether

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Zweihals-Rundkolben, Septum, Stickstoffatmosphäre

Prozedur:

  • Geben Sie 0,3 g (ca. 7,5 mmol) Natriumhydrid (60% Dispersion) in einen trockenen Zweihals-Rundkolben unter Stickstoffatmosphäre. Waschen Sie das NaH mit wasserfreiem Hexan, um das Mineralöl zu entfernen.

  • Fügen Sie 20 mL wasserfreies THF hinzu und kühlen Sie die Suspension auf 0 °C.

  • Lösen Sie 1,0 g (ca. 6,4 mmol) 2-(2-Chlorphenyl)ethanol in 10 mL wasserfreiem THF und geben Sie diese Lösung langsam zur NaH-Suspension. Rühren Sie die Mischung für 30 Minuten bei 0 °C.

  • Fügen Sie langsam 0,5 mL (ca. 8,0 mmol) Methyliodid hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen.

  • Rühren Sie die Reaktion für 4-6 Stunden bei Raumtemperatur.

  • Kühlen Sie die Reaktion wieder auf 0 °C und schrecken Sie sie vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung ab.

  • Extrahieren Sie die wässrige Phase dreimal mit Diethylether.

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie, um reines 1-(2-Methoxyethyl)-2-chlorbenzol zu erhalten.

Carbamatbildung: Erzeugung stabiler Derivate

Die Reaktion der Hydroxylgruppe von 2-(2-Chlorphenyl)ethanol mit einem Isocyanat führt zur Bildung eines Carbamats (auch als Urethan bekannt). Carbamate sind oft stabile, kristalline Feststoffe und eignen sich gut für die Derivatisierung, da die Reaktion in der Regel schnell und mit hoher Ausbeute verläuft. Diese Derivate können auch für HPLC-Analysen nützlich sein, wenn ein chromophores Isocyanat verwendet wird.

Kausalität der experimentellen Entscheidungen:
  • Reagenz: Die Reaktion mit Isocyanaten ist eine effiziente Methode zur Carbamatbildung. Phenylisocyanat ist ein gängiges Reagenz, das stabile und gut charakterisierbare Derivate liefert.[10][11]

  • Katalysator: Oft ist kein Katalysator erforderlich, aber eine tertiäre Aminbase wie Triethylamin kann die Reaktion beschleunigen.

  • Bedingungen: Die Reaktion verläuft in der Regel exotherm und wird oft bei Raumtemperatur oder unter leichter Kühlung in einem inerten Lösungsmittel durchgeführt.

Quantitativen Daten zur Carbamatbildung
ParameterTypische BedingungenAnmerkungen
Reagenz PhenylisocyanatAndere Isocyanate können je nach Anwendung verwendet werden
Lösungsmittel Toluol, THF (wasserfrei)Inert gegenüber Isocyanaten
Temperatur RaumtemperaturDie Reaktion ist oft schnell
Reaktionszeit 1-4 Stunden
Typische Ausbeute > 90%
Experimentelles Protokoll: Synthese von 2-(2-Chlorphenyl)ethylphenylcarbamat

Materialien:

  • 2-(2-Chlorphenyl)ethanol

  • Phenylisocyanat

  • Toluol (wasserfrei)

  • Rundkolben, Rückflusskühler, Stickstoffatmosphäre

Prozedur:

  • Lösen Sie 1,0 g (ca. 6,4 mmol) 2-(2-Chlorphenyl)ethanol in 20 mL wasserfreiem Toluol in einem trockenen Rundkolben unter Stickstoffatmosphäre.

  • Fügen Sie 0,7 mL (ca. 6,4 mmol) Phenylisocyanat hinzu.

  • Rühren Sie die Mischung für 2 Stunden bei Raumtemperatur.

  • Überwachen Sie die Reaktion mittels DC oder IR-Spektroskopie (Verschwinden der -OH-Bande und des Isocyanat-Signals).

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Das feste Rohprodukt kann durch Umkristallisation (z.B. aus einem Ethanol/Wasser-Gemisch) gereinigt werden, um das reine Carbamat-Derivat zu erhalten.

G cluster_workflow Logische Beziehung der Derivatisierungsstrategien cluster_reactions Derivatisierungsreaktionen Analyte This compound (polar, -OH Gruppe) Ester Veresterung Analyte->Ester Silyl Silylierung Analyte->Silyl Ether Veretherung Analyte->Ether Carbamate Carbamatbildung Analyte->Carbamate Goal Verbesserte Analyse (GC-MS) (flüchtig, thermisch stabil) Ester->Goal Silyl->Goal Ether->Goal Carbamate->Goal

Abbildung 3: Logische Beziehung der Derivatisierungsstrategien.

Schlussfolgerung und Ausblick

Die Derivatisierung von 2-(2-Chlorphenyl)ethanol ist ein unverzichtbares Werkzeug für Forscher und Entwickler in der chemischen und pharmazeutischen Industrie. Wie in diesem Leitfaden dargelegt, ermöglicht die Umwandlung der Hydroxylgruppe durch Veresterung, Silylierung, Veretherung oder Carbamatbildung nicht nur die Synthese neuer Verbindungen, sondern verbessert auch entscheidend die analytischen Eigenschaften für Techniken wie die GC-MS.

Die Wahl der geeigneten Derivatisierungsmethode hängt von den spezifischen Zielen des Experiments ab – sei es die quantitative Analyse, die strukturelle Aufklärung oder die Synthese eines neuen Moleküls. Die hier vorgestellten Protokolle bieten eine solide, validierte Grundlage für diese Arbeiten. Es ist jedoch von entscheidender Bedeutung, dass die Reaktionsbedingungen wie Temperatur, Zeit und Reagenzkonzentration für jede spezifische Anwendung optimiert werden, um maximale Ausbeuten und reproduzierbare Ergebnisse zu gewährleisten. Durch das Verständnis der zugrunde liegenden chemischen Prinzipien sind Wissenschaftler in der Lage, diese Protokolle intelligent anzupassen und innovative Lösungen für ihre analytischen und synthetischen Herausforderungen zu entwickeln.

Referenzen

  • BenchChem (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. Verfügbar unter: --INVALID-LINK--

  • BenchChem (2025). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. Verfügbar unter: --INVALID-LINK--

  • BenchChem (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. Verfügbar unter: --INVALID-LINK--

  • European Patent Office (2011). EP2215040B1 - Process for preparing (s) 2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate. Verfügbar unter: --INVALID-LINK--

  • Chemistry Steps. Williamson Ether Synthesis. Verfügbar unter: --INVALID-LINK--

  • MDPI (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Verfügbar unter: --INVALID-LINK--

  • J&K Scientific LLC (2025). Williamson Ether Synthesis. Verfügbar unter: --INVALID-LINK--

  • Khan Academy. Williamson ether synthesis. Verfügbar unter: --INVALID-LINK--

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Verfügbar unter: --INVALID-LINK--

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Verfügbar unter: --INVALID-LINK--

  • World Intellectual Property Organization (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Verfügbar unter: --INVALID-LINK--

  • Semantic Scholar (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Verfügbar unter: --INVALID-LINK--

  • PubMed (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Verfügbar unter: --INVALID-LINK--

  • CymitQuimica. CAS 913088-80-9: 2H-Tetrazole-2-ethanol, α-(2-chlorophenyl).... Verfügbar unter: --INVALID-LINK--

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Verfügbar unter: --INVALID-LINK--

  • National Institutes of Health (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Verfügbar unter: --INVALID-LINK--

  • Chemistry Stack Exchange (2015). Routes of formation of esters with highest yield. Verfügbar unter: --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Verfügbar unter: --INVALID-LINK--

  • ResearchGate (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Verfügbar unter: --INVALID-LINK--

  • MDPI (2022). Derivatization in Analytical Chemistry. Verfügbar unter: --INVALID-LINK--

  • ResearchGate (2019). Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Verfügbar unter: --INVALID-LINK--

  • ACS Publications (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--

  • Google Patents. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol. Verfügbar unter: --INVALID-LINK--

  • Fluka. silylation overview.pdf. Verfügbar unter: --INVALID-LINK--

  • PubMed (2024). [Advances in synthesis of 2-phenylethanol]. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. Ester synthesis by esterification. Verfügbar unter: --INVALID-LINK--

  • BenchChem (2025). Comparative Performance Analysis of Amine-Based Derivatization Reagents for Analytical Applications. Verfügbar unter: --INVALID-LINK--

  • GSRS. This compound. Verfügbar unter: --INVALID-LINK--

  • Academic Journals (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Verfügbar unter: --INVALID-LINK--

  • PubMed (1998). Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. Verfügbar unter: --INVALID-LINK--

  • ResearchGate (2017). 314967 Purification of 2-Amino-1-Phenylethanol Enantiomers By Stripping Crystallization. Verfügbar unter: --INVALID-LINK--

  • PubMed (1991). [Analysis of heptaminol in pharmaceutic preparations by liquid chromatography following derivatization with 4-N,N-dimethylaminoazobenzene-4-isothiocyanate]. Verfügbar unter: --INVALID-LINK--6997/)

References

Experimental Guide: Strategic Oxidation of 2-(2-Chlorophenyl)ethanol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective oxidation of primary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where precise molecular transformations are paramount. 2-(2-Chlorophenyl)ethanol is a key starting material, and its oxidation products, 2-(2-Chlorophenyl)acetaldehyde and 2-(2-Chlorophenyl)acetic acid, serve as crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The aldehyde is a precursor for various heterocyclic compounds, while the carboxylic acid is a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics.[1] This application note provides detailed protocols for the controlled oxidation of this compound, offering researchers a selection of reliable methods to access either the aldehyde or the carboxylic acid derivative with high fidelity. The choice of oxidant and reaction conditions is critical to prevent over-oxidation and ensure high yields of the desired product. We will explore three distinct and widely adopted methods for the synthesis of the aldehyde: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. Additionally, a robust protocol for the direct oxidation to the carboxylic acid will be presented.

Part 1: Selective Oxidation to 2-(2-Chlorophenyl)acetaldehyde

The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent further oxidation to the carboxylic acid.[2] The absence of water in the reaction medium is often a key factor in achieving this selectivity.[3]

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes. It is a milder alternative to other chromium-based oxidants and is typically used in anhydrous dichloromethane (DCM).[3][4]

Mechanism Insight: The oxidation mechanism involves the formation of a chromate ester from the alcohol and PCC. A subsequent E2-like elimination, where a base (such as pyridine or the chloride ion) removes a proton from the carbon bearing the hydroxyl group, leads to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of Cr(VI) to Cr(IV).[5]

PCC_Mechanism cluster_0 Formation of Chromate Ester cluster_1 Elimination Alcohol R-CH₂-OH Chromate_Ester R-CH₂-O-CrO₂Cl Alcohol->Chromate_Ester Attack on Cr PCC [PyH]⁺[CrO₃Cl]⁻ PCC->Chromate_Ester Base Base (e.g., Py) Aldehyde R-CHO Base->Aldehyde Cr_IV Cr(IV) species Aldehyde->Cr_IV Chromate_Ester_2 R-CH₂-O-CrO₂Cl Chromate_Ester_2->Aldehyde Deprotonation & Elimination

Caption: Mechanism of PCC Oxidation.

Experimental Protocol:

Reagent/ParameterQuantity/ValueMolar Ratio
This compound1.57 g (10 mmol)1.0
Pyridinium Chlorochromate (PCC)3.23 g (15 mmol)1.5
Anhydrous Dichloromethane (DCM)50 mL-
Celite®5 g-
TemperatureRoom Temperature-
Reaction Time2-4 hours-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add PCC (3.23 g, 15 mmol) and Celite® (5 g).

  • Add anhydrous DCM (25 mL) to the flask and stir to form a suspension.

  • Dissolve this compound (1.57 g, 10 mmol) in anhydrous DCM (25 mL) and add it to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Chlorophenyl)acetaldehyde. The product can be further purified by column chromatography on silica gel.

Protocol 2: Swern Oxidation

The Swern oxidation is a very mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[6] This method is particularly useful for substrates with sensitive functional groups.[7]

Mechanism Insight: The reaction begins with the formation of the electrophilic chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride at low temperature. The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a base deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and carbon dioxide.[6]

Swern_Workflow Start Start: Dry Flask under N₂ Add_DMSO_DCM Add DMSO in DCM Cool to -78 °C Start->Add_DMSO_DCM Add_Oxalyl_Chloride Add Oxalyl Chloride dropwise Stir for 15 min Add_DMSO_DCM->Add_Oxalyl_Chloride Add_Alcohol Add this compound in DCM dropwise Stir for 30 min Add_Oxalyl_Chloride->Add_Alcohol Add_TEA Add Triethylamine dropwise Stir for 30 min Add_Alcohol->Add_TEA Warm_to_RT Allow to warm to Room Temp. Add_TEA->Warm_to_RT Quench Quench with water Warm_to_RT->Quench Extract Extract with DCM Quench->Extract Wash Wash with dilute HCl, NaHCO₃, brine Extract->Wash Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: Experimental Workflow for Swern Oxidation.

Experimental Protocol:

Reagent/ParameterQuantity/ValueMolar Ratio
Oxalyl Chloride1.0 mL (11.5 mmol)1.15
Anhydrous Dichloromethane (DCM)50 mL-
Anhydrous Dimethyl Sulfoxide (DMSO)1.6 mL (22.5 mmol)2.25
This compound1.57 g (10 mmol)1.0
Triethylamine (TEA)7.0 mL (50 mmol)5.0
Temperature-78 °C to Room Temperature-
Reaction Time~2 hours-

Procedure:

  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.0 mL, 11.5 mmol) to the cold DCM.

  • Slowly add a solution of anhydrous DMSO (1.6 mL, 22.5 mmol) in anhydrous DCM (10 mL) dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.57 g, 10 mmol) in anhydrous DCM (10 mL) dropwise, keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (7.0 mL, 50 mmol) dropwise, and stir the mixture for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water (50 mL).

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography if necessary.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantages of mild reaction conditions (room temperature, neutral pH), short reaction times, and a simple workup.[8][9]

Mechanism Insight: The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine atom of DMP. An intramolecular deprotonation of the α-hydrogen of the alcohol by another acetate group leads to the formation of the aldehyde, iodinane, and acetic acid.[9]

Experimental Protocol:

Reagent/ParameterQuantity/ValueMolar Ratio
This compound1.57 g (10 mmol)1.0
Dess-Martin Periodinane (DMP)5.09 g (12 mmol)1.2
Anhydrous Dichloromethane (DCM)50 mL-
TemperatureRoom Temperature-
Reaction Time1-3 hours-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.57 g, 10 mmol) and anhydrous DCM (50 mL).

  • Add Dess-Martin Periodinane (5.09 g, 12 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (30 mL) and a saturated aqueous solution of Na₂S₂O₃ (30 mL).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(2-Chlorophenyl)acetaldehyde. Further purification can be achieved by column chromatography.

Part 2: Oxidation to 2-(2-Chlorophenyl)acetic Acid

For the synthesis of the carboxylic acid, a stronger oxidizing agent is required. The Jones oxidation is a classic and effective method for this transformation.[1]

Protocol 4: Jones Oxidation

The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent that converts primary alcohols to carboxylic acids.[1]

Mechanism Insight: The alcohol initially forms a chromate ester, which is then oxidized to the aldehyde. In the aqueous acidic medium, the aldehyde forms a hydrate, which is then further oxidized by the Jones reagent to the carboxylic acid.

Jones_Oxidation_Mechanism Alcohol R-CH₂-OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation Jones_Reagent H₂CrO₄ Jones_Reagent->Aldehyde Carboxylic_Acid R-COOH Jones_Reagent->Carboxylic_Acid Hydrate R-CH(OH)₂ Aldehyde->Hydrate + H₂O Hydrate->Carboxylic_Acid Oxidation

Caption: Simplified Mechanism of Jones Oxidation.

Experimental Protocol:

Reagent/ParameterQuantity/ValueMolar Ratio
This compound1.57 g (10 mmol)1.0
Acetone50 mL-
Jones Reagent (2.7 M)~7.4 mL (20 mmol)2.0
Temperature0 °C to Room Temperature-
Reaction Time1-2 hours-

Procedure:

  • Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL.

  • In a 250 mL flask equipped with a magnetic stirrer, dissolve this compound (1.57 g, 10 mmol) in acetone (50 mL) and cool the solution to 0 °C in an ice bath.

  • Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the excess oxidant by adding isopropyl alcohol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Add water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-(2-Chlorophenyl)acetic acid. The product can be purified by recrystallization.

Safety Precautions

  • Chromium Compounds (PCC, Jones Reagent): Chromium(VI) compounds are toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Oxalyl Chloride and Swern Oxidation Byproducts: Oxalyl chloride is corrosive and toxic. The Swern oxidation produces carbon monoxide, which is highly toxic, and dimethyl sulfide, which has an extremely unpleasant odor. This procedure must be performed in a well-ventilated fume hood.

  • Dess-Martin Periodinane (DMP): DMP is shock-sensitive and can be explosive. Handle with care and avoid grinding or subjecting it to impact.

  • General: Always wear appropriate PPE and conduct all reactions in a well-ventilated fume hood.

Conclusion

The selective oxidation of this compound can be effectively controlled to yield either the corresponding aldehyde or carboxylic acid. For the synthesis of 2-(2-Chlorophenyl)acetaldehyde, PCC, Swern, and Dess-Martin oxidations offer reliable and high-yielding protocols with varying degrees of mildness and functional group tolerance. For the direct conversion to 2-(2-Chlorophenyl)acetic acid, the Jones oxidation provides a robust and efficient method. The choice of the specific protocol should be guided by the desired product, the scale of the reaction, and the presence of other functional groups in more complex substrates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-(2-Chlorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. We will delve into the causality behind experimental choices, address common points of failure, and provide detailed, field-proven methodologies to enhance reaction yield and purity.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound (also known as 2-Chlorophenethyl Alcohol) is typically approached via two robust and well-established chemical routes: the reduction of a corresponding carbonyl compound or the formation of a new carbon-carbon bond using an organometallic reagent. Each strategy has distinct advantages and challenges.

  • Route A: Reduction of 2-Chlorophenylacetic Acid or its Derivatives. This is a highly reliable method that starts from the readily available 2-Chlorophenylacetic acid. The acid is often converted to an ester (e.g., ethyl 2-(2-chlorophenyl)acetate) to facilitate a milder and more selective reduction to the primary alcohol.[1][2]

  • Route B: Grignard Reaction. This classic organometallic approach involves the reaction of a Grignard reagent with an electrophile like formaldehyde or ethylene oxide.[3][4] For instance, 2-chlorobenzylmagnesium chloride can be reacted with formaldehyde to yield the target alcohol. This method is excellent for building the carbon skeleton in a single, efficient step.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on the availability of starting materials, scalability, and the specific equipment available in the laboratory.

FeatureRoute A: ReductionRoute B: Grignard Synthesis
Starting Materials 2-Chlorophenylacetic acid, reducing agents (LiAlH₄, NaBH₄)2-Chlorobenzyl halide, Magnesium turnings[3], formaldehyde/ethylene oxide
Number of Steps 1-2 (Esterification may be required)1-2 (Grignard formation + reaction)
Typical Yields Good to Excellent (Can exceed 90% with optimization)[1]Moderate to Good (Often susceptible to side reactions)
Key Challenges Handling potent reducing agents, ensuring anhydrous conditions, potential for over-reductionGrignard initiation, strictly anhydrous conditions, Wurtz coupling side reaction[3]
Scalability Generally straightforward to scale upCan be challenging to scale due to exothermic nature and initiation issues

Workflow Visualization: Reduction vs. Grignard

Synthetic_Routes Fig 1. High-Level Comparison of Synthetic Workflows cluster_A Route A: Reduction cluster_B Route B: Grignard Synthesis A_Start 2-Chlorophenylacetic Acid A_Ester Esterification (Optional but Recommended) A_Start->A_Ester A_Intermediate Ethyl 2-(2-Chlorophenyl)acetate A_Ester->A_Intermediate A_Reduction Reduction (e.g., LiAlH₄) A_Intermediate->A_Reduction A_End This compound A_Reduction->A_End B_Start 2-Chlorobenzyl Chloride B_Grignard_Formation Grignard Formation (Anhydrous Ether) B_Start->B_Grignard_Formation B_Mg Magnesium (Mg) B_Mg->B_Grignard_Formation B_Intermediate 2-Chlorobenzyl magnesium chloride B_Grignard_Formation->B_Intermediate B_Reaction Nucleophilic Attack & Acidic Workup B_Intermediate->B_Reaction B_Electrophile Formaldehyde (HCHO) B_Electrophile->B_Reaction B_End This compound B_Reaction->B_End

Caption: High-Level Comparison of Synthetic Workflows

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Route A: Reduction of 2-Chlorophenylacetic Acid Derivatives

The reduction of an ester, such as ethyl 2-(2-chlorophenyl)acetate, is often preferred over the direct reduction of the carboxylic acid because esters are more reactive towards hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and the reaction is cleaner.

FAQ 1: My yield is disappointingly low after the reduction step. What are the most likely causes?

  • Cause A: Inactive Reducing Agent. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are highly sensitive to moisture. Improper storage or handling can lead to decomposition and significantly reduced activity.

    • Solution: Always use freshly opened reagents or material that has been stored in a desiccator. Ensure all glassware is flame-dried or oven-dried immediately before use, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause B: Insufficient Stoichiometry. For the reduction of an ester to a primary alcohol with LiAlH₄, a minimum of 2 equivalents of hydride are consumed. Using a stoichiometric amount (0.5 equivalents of LiAlH₄) may not be sufficient to drive the reaction to completion due to reagent degradation or competing reactions.

    • Solution: Use a moderate excess of the reducing agent. A common practice is to use 1.0-1.5 equivalents of LiAlH₄ relative to the ester.

  • Cause C: Non-Anhydrous Conditions. Water will rapidly quench the hydride reagent in a violent, exothermic reaction, rendering it useless for the desired reduction.

    • Solution: Use anhydrous solvents, preferably freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF or ether). Add all reagents via syringe through a septum.

  • Cause D: Inadequate Quenching/Workup. An improper workup can lead to the formation of emulsions or insoluble metal salts that trap the product, leading to physical loss during extraction.

    • Solution: Employ a Fieser workup. After the reaction is complete, cool the flask in an ice bath and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure typically produces a granular, easily filterable precipitate of aluminum salts.

FAQ 2: Thin-Layer Chromatography (TLC) shows a significant amount of unreacted starting material. How can I improve the conversion rate?

  • Cause A: Insufficient Reaction Time or Temperature. Reductions are often performed at 0 °C to control exothermicity, but this may not be sufficient for complete conversion.

    • Solution: Monitor the reaction by TLC. If the reaction stalls, allow it to warm to room temperature or even gently reflux for a period (e.g., 1-2 hours) to ensure it goes to completion.

  • Cause B: Choice of Reducing Agent. Sodium borohydride (NaBH₄) is generally not powerful enough to reduce esters unless used in combination with an additive (like iodine or in specific high-boiling solvents) or under forcing conditions.[1]

    • Solution: For robust ester reduction, LiAlH₄ in THF or diethyl ether is the standard choice. If a milder reagent is required, consider using NaBH₄ in the presence of a Lewis acid or switching to diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol: Reduction of Ethyl 2-(2-chlorophenyl)acetate

Materials:

  • Ethyl 2-(2-chlorophenyl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 15% w/v Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, suspend LiAlH₄ (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve ethyl 2-(2-chlorophenyl)acetate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor reaction completion using TLC.

  • Once complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and washes, dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

Route B: Grignard Synthesis

The Grignard reaction is a powerful tool but is notoriously sensitive to reaction conditions.

FAQ 3: My Grignard reaction is not initiating. What can I do?

  • Cause A: Wet Glassware or Solvents. This is the most common cause of failure. Grignard reagents react readily with water.[3]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous grade ether or THF, and consider distilling it from a drying agent.

  • Cause B: Passive Magnesium Surface. The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (which will be consumed, turning the solution from brown to colorless upon initiation), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a glass rod (under inert gas) to expose a fresh surface. Gentle warming can also help initiate the reaction.

FAQ 4: My primary product is 1,2-bis(2-chlorophenyl)ethane. What is this and how do I prevent it?

  • This is the product of Wurtz coupling, a common side reaction where the Grignard reagent reacts with the unreacted starting halide.

    • Solution 1: Slow Addition. Prepare the Grignard reagent by adding the 2-chlorobenzyl chloride solution very slowly to the magnesium suspension. This keeps the concentration of the halide low at any given time, minimizing the chance of it coupling with the already-formed Grignard reagent.

    • Solution 2: Use a More Reactive Halide. If using 2-chlorobenzyl chloride, consider switching to 2-chlorobenzyl bromide. The C-Br bond is weaker and more reactive than the C-Cl bond, which can lead to faster formation of the Grignard reagent relative to the coupling side reaction.

Troubleshooting Workflow: Low Yield in Grignard Synthesis

Grignard_Troubleshooting Fig 2. Decision Tree for Troubleshooting Grignard Reactions Start Low Yield or No Reaction Check_Conditions Are all reagents and glassware scrupulously dry? Start->Check_Conditions Dry_Yes Yes Check_Conditions->Dry_Yes Dry_No No Check_Conditions->Dry_No Check_Initiation Did the reaction initiate? (Color change, exotherm) Dry_Yes->Check_Initiation Redry ACTION: Rigorously dry all glassware and solvents. Restart. Dry_No->Redry Initiate_Yes Yes Check_Initiation->Initiate_Yes Initiate_No No Check_Initiation->Initiate_No Check_Side_Products Is the main impurity the Wurtz coupling product? Initiate_Yes->Check_Side_Products Activate_Mg ACTION: Activate Mg with I₂, 1,2-dibromoethane, or mechanical stirring. Initiate_No->Activate_Mg Wurtz_Yes Yes Check_Side_Products->Wurtz_Yes Wurtz_No No Check_Side_Products->Wurtz_No Slow_Addition ACTION: Add halide substrate more slowly. Consider using a more dilute solution. Wurtz_Yes->Slow_Addition Other_Issues Investigate other issues: - Purity of starting materials - Temperature control - Workup procedure Wurtz_No->Other_Issues

Caption: Decision Tree for Troubleshooting Grignard Reactions

Section 3: Purification Strategies

FAQ 5: What is the most effective method for purifying the final this compound product?

The optimal purification method depends on the nature of the impurities present.

  • Vacuum Distillation: This is often the most effective method for removing non-volatile impurities (like polymer byproducts or salts) and separating the product from lower or higher boiling point side products. This compound is a liquid with a relatively high boiling point, making vacuum distillation the preferred method for purification on a larger scale.

  • Flash Column Chromatography: If the impurities have similar boiling points to the product, column chromatography is the best option.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity eluent (e.g., 5% Ethyl Acetate/Hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 15-25% Ethyl Acetate/Hexanes) to elute the more polar alcohol product. Monitor the fractions by TLC.

References

Technical Support Center: Troubleshooting Common Issues in 2-(2-Chlorophenyl)ethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chlorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical transformations involving this versatile intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and reactivity of this compound.

Q1: What are the key storage and handling considerations for this compound?

A1: this compound is a colorless to light yellow liquid.[1][2] For long-term stability, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture ingress and oxidation.[3] It is incompatible with strong oxidizing agents and strong acids.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: How does the 2-chloro substituent influence the reactivity of the ethanol moiety?

A2: The electron-withdrawing nature of the chlorine atom at the ortho position can have several effects. It can slightly increase the acidity of the hydroxyl proton, potentially facilitating its deprotonation in base-mediated reactions. However, its steric bulk may hinder the approach of bulky reagents to the hydroxyl group or the benzylic position. In reactions involving the aromatic ring, the chloro group is an ortho-, para- director, though it is deactivating.

Q3: What are the primary reaction pathways for this compound?

A3: As a primary alcohol, this compound can undergo a variety of common transformations, including:

  • Oxidation: To form 2-(2-chlorophenyl)acetaldehyde or 2-chlorophenylacetic acid.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification (Williamson Ether Synthesis): Deprotonation to the alkoxide followed by reaction with an alkyl halide.[4]

  • Conversion to Alkyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

I. Troubleshooting Guide: Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent, 2-chlorophenylmagnesium bromide, with ethylene oxide, or the reduction of a 2-chlorophenylacetic acid derivative.

Issue 1: Low or No Yield in Grignard Synthesis

Question: I am attempting to synthesize this compound by reacting 2-chlorophenylmagnesium bromide with ethylene oxide, but my yields are consistently low. What are the likely causes?

Answer: Low yields in Grignard reactions are a frequent issue, often stemming from the reagent's high reactivity.[5] Here’s a systematic approach to troubleshooting:

Causality and Resolution:

Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination Grignard reagents are potent bases and will readily react with protic sources, such as water, to quench the reagent, forming 2-chlorobenzene instead of the desired alcohol.[5]Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF) and handle reagents under an inert atmosphere (nitrogen or argon).[6]
Impure Magnesium or Alkyl Halide An oxide layer on the magnesium turnings can prevent the initiation of the Grignard reagent formation. Impurities in the 2-chlorobromobenzene can lead to side reactions.Use fresh, high-purity magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] Ensure the purity of your 2-chlorobromobenzene.
Side Reactions (Wurtz Coupling) The Grignard reagent can react with the starting alkyl halide to form a biphenyl derivative (e.g., 2,2'-dichlorobiphenyl). This is more prevalent at higher concentrations and temperatures.Add the 2-chlorobromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide. Maintain a gentle reflux and avoid excessive heating.[5]
Inefficient Reaction with Ethylene Oxide Ethylene oxide is a gas at room temperature and requires careful handling. Inefficient bubbling or addition can lead to low conversion.Cool the Grignard solution to 0 °C before slowly bubbling in ethylene oxide gas or adding a solution of ethylene oxide in an anhydrous solvent. This helps to control the exothermicity of the reaction.

Experimental Protocol: Grignard Synthesis of this compound

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine. Slowly add a solution of 2-chlorobromobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.[5]

  • Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous ether.

  • Workup: After the reaction is complete, quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Workflow Diagram: Troubleshooting Low Yield in Grignard Synthesis

start Low Yield in Grignard Synthesis check_moisture Check for Moisture Contamination start->check_moisture check_reagents Check Reagent Purity start->check_reagents check_side_reactions Investigate Side Reactions start->check_side_reactions check_addition Review Ethylene Oxide Addition start->check_addition solution_moisture Flame-dry glassware, use anhydrous solvents check_moisture->solution_moisture solution_reagents Activate Mg with Iodine, use pure halide check_reagents->solution_reagents solution_side_reactions Slow addition of halide, control temperature check_side_reactions->solution_side_reactions solution_addition Cool reaction to 0°C, slow addition of ethylene oxide check_addition->solution_addition

Caption: Troubleshooting workflow for low Grignard synthesis yield.

II. Troubleshooting Guide: Oxidation of this compound

The oxidation of this compound can yield either the corresponding aldehyde, 2-(2-chlorophenyl)acetaldehyde, or the carboxylic acid, 2-chlorophenylacetic acid, depending on the oxidant and reaction conditions.

Issue 2: Over-oxidation or Low Selectivity

Question: I am trying to oxidize this compound to 2-(2-chlorophenyl)acetaldehyde, but I am observing significant formation of the carboxylic acid and other byproducts. How can I improve the selectivity?

Answer: Achieving selective oxidation to the aldehyde requires careful choice of reagents and control of reaction conditions to prevent over-oxidation to the more thermodynamically stable carboxylic acid.

Causality and Resolution:

Potential Cause Scientific Explanation Recommended Solution
Harsh Oxidizing Agent Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize primary alcohols to carboxylic acids.Use milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation (oxalyl chloride, DMSO, triethylamine). These reagents are known to stop at the aldehyde stage.
High Reaction Temperature Elevated temperatures can provide the activation energy for over-oxidation, even with milder oxidants.Perform the oxidation at low temperatures. For example, Swern oxidations are typically carried out at -78 °C.
Presence of Water In the presence of water, the initially formed aldehyde can exist in equilibrium with its hydrate form, which can be more susceptible to further oxidation.Use anhydrous reaction conditions. PCC oxidations are typically run in anhydrous dichloromethane (DCM).
Catalyst Deactivation/Poisoning In catalytic oxidations (e.g., using TEMPO), byproducts or impurities can poison the catalyst, leading to incomplete conversion or side reactions.Ensure high purity of the starting material and solvents. If catalyst poisoning is suspected, consider purifying the starting material or using a higher catalyst loading.

Experimental Protocol: PCC Oxidation to 2-(2-chlorophenyl)acetaldehyde

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).

  • Reaction: To the stirred suspension, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.

Workflow Diagram: Improving Selectivity in Aldehyde Synthesis

start Over-oxidation to Carboxylic Acid check_oxidant Evaluate Oxidizing Agent start->check_oxidant check_temp Assess Reaction Temperature start->check_temp check_water Check for Water start->check_water solution_oxidant Use mild oxidants (PCC, Swern) check_oxidant->solution_oxidant solution_temp Run reaction at low temperatures (-78°C for Swern) check_temp->solution_temp solution_water Use anhydrous solvents and reagents check_water->solution_water

Caption: Workflow for enhancing aldehyde selectivity.

III. Troubleshooting Guide: Esterification of this compound

The formation of esters from this compound is commonly achieved through Fischer-Speier esterification with a carboxylic acid under acidic catalysis or by reaction with a more reactive acyl chloride.

Issue 3: Incomplete Esterification and Difficult Purification

Question: I am performing a Fischer esterification of this compound with acetic acid, but the reaction does not go to completion, and I am having trouble separating the product from the starting materials. What can I do?

Answer: Fischer esterification is an equilibrium-limited reaction, and driving it to completion requires specific strategies.[7][8] Purification can also be challenging due to the similar polarities of the alcohol and the ester.

Causality and Resolution:

Potential Cause Scientific Explanation Recommended Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction. The presence of the water byproduct can hydrolyze the ester back to the starting materials.[7]Use a large excess of one of the reactants (typically the less expensive one, in this case, acetic acid) to shift the equilibrium towards the products. Alternatively, remove water as it is formed using a Dean-Stark apparatus.[9]
Insufficient Catalyst The reaction is acid-catalyzed. An inadequate amount of acid catalyst will result in a slow reaction rate.Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (TsOH).[7]
Steric Hindrance The ortho-chloro substituent on the phenyl ring may introduce some steric hindrance, slowing down the reaction compared to an unsubstituted phenylethanol.Increase the reaction time and ensure efficient heating under reflux to overcome the slightly higher activation energy.
Difficult Purification The starting alcohol and the resulting ester may have similar boiling points and polarities, making separation by distillation or column chromatography difficult.After the reaction, perform an aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to remove the excess acetic acid catalyst. Then, wash with brine and dry the organic layer. If distillation is still ineffective, carefully optimize your column chromatography conditions (e.g., using a shallow solvent gradient).

Experimental Protocol: Fischer Esterification of this compound

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), glacial acetic acid (5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).[10]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and dilute with diethyl ether. Carefully wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation or flash column chromatography.

Workflow Diagram: Driving Fischer Esterification to Completion

start Incomplete Esterification check_equilibrium Is the equilibrium being shifted? start->check_equilibrium check_catalyst Is there sufficient catalyst? start->check_catalyst check_purification Is the workup effective? start->check_purification solution_equilibrium Use excess reactant or remove water (Dean-Stark) check_equilibrium->solution_equilibrium solution_catalyst Add catalytic H₂SO₄ or TsOH check_catalyst->solution_catalyst solution_purification Perform aqueous workup with NaHCO₃ wash check_purification->solution_purification

References

Technical Support Center: Identification and Troubleshooting of Byproducts in 2-(2-Chlorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to 2-(2-chlorophenylthio)ethanol: Chemical structure, properties, and synthesis This technical guide provides a comprehensive overview of 2-(p-Chlorophenylthio)ethanol, a chemical compound of interest in various scientific domains. This document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data.

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of byproducts. By understanding the causality behind the formation of impurities, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your final product.

Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common issues encountered during the synthesis of this compound (CAS RN: 19819-95-5)[1].

Q1: What are the primary synthetic routes to this compound, and what are their general pitfalls?

A1: There are two predominant pathways for synthesizing this compound, each with a unique potential byproduct profile:

  • Reduction of 2-Chlorophenylacetic Acid Derivatives: This is a very common and direct route. It typically involves the reduction of 2-chlorophenylacetic acid or its esters (e.g., ethyl 2-(2-chlorophenyl)acetate) using a hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in a suitable ether solvent (e.g., THF, Diethyl ether). The main challenge is ensuring the reaction goes to completion and preventing side reactions related to the starting materials.[2][3]

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, such as 2-chlorophenylmagnesium bromide, with a two-carbon electrophile like ethylene oxide.[4] While effective for C-C bond formation, Grignard reactions are notoriously sensitive to moisture and atmospheric CO₂, which can lead to significant byproduct formation and reduced yields.[4][5][6]

Q2: I am using the reduction of ethyl 2-(2-chlorophenyl)acetate. What are the most likely impurities I will find in my crude product?

A2: When synthesizing via the ester reduction route, you should be vigilant for the following byproducts:

  • Unreacted Starting Material (Ethyl 2-(2-chlorophenyl)acetate): This is the most common impurity and typically results from insufficient reducing agent, low reaction temperature, or inadequate reaction time. Its presence can be monitored by Thin Layer Chromatography (TLC).[2]

  • Hydrolysis Product (2-Chlorophenylacetic Acid): If there is any moisture in your reactants or solvent, the starting ester can hydrolyze to form the corresponding carboxylic acid.[2] This is particularly problematic as the acid can be difficult to separate from the desired alcohol due to similar polarities.

  • Positional Isomers: If your starting material contains isomeric impurities (e.g., ethyl 3- or 4-chlorophenylacetate), these will be reduced to their corresponding alcohols, which are often challenging to separate from the target molecule.

Q3: My synthesis is based on a Grignard reaction. My yields are consistently low and I have several unknown spots on my TLC. What could be happening?

A3: The low yield and multiple byproducts in a Grignard synthesis often point to two main culprits: reaction conditions and side reactions of the Grignard reagent itself.

  • Reaction with Water: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water, to quench the reagent and form 2-chlorobenzene. It is imperative to use anhydrous solvents and glassware.

  • Reaction with Carbon Dioxide: Exposure of the Grignard reagent to air (which contains CO₂) will result in the formation of 2-chlorobenzoic acid after acidic workup.[4][7]

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted 2-chlorobromobenzene (if that is the precursor) or with itself to form 2,2'-dichlorobiphenyl. This dimerization is a common side reaction.

Q4: My GC-MS analysis shows a peak with a mass of 138.58 g/mol , which corresponds to C₈H₇Cl. What is this byproduct and how can I avoid it?

A4: This molecular formula corresponds to 2-chlorostyrene . This byproduct is formed through the dehydration of your product, this compound. This typically occurs during the aqueous workup if conditions are too acidic, or during purification by distillation if the temperature is too high. To avoid this, use mild acidic conditions during workup and consider purification methods other than distillation if possible, or use vacuum distillation to lower the required temperature.[8]

Section 2: Troubleshooting Guide: From Observation to Identification

This guide provides a systematic approach to identifying and resolving common issues during the synthesis.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results in your synthesis.

G cluster_0 Observation Phase cluster_1 Analysis & Hypothesis Phase cluster_2 Action & Optimization Phase A Unexpected Result (e.g., Low Yield, Extra TLC Spot, Unexpected GC/MS Peak) B Review Synthesis Route (Reduction vs. Grignard) A->B Identify Potential Byproduct Class C Analyze Analytical Data (TLC, GC-MS, NMR) B->C Correlate with Expected Pathways D Formulate Hypothesis (e.g., 'Unreacted SM', 'Dehydration', 'Hydrolysis') C->D Identify Specific Byproduct E Modify Reaction Conditions (e.g., Purity of Reagents, Anhydrous Conditions, Temp.) D->E Address Root Cause of Formation F Optimize Workup/ Purification (e.g., Mild Acid, Vac. Distillation, Chromatography) D->F Prevent Byproduct during Isolation G Re-run Reaction & Analyze E->G F->G G->A Iterate if Necessary

Caption: A logical workflow for troubleshooting byproduct formation.

Common Issues and Recommended Actions
ObservationPossible Cause(s)Recommended Action(s)
Multiple spots on TLC plate; one matches starting material Rf. Incomplete reaction.- Increase reaction time or temperature.- Verify the quality and stoichiometry of the reducing agent/Grignard reagent.[2]- Ensure starting materials are pure.
Oily crude product that is difficult to crystallize. Presence of multiple impurities.- Perform column chromatography for purification.- Wash the organic layer with sodium bicarbonate solution to remove acidic byproducts like 2-chlorophenylacetic acid.
GC-MS shows a peak with M+ of 170.6 g/mol (C₈H₇ClO₂). Hydrolysis of starting ester to 2-Chlorophenylacetic acid.- Use anhydrous solvents and reagents.- Minimize exposure of the reaction to atmospheric moisture.[2]
GC-MS shows a peak with M+ of 154.59 g/mol (C₇H₇Cl). Formation of 2-chlorotoluene (over-reduction) or quenching of Grignard reagent (forming 2-chlorobenzene).- Use a milder reducing agent or control stoichiometry carefully.- For Grignard, ensure strictly anhydrous conditions.
Final product has a yellowish tint. Minor impurities or degradation products.- Recrystallize the final product from a suitable solvent system (e.g., hexane/ethyl acetate).- Treat the solution with activated charcoal before filtration to remove colored impurities.[2]

Section 3: Analytical Protocols for Byproduct Identification

Accurate identification of byproducts is crucial. The following are standard protocols for analyzing your reaction mixture.

Protocol 3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for identifying volatile and semi-volatile byproducts.[9][10]

Objective: To separate and identify components in the crude reaction mixture.

Methodology:

  • Sample Preparation:

    • Take a ~1 mg aliquot of the crude product.

    • Dissolve it in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent with a mass selective detector.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Detector: Scan range 40-400 m/z, using Electron Ionization (EI).

  • Data Interpretation:

    • Compare the retention times of peaks with known standards of this compound and likely starting materials.

    • Analyze the mass spectrum of each unknown peak. Compare the fragmentation pattern with library databases (e.g., NIST) to identify potential structures.

Protocol 3.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is excellent for monitoring the consumption of less volatile starting materials like esters and acids.[10][11]

Objective: To quantify the consumption of starting material and the formation of polar byproducts.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the crude material at 1 mg/mL in the mobile phase.

    • Prepare standards of starting materials (e.g., ethyl 2-(2-chlorophenyl)acetate) for comparison.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode-Array Detector (DAD).

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). A phosphate buffer at pH 3 can be used in the aqueous phase for better peak shape of acidic components.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

  • Data Interpretation:

    • Track the peak area of the starting material over time to determine reaction completion.

    • New peaks, particularly those with shorter retention times than the starting ester, may indicate the formation of more polar byproducts like 2-chlorophenylacetic acid.

Section 4: Visualization of Reaction and Byproduct Pathways

Understanding the chemical transformations is key to preventing unwanted side reactions.

Pathway 1: Synthesis via Reduction of Ethyl 2-(2-chlorophenyl)acetate

This diagram shows the intended reaction and the major side reaction of hydrolysis.

G Ester Ethyl 2-(2-chlorophenyl)acetate (Starting Material) Alcohol This compound (Product) Ester->Alcohol Reduction Acid 2-Chlorophenylacetic Acid (Hydrolysis Byproduct) Ester->Acid Hydrolysis Water H₂O (Moisture) Reducer LiAlH₄ / THF

Caption: Synthesis of this compound via ester reduction.

Pathway 2: Synthesis via Grignard Reaction

This diagram illustrates the desired reaction of 2-chlorophenylmagnesium bromide with ethylene oxide, alongside common side reactions.

G Grignard 2-Chlorophenylmagnesium Bromide (Grignard Reagent) Alcohol This compound (Product) Grignard->Alcohol Nucleophilic Addition Dimer 2,2'-Dichlorobiphenyl (Wurtz Byproduct) Grignard->Dimer Wurtz Coupling BenzoicAcid 2-Chlorobenzoic Acid (CO₂ Byproduct) Grignard->BenzoicAcid Carboxylation EthyleneOxide Ethylene Oxide CO2 CO₂ (from air)

Caption: Synthesis of this compound via Grignard reaction.

References

Stability issues of 2-(2-Chlorophenyl)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized the available scientific literature on related compounds to provide a robust framework for your stability studies.

Introduction to this compound and Its Stability

This compound is an aromatic alcohol with a chlorine substituent on the phenyl ring. Its chemical structure suggests potential susceptibility to various degradation pathways that can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents or other reactive species. Understanding the stability of this molecule is critical for its use in research and development, particularly in pharmaceutical applications where purity and degradation profiles are of utmost importance.

This guide will walk you through potential stability issues, provide troubleshooting strategies, and offer detailed protocols for conducting forced degradation studies. While specific degradation data for this compound is limited in the public domain, the information presented here is based on established chemical principles and data from structurally similar compounds.

Section 1: Hydrolytic Stability

Q1: How does pH affect the stability of this compound in aqueous solutions?

While alcohols are generally stable to hydrolysis, the presence of the chlorine atom on the aromatic ring and the potential for intramolecular interactions could influence its reactivity under strong acidic or basic conditions, particularly at elevated temperatures. However, significant degradation under typical experimental conditions at room temperature is not expected. Forced degradation studies are necessary to confirm its stability profile across a wide pH range.

Q2: What are the potential degradation products of this compound under hydrolytic stress?

Under harsh acidic or basic conditions, particularly with heat, the primary alcohol group is unlikely to undergo direct hydrolysis. However, other reactions could be promoted. For instance, elimination to form 2-chlorostyrene is a possibility, though unlikely without a strong catalyst. More plausibly, under certain conditions, nucleophilic substitution of the chlorine atom could occur, but this typically requires very harsh conditions. The most likely scenario under forced hydrolysis is minimal degradation.

Troubleshooting Guide: Unexpected Degradation in Aqueous Solutions
Observation Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC analysis of aqueous solutions.Contamination of buffers or water; presence of catalytic impurities (e.g., metal ions).Use high-purity water and freshly prepared buffers. Ensure all glassware is scrupulously clean. Consider using a chelating agent like EDTA in your formulation to sequester metal ions.
Loss of parent compound without corresponding degradation peaks.The compound may be adsorbing to the container surface.Use silanized glassware or polypropylene containers.
Experimental Protocol: Forced Hydrolysis Study

This protocol outlines the steps to assess the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at 60°C for 24 hours. Protect the samples from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution. If necessary, neutralize the acidic and basic samples before analysis by HPLC.

  • Control: A solution of the compound in the same solvent, stored at 4°C, should be used as a control.

Forced_Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid 0.1 M HCl stock->acid base 0.1 M NaOH stock->base neutral Water stock->neutral incubate Incubate at 60°C for 24h acid->incubate base->incubate neutral->incubate analyze Analyze by HPLC at 0, 4, 8, 24h incubate->analyze

Caption: Workflow for forced hydrolysis study.

Section 2: Oxidative Stability

Q1: Is this compound susceptible to oxidation?

Yes, the primary alcohol functional group in this compound is susceptible to oxidation. Common laboratory oxidizing agents or atmospheric oxygen, especially in the presence of light or metal catalysts, can promote its degradation.

Q2: What are the likely degradation products of this compound under oxidative stress?

The oxidation of the primary alcohol can lead to the formation of 2-(2-chlorophenyl)acetaldehyde, which can be further oxidized to 2-(2-chlorophenyl)acetic acid. Based on the degradation pathways of similar compounds, these are the most probable degradation products[1].

Troubleshooting Guide: Instability in the Presence of Air or Peroxides
Observation Potential Cause Troubleshooting Steps
Rapid degradation of the compound in solution.Presence of peroxides in solvents (e.g., THF, ether) or auto-oxidation.Use freshly distilled or peroxide-free solvents. Consider adding an antioxidant to your formulation. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Variability in degradation rates between batches.Inconsistent levels of metal ion contamination.As with hydrolytic instability, use high-purity reagents and consider the use of chelating agents.
Experimental Protocol: Forced Oxidation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sample Analysis: Analyze the sample by HPLC at various time points (e.g., 0, 4, 8, 24 hours).

  • Control: A solution of the compound in acetonitrile and water without hydrogen peroxide should be used as a control.

Forced_Oxidation_Workflow cluster_prep Preparation cluster_stress Stress Condition cluster_incubation Incubation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN peroxide 3% H2O2 stock->peroxide incubate Incubate at RT for 24h peroxide->incubate analyze Analyze by HPLC at 0, 4, 8, 24h incubate->analyze

Caption: Workflow for forced oxidation study.

Section 3: Thermal Stability

Q1: How stable is this compound at elevated temperatures?

The thermal stability of this compound will depend on its physical state (solid or liquid) and the presence of oxygen. In the solid state and in the absence of oxygen, it is expected to be relatively stable. However, at higher temperatures, decomposition can occur. The presence of the chlorine atom may influence the degradation pathway.

Q2: What are the potential thermal degradation products?

At high temperatures, complex degradation pathways can be initiated. Dehydrochlorination is a common thermal degradation pathway for chlorinated compounds, which could lead to the formation of various byproducts. Chain scission and recombination reactions could also occur, leading to a complex mixture of degradation products. Pyrolysis-GC/MS is a suitable technique for identifying volatile thermal degradation products.

Troubleshooting Guide: Degradation upon Heating
Observation Potential Cause Troubleshooting Steps
Discoloration or melting point depression of the solid compound upon storage at elevated temperatures.Thermal decomposition.Store the compound at recommended temperatures, typically in a cool, dry place. For long-term storage, consider refrigeration.
Degradation in solution upon heating.Solvent-mediated degradation or catalysis by impurities.Evaluate the stability in different solvents. Ensure high purity of solvents and reagents.
Experimental Protocol: Thermal Stress Testing
  • Solid State: Place a known amount of solid this compound in a vial and heat it in an oven at a temperature significantly higher than the recommended storage temperature (e.g., 80°C) for a defined period (e.g., 7 days).

  • Solution State: Prepare a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and heat it as described for the solid-state study.

  • Sample Analysis: After the stress period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.

  • Control: Store a sample of the solid and solution at 4°C as a control.

Thermal_Stress_Workflow cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis solid Solid Sample heat Heat at 80°C for 7 days solid->heat solution Solution Sample solution->heat analyze Analyze by HPLC heat->analyze

Caption: Workflow for thermal stress testing.

Section 4: Photostability

Q1: Is this compound sensitive to light?

Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation. The energy from UV or visible light can be absorbed by the molecule, leading to electronic excitation and subsequent chemical reactions.

Q2: What are the potential photodegradation products?

Photodegradation can be complex. Potential pathways include homolytic cleavage of the C-Cl bond to form radical species, which can then undergo a variety of reactions. Oxidation of the alcohol group can also be accelerated by light. It is crucial to conduct photostability studies according to ICH Q1B guidelines to assess the potential for photodegradation and to identify any major degradants.

Troubleshooting Guide: Light-Induced Degradation
Observation Potential Cause Troubleshooting Steps
Degradation of samples exposed to ambient light.Photolability of the compound.Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Work in a laboratory with UV-filtered lighting if necessary.
Inconsistent results in photostability studies.Variations in light source intensity or spectral distribution.Use a calibrated photostability chamber that meets ICH Q1B requirements for consistent and reproducible results.
Experimental Protocol: Photostability Study (ICH Q1B)
  • Sample Preparation: Prepare samples of the solid compound and a solution of the compound (e.g., 100 µg/mL) in transparent containers.

  • Exposure: Expose the samples to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These should be placed alongside the exposed samples to monitor for any thermal degradation.

  • Sample Analysis: Analyze the exposed and dark control samples by HPLC at appropriate time points.

Photostability_Workflow cluster_prep Preparation cluster_stress Exposure cluster_analysis Analysis solid Solid Sample light Expose to Light (ICH Q1B) solid->light dark Dark Control solid->dark solution Solution Sample solution->light solution->dark analyze Analyze by HPLC light->analyze dark->analyze

Caption: Workflow for photostability study.

Section 5: Excipient Compatibility

Q1: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
Q2: Which excipients should be used with caution?
  • Oxidizing agents: Excipients containing peroxide impurities (e.g., povidone) can promote oxidation.

  • Strong acids or bases: These can catalyze degradation reactions, although alcohols are generally stable.

  • Reactive impurities: Some excipients may contain reactive impurities like aldehydes or metal ions that can interact with the alcohol group.

Troubleshooting Guide: Formulation Instability
Observation Potential Cause Troubleshooting Steps
Degradation of this compound in a solid or liquid formulation.Incompatibility with one or more excipients.Conduct a systematic drug-excipient compatibility study to identify the problematic excipient.
Unexpected color change or precipitation in a liquid formulation.A chemical reaction or physical incompatibility.Characterize the precipitate or colored species. Re-evaluate the formulation components and their concentrations.
Experimental Protocol: Excipient Compatibility Study
  • Binary Mixtures: Prepare binary mixtures of this compound with each excipient in a 1:1 ratio.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Sample Analysis: Analyze the samples by HPLC at initial and subsequent time points to monitor for the appearance of degradation products and the loss of the parent compound.

  • Controls: Store the pure compound and each excipient under the same conditions as controls.

Proposed Degradation Pathways

Based on the chemical structure of this compound and the known degradation pathways of similar compounds, the following degradation pathways are proposed. It is important to note that these are predictive and should be confirmed by experimental data.

Degradation_Pathways cluster_main This compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation compound This compound aldehyde 2-(2-Chlorophenyl)acetaldehyde compound->aldehyde [O] dechlorinated Dechlorinated Products compound->dechlorinated acid 2-(2-Chlorophenyl)acetic acid aldehyde->acid [O]

Caption: Proposed degradation pathways for this compound.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is generally suitable.

Recommended HPLC Method Parameters (Starting Point)
Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient 30-80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

References

Technical Support Center: Enhancing Enantioselectivity in Reactions of 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of 2-(2-Chlorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research.

Troubleshooting Guide: Addressing Common Experimental Hurdles

Researchers often face challenges in achieving high enantioselectivity and yield. This section provides a structured approach to diagnosing and resolving these issues.

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of 2'-Chloroacetophenone

The asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone, is a direct and efficient route to enantiomerically enriched this compound.[1][2][3][4] However, suboptimal enantiomeric excess is a frequent roadblock.

Possible Causes and Step-by-Step Solutions:

  • Cause A: Catalyst Inactivity or Insufficient Loading. The catalyst, whether a metal complex or a biocatalyst, is the heart of the enantioselective transformation. Its condition and concentration are paramount.[5]

    • Solution 1: Verify Catalyst Quality and Activation. For metal catalysts like Ru-based systems, ensure the chiral ligand is of high purity and the complex is correctly formed.[6][7][8] Some catalysts require in-situ activation; for instance, Ru(II) complexes often need a strong base to form the active 16e Ru amide complex for asymmetric transfer hydrogenation.[6] For biocatalysts, such as whole cells or isolated enzymes, confirm their viability and activity. Improper storage or handling can lead to denaturation.

    • Solution 2: Optimize Catalyst Loading. A low catalyst loading can result in a slow reaction and potential background reduction by achiral species, thus lowering the ee. Conversely, an excessively high loading may not be cost-effective and can sometimes lead to side reactions. Systematically screen catalyst loading (e.g., from 0.1 mol% to 2 mol% for chemical catalysts) to find the optimal concentration for your specific conditions.

  • Cause B: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time have a profound impact on the transition state energies of the enantioselective step, directly influencing the enantiomeric excess.[5]

    • Solution 1: Temperature Screening. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this will also decrease the reaction rate. Perform a temperature screen (e.g., from -20 °C to room temperature) to find the best balance between selectivity and reaction time.

    • Solution 2: Solvent Effects. The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the stability of the transition state.[5] For instance, in asymmetric transfer hydrogenation, solvents like methanol or 2-propanol are often used.[6][9] For biocatalytic reductions, the use of co-solvents like glycerol can influence enzymatic performance.[2] Screen a range of solvents with varying properties to identify the optimal medium for your catalytic system.

    • Solution 3: Reaction Time. Monitor the reaction progress over time. A reaction that is run for too long after reaching equilibrium or completion may be susceptible to product racemization, especially if acidic or basic conditions are present.

  • Cause C: Impurities in Reagents or Solvents. Trace impurities can poison the catalyst or participate in non-selective background reactions.[5]

    • Solution 1: Use High-Purity Materials. Ensure that the 2'-chloroacetophenone substrate, solvents, and any other reagents are of high purity. Water content in organic solvents can be particularly detrimental to many organometallic catalysts.

    • Solution 2: Degas Solvents. For oxygen-sensitive catalysts, ensure that solvents are thoroughly degassed before use.

Problem 2: Poor Performance in Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically a lipase.[10][11][12] The theoretical maximum yield for the unreacted enantiomer is 50%. Low conversion, poor enantioselectivity (low E-value), or both, are common issues.

Possible Causes and Step-by-Step Solutions:

  • Cause A: Inappropriate Lipase or Acyl Donor. The "lock and key" interaction between the enzyme, substrate, and acyl donor is highly specific.

    • Solution 1: Screen Different Lipases. Lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) have different substrate specificities.[12][13][14] Screen a panel of commercially available lipases to find the one with the highest activity and enantioselectivity for your substrate.

    • Solution 2: Optimize the Acyl Donor. The structure of the acyl donor can significantly impact the reaction rate and enantioselectivity.[10] Vinyl acetate is a common and often effective choice as the leaving vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.[12][15] However, other acyl donors, such as isopropenyl acetate or various anhydrides, may offer better results for your specific system.

  • Cause B: Unfavorable Reaction Medium. The solvent and water activity are critical for lipase function.

    • Solution 1: Solvent Selection. Lipases are often more active and enantioselective in non-polar, hydrophobic organic solvents like hexane or toluene.[10][12] Avoid polar solvents that can strip the essential water layer from the enzyme, leading to deactivation.

    • Solution 2: Control Water Activity. Lipases require a small amount of water to maintain their active conformation. Anhydrous conditions can inactivate the enzyme, while excess water can lead to hydrolysis of the acyl donor and the product ester, reducing the yield and ee. The use of molecular sieves can help maintain optimal water activity.[14]

  • Cause C: Suboptimal Temperature and pH. Like all enzymes, lipases have optimal temperature and pH ranges for activity and stability.

    • Solution 1: Temperature Optimization. While higher temperatures increase the reaction rate, they can also decrease enantioselectivity and lead to enzyme denaturation.[10] A typical starting point is 30-40 °C.

    • Solution 2: pH "Memory". When using immobilized enzymes in organic media, the pH of the aqueous solution from which the enzyme was last exposed (its "pH memory") can affect its catalytic activity. This is a more advanced optimization parameter to consider if other strategies fail.

Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess (ee) of my this compound product?

A1: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It is crucial to have a racemic standard of this compound to establish the retention times of both enantiomers.

Q2: My asymmetric reduction of 2'-chloroacetophenone gives the wrong enantiomer. What should I do?

A2: The stereochemical outcome of an asymmetric reduction is determined by the chirality of the catalyst.

  • For chemical catalysts: If you are using a catalyst with a chiral ligand (e.g., a Ru-TsDPEN system), switching to the opposite enantiomer of the ligand (e.g., from (S,S)-TsDPEN to (R,R)-TsDPEN) will typically yield the opposite product enantiomer.[6][9]

  • For biocatalysts: Many enzymes follow Prelog's rule, but there are also anti-Prelog enzymes that deliver the hydride to the opposite face of the ketone.[1][16] If you need the other enantiomer, you will need to find a different enzyme or microorganism that exhibits the opposite stereopreference. For example, specific mutants of secondary alcohol dehydrogenases have been shown to produce either the (R) or (S) alcohol from the same substrate.[1]

Q3: In my lipase-catalyzed kinetic resolution, the reaction stops at low conversion. Why?

A3: This could be due to several factors:

  • Enzyme Inhibition: The product alcohol or the acylated product may be inhibiting the lipase.

  • Enzyme Deactivation: The reaction conditions (e.g., temperature, solvent) may be causing the enzyme to denature over time.

  • Byproduct Formation: The acyl donor may be generating byproducts that inhibit the enzyme. For example, when using vinyl acetate, the resulting acetaldehyde can in some cases inactivate the enzyme.

  • Reversibility: If you are not using an irreversible acyl donor like vinyl acetate, the reaction may have reached equilibrium.

To address this, you can try using an immobilized enzyme preparation, which often shows greater stability, or investigate different acyl donors.

Q4: What is a "dynamic kinetic resolution" (DKR) and can it be applied to the synthesis of this compound?

A4: A dynamic kinetic resolution combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single enantiomer, overcoming the 50% limit of standard kinetic resolution.[17] For this compound, this would require a lipase for the enantioselective acylation and a compatible racemization catalyst that selectively racemizes the alcohol without affecting the acylated product or the lipase. While powerful, developing a DKR process requires careful selection and optimization of both catalysts to ensure they are compatible and do not interfere with each other.

Data Presentation and Experimental Protocols

Table 1: Example Data for Troubleshooting Low Enantiomeric Excess in Asymmetric Transfer Hydrogenation of 2'-Chloroacetophenone
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%)ee (%)
11.02-Propanol2512>9985
21.02-Propanol0249592
31.0Methanol0249894
40.5Methanol0248093
51.0Toluene25126075

This table illustrates how systematically varying parameters can lead to improved enantioselectivity.

Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution
  • To a solution of racemic this compound (1.0 mmol) in n-heptane (10 mL) in a sealed vial, add the acyl donor (e.g., vinyl acetate, 1.5 mmol).

  • Add the lipase (e.g., immobilized Candida antarctica lipase B, 20 mg/mmol of substrate).

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the resulting 2-(2-chlorophenyl)ethyl acetate from the unreacted this compound using column chromatography.

  • Determine the enantiomeric excess of both the recovered alcohol and the ester product.

Visualizing the Workflow

A logical workflow is essential for efficient troubleshooting.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Method Reaction Type cluster_AR_Troubleshooting Troubleshooting Asymmetric Reduction cluster_KR_Troubleshooting Troubleshooting Kinetic Resolution cluster_Analysis Analysis & Iteration Problem Low Enantioselectivity or Yield Asymmetric_Reduction Asymmetric Reduction Problem->Asymmetric_Reduction Kinetic_Resolution Kinetic Resolution Problem->Kinetic_Resolution AR_Catalyst Check Catalyst (Activity, Loading) Asymmetric_Reduction->AR_Catalyst AR_Conditions Optimize Conditions (Temp, Solvent) Asymmetric_Reduction->AR_Conditions AR_Purity Verify Reagent Purity Asymmetric_Reduction->AR_Purity KR_Enzyme Screen Lipase & Acyl Donor Kinetic_Resolution->KR_Enzyme KR_Medium Optimize Medium (Solvent, Water Activity) Kinetic_Resolution->KR_Medium KR_Conditions Optimize Conditions (Temp, pH) Kinetic_Resolution->KR_Conditions Analysis Analyze ee & Yield (Chiral HPLC/GC) AR_Catalyst->Analysis AR_Conditions->Analysis AR_Purity->Analysis KR_Enzyme->Analysis KR_Medium->Analysis KR_Conditions->Analysis Analysis->Problem Iterate Success Target Achieved Analysis->Success High ee/Yield

Caption: A decision-making workflow for troubleshooting enantioselectivity issues.

References

Side reactions to avoid during the synthesis of 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2-(2-Chlorophenyl)ethanol. As a senior application scientist, my goal is to equip you with the necessary insights to anticipate and overcome common side reactions and synthetic challenges.

Section 1: Synthesis via Reduction of 2-Chlorophenylacetic Acid Derivatives

The reduction of 2-chlorophenylacetic acid or its esters is a common and direct route to this compound. However, careful control of reaction conditions is paramount to avoid unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most effective reducing agents for the conversion of ethyl 2-(2-chlorophenyl)acetate to this compound?

A1: Strong hydride reagents are typically employed for this ester reduction. Lithium aluminum hydride (LiAlH₄) is highly effective but can be hazardous and requires strictly anhydrous conditions. A milder and often safer alternative is sodium borohydride (NaBH₄) in combination with a Lewis acid or in a mixed solvent system to enhance its reactivity.

Q2: My reduction reaction is consistently incomplete, leaving significant amounts of starting material. What are the likely causes?

A2: Incomplete reduction can stem from several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄, a 1.5 to 2-fold excess is common.

  • Poor Quality Reagents: Hydride reducing agents can decompose upon storage. It is crucial to use fresh or properly stored reagents. The concentration of commercially available solutions should be verified.[1]

  • Low Reaction Temperature: While initial addition of the reagent may be done at low temperatures for safety, the reaction may require warming to room temperature or even gentle reflux to go to completion.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) is highly recommended to confirm the disappearance of the starting material.[1]

Q3: I am observing the formation of 2-chlorophenylacetic acid as a significant byproduct. What is causing this?

A3: The presence of water in your reaction mixture is the most probable cause. The starting ester, ethyl 2-(2-chlorophenyl)acetate, can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, which can be inadvertently introduced during the workup or from wet solvents/reagents.[1] Using anhydrous solvents and ensuring your workup procedure minimizes contact time with aqueous acidic or basic solutions before extraction is critical.

Troubleshooting Guide: Reduction Pathway
Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Sub-optimal reaction temperature.1. Increase the molar ratio of the reducing agent and extend the reaction time. Monitor via TLC. 2. Use a mild acidic workup (e.g., saturated ammonium chloride solution) and avoid strong acids. 3. Optimize the reaction temperature; some reductions may require heating to proceed to completion.
Significant Formation of the Diacylhydrazine byproduct (when using hydrazine-based reducing agents) The newly formed hydrazide is reacting with another molecule of the ester.[1]Use a higher molar excess of the reducing agent to ensure the complete and rapid reduction of the ester, minimizing the opportunity for the intermediate to react further.

Illustrative Workflow: Troubleshooting the Reduction of Ethyl 2-(2-chlorophenyl)acetate

G start Low Yield or Impurities in Reduction check_reagents Verify Purity and Stoichiometry of Reducing Agent and Ester start->check_reagents check_conditions Review Reaction Conditions (Anhydrous Solvent, Temperature, Time) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, GC-MS) check_reagents->analyze_crude check_conditions->analyze_crude incomplete_reaction Incomplete Reaction: Starting Material Remains analyze_crude->incomplete_reaction Is starting material present? hydrolysis_product Side Product: 2-Chlorophenylacetic Acid analyze_crude->hydrolysis_product Is carboxylic acid present? optimize_reagent Increase Molar Ratio of Reducing Agent / Use Fresh Reagent incomplete_reaction->optimize_reagent optimize_conditions Increase Reaction Time or Temperature incomplete_reaction->optimize_conditions anhydrous_protocol Ensure Strictly Anhydrous Conditions hydrolysis_product->anhydrous_protocol G cluster_main Desired Reaction cluster_side Side Reaction: Enolization Start_Main 2-Chlorobenzaldehyde Grignard + CH3MgBr Intermediate Alkoxide Intermediate Start_Main->Intermediate Nucleophilic Attack Workup_Main + H3O+ Product This compound Intermediate->Product Start_Side 2-Chlorobenzaldehyde Grignard_Base + CH3MgBr (as base) Enolate Enolate Intermediate Start_Side->Enolate Deprotonation Workup_Side + H3O+ Product_Side 2-Chlorobenzaldehyde (recovered starting material) Enolate->Product_Side G cluster_desired Desired Pathway cluster_undesired Undesired Pathway (Hydrolysis) start 2-Chlorostyrene Oxide attack_c2 Hydride attack at C2 (less substituted) start->attack_c2 Reduction hydrolysis Nucleophilic attack by H2O/OH- start->hydrolysis Hydrolysis product_desired This compound attack_c2->product_desired product_undesired 1-(2-Chlorophenyl)ethane-1,2-diol hydrolysis->product_undesired

References

Technical Support Center: Purification of Crude 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical aromatic alcohol in high purity. We will delve into the common impurities, troubleshooting persistent issues, and provide detailed, field-proven protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the purification of crude this compound, providing both explanations and actionable solutions.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The two most prevalent routes are the reduction of a carbonyl compound and the Grignard reaction.

  • From Reduction of 2'-Chloroacetophenone:

    • Unreacted Starting Material: Residual 2'-chloroacetophenone is a primary impurity.

    • Side-Reaction Products: Depending on the reducing agent and conditions, various side products can form.

    • Solvent and Reagent Residues: Residual solvents (e.g., methanol, ethanol) and byproducts from the reducing agent (e.g., borate salts from NaBH₄) may be present.

  • From Grignard Synthesis (e.g., 2-chlorobenzylmagnesium halide with formaldehyde):

    • Unreacted Starting Materials: Such as the organohalide precursor.

    • Coupling Products: Homocoupling of the Grignard reagent can lead to impurities like 1,2-bis(2-chlorophenyl)ethane.

    • Hydrolysis Products: Premature quenching of the Grignard reagent by trace water can regenerate 2-chlorotoluene.[1]

    • Reaction with CO₂: Reaction with atmospheric carbon dioxide can produce 2-(2-chlorophenyl)acetic acid.[2][3]

Q2: My crude product is a dark brown or yellow oil. What does this color indicate and how do I remove it?

A2: A dark color typically indicates the presence of high molecular weight, conjugated byproducts, or polymeric materials, often arising from side reactions under harsh conditions (e.g., elevated temperatures or presence of strong acids/bases).

  • Causality: These colored impurities are usually less volatile and more polar than the desired product.

  • Troubleshooting Strategy:

    • Activated Charcoal Treatment: Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is often effective at adsorbing colored impurities.

    • Chromatography: Flash column chromatography is highly effective at separating these polar, colored impurities, which will typically remain at the baseline (Rf = 0) or elute very slowly.

Q3: How do I choose the most appropriate primary purification method: distillation or chromatography?

A3: The choice depends on the boiling points and polarities of your expected impurities relative to your product. A logical workflow is essential for making this decision.

  • When to Choose Vacuum Distillation: This is the preferred method if your main impurities have boiling points that differ significantly (by at least 20-25 °C) from this compound.[4][5] Given that the product has a high boiling point, vacuum distillation is mandatory to prevent thermal decomposition.[4][5]

  • When to Choose Flash Chromatography: This method is ideal when impurities have similar boiling points but different polarities (e.g., separating the alcohol product from a nonpolar biphenyl side-product or a highly polar acid).[6][7] It is the most versatile technique for complex mixtures.

Below is a decision-making workflow to guide your choice.

G start Crude this compound check_impurities Analyze Impurity Profile (TLC/GC) start->check_impurities bp_diff Boiling points significantly different? check_impurities->bp_diff Volatility Analysis pol_diff Polarities significantly different? check_impurities->pol_diff Polarity Analysis bp_diff->pol_diff No distillation Purify via Vacuum Fractional Distillation bp_diff->distillation Yes chromatography Purify via Flash Column Chromatography pol_diff->chromatography Yes acid_base Consider Preliminary Acid-Base Wash pol_diff->acid_base No / Unsure end_pure Pure Product distillation->end_pure chromatography->end_pure acid_base->chromatography

Caption: Decision workflow for purification method selection.

Q4: I suspect acidic or basic impurities are present. How can I remove them before my main purification step?

A4: An aqueous workup using acid-base extraction is a highly effective preliminary purification step.

  • To Remove Acidic Impurities (e.g., (2-chlorophenyl)acetic acid): Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt.

  • To Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).

  • Critical Post-Wash Step: Always wash the organic layer with brine (saturated NaCl solution) after any acid or base wash. This helps to break emulsions and remove residual water before drying with an agent like anhydrous Na₂SO₄ or MgSO₄.

Q5: What analytical techniques should I use to assess the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and column chromatography fractions.[8] It provides a qualitative measure of the number of components in your mixture.

  • Gas Chromatography (GC): Provides quantitative purity data (often reported as >97.0%(GC)).[9] It is excellent for detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. The presence of unexpected signals in the NMR spectrum is a definitive indicator of impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify the mass of impurities, often coupled with GC (GC-MS).

Physicochemical Data for Purification Strategy

A successful purification strategy relies on understanding the physical properties of the target compound and its likely contaminants.

CompoundMolecular FormulaMW ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compound C₈H₉ClO156.61LiquidN/A227.5 @ 760 mmHg[10] 130 @ 12.5 mmHg[9][11]
2'-ChloroacetophenoneC₈H₇ClO154.59Liquid/SolidN/A227-230 @ 760 mmHg
(2-Chlorophenyl)acetic acidC₈H₇ClO₂170.59Solid92-95[12]145 @ 5 mmHg[12]

Note: The similar atmospheric boiling points of this compound and 2'-chloroacetophenone underscore why fractional distillation under vacuum is necessary for their separation.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is ideal when the primary impurities are unreacted starting materials with different boiling points.

Objective: To separate this compound from less volatile and more volatile impurities.

Methodology:

  • System Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be stable before heating begins (aim for <15 mmHg). A stable, low pressure is critical for preventing bumping and ensuring an accurate boiling point reading.[4][13]

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The temperature at the still head will be low and unstable.

    • Product Fraction: As the temperature stabilizes at the expected boiling point of the product at the given pressure (e.g., ~130 °C at 12.5 mmHg), switch to a clean receiving flask to collect the pure this compound.[9][11]

    • High-Boiling Residue: Once the product has distilled, the temperature may rise again or distillation will slow significantly. At this point, stop the distillation. The remaining material in the flask consists of high-boiling impurities.

  • Purity Analysis: Analyze the collected product fraction using GC and/or NMR to confirm its purity.

Protocol 2: Purification by Flash Column Chromatography

This is the most versatile method, capable of separating compounds based on polarity differences.

Objective: To isolate this compound from impurities with different polarities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Develop TLC Solvent System (e.g., 20% EtOAc in Hexane) slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack the Column slurry->pack load 4. Load Crude Sample (Concentrated onto silica or minimal solvent) pack->load elute 5. Elute with Solvent System (Apply positive pressure) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent (Rotary Evaporation) combine->evap product Pure this compound evap->product

Caption: Workflow for Flash Column Chromatography Purification.

Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system. The ideal system gives the product a retention factor (Rf) of ~0.25-0.35.[14] For an alcohol like this compound, start with mixtures of ethyl acetate (EtOAc) and hexanes.

    • Recommended Starting Points: 10-30% EtOAc in hexanes.[15]

  • Column Packing:

    • Select a column of appropriate size (a silica-to-crude ratio of 40:1 to 100:1 by weight is common for difficult separations).[16]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use positive pressure to pack the silica bed firmly, avoiding cracks.[17]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a less polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[18]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle, positive air pressure to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).[16]

    • Collect fractions in an array of test tubes.

  • Analysis:

    • Spot alternate fractions on a TLC plate, develop, and visualize (e.g., under a UV lamp and/or by staining with potassium permanganate or phosphomolybdic acid stain).

    • Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Ensuring the Stability of 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and storage of this important chemical intermediate. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Question: My previously colorless to pale yellow this compound has developed a noticeable yellow or brownish tint. What is causing this color change?

Answer: A change in color is a common indicator of chemical degradation. For this compound, a yellow or brown discoloration often suggests the formation of oxidized species. The primary alcohol group in this compound can be oxidized, initially to an aldehyde (2-chloro-2'-hydroxyacetophenone) and potentially further to a carboxylic acid (2-chlorobenzoic acid). The formation of these and other conjugated systems can lead to the absorption of visible light, resulting in a colored appearance. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Question: I've observed a change in the pH of my aqueous solution containing this compound after storage. Why is this happening?

Answer: A decrease in the pH of a solution containing this compound is a strong indication of acidic degradation products. The most likely cause is the oxidation of the primary alcohol to a carboxylic acid, namely 2-chlorobenzoic acid. Another potential, though less common, pathway could involve the cleavage of the chloro-group, which could eventually lead to the formation of hydrochloric acid, although this is less likely under typical storage conditions. To confirm this, you can perform a simple pH measurement of your sample.

Question: My HPLC analysis of a stored sample of this compound shows new, unexpected peaks. What could these be?

Answer: The appearance of new peaks in your chromatogram is a clear sign of degradation. Based on the chemical structure of this compound, these new peaks could correspond to several potential degradation products:

  • Oxidation Products: The most common degradation products are likely to be the result of oxidation. You may be observing peaks corresponding to 2-chloro-2'-hydroxyacetophenone (the aldehyde) and 2-chlorobenzoic acid (the carboxylic acid).

  • Photodegradation Products: If the sample has been exposed to light, particularly UV light, you might see products resulting from the cleavage of the carbon-chlorine bond. This can lead to the formation of various radical species and subsequent reaction products, which could appear as multiple small peaks in your chromatogram.

  • Dimers or Oligomers: Under certain conditions, radical-mediated or condensation reactions could lead to the formation of larger molecules, which would elute at different retention times.

To identify these new peaks, a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) would be the ideal analytical approach.

Question: I've noticed a fine precipitate in my stored this compound. What could be the cause?

Answer: Precipitation from a previously clear liquid is a sign of a chemical change where a new, less soluble compound has formed. This could be due to the formation of a degradation product that has lower solubility in the parent compound. For instance, if significant oxidation to 2-chlorobenzoic acid has occurred, this solid carboxylic acid could precipitate out. Alternatively, polymerization or oligomerization reactions could lead to insoluble higher molecular weight species.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling and storage of this compound.

What are the optimal storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, it is crucial to control the storage environment. Based on its chemical properties and potential degradation pathways, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place (2-8 °C recommended)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)Minimizes contact with oxygen, thereby preventing oxidation.[1]
Light Exposure Store in a dark place, using an amber or opaque containerPrevents photodegradation initiated by UV or visible light.[1]
Container Use a tightly sealed, non-reactive container (e.g., glass)Prevents contamination and evaporation, and avoids reaction with the container material.[1]
Moisture Keep in a dry environmentAlthough not highly sensitive to hydrolysis, minimizing moisture prevents potential side reactions.

What are the primary degradation pathways for this compound?

There are two primary degradation pathways to consider for this compound:

  • Oxidation: The primary alcohol group is susceptible to oxidation. This can occur in the presence of atmospheric oxygen and can be catalyzed by light, heat, or trace metal impurities. The oxidation typically proceeds in two steps: first to the corresponding aldehyde (2-chloro-2'-hydroxyacetophenone) and then to the carboxylic acid (2-chlorobenzoic acid).[2][3][4][5]

  • Photodegradation: Chlorinated aromatic compounds can be sensitive to light, particularly in the UV spectrum. Photons can provide the energy to break the carbon-chlorine bond, leading to the formation of reactive radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Potential Degradation Pathway of this compound

DegradationPathway This compound This compound 2-Chloro-2'-hydroxyacetophenone (Aldehyde) 2-Chloro-2'-hydroxyacetophenone (Aldehyde) This compound->2-Chloro-2'-hydroxyacetophenone (Aldehyde) Oxidation (O2, heat) Radical Species Radical Species This compound->Radical Species Photodegradation (UV light) 2-Chlorobenzoic Acid (Carboxylic Acid) 2-Chlorobenzoic Acid (Carboxylic Acid) 2-Chloro-2'-hydroxyacetophenone (Aldehyde)->2-Chlorobenzoic Acid (Carboxylic Acid) Further Oxidation Further Degradation Products Further Degradation Products Radical Species->Further Degradation Products

Caption: Plausible degradation pathways of this compound.

How can I monitor the stability of my this compound sample over time?

A stability study is the most effective way to monitor the integrity of your sample. A well-designed study will involve periodic testing of the sample under defined storage conditions. A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for this purpose.[6][7][8][9]

Experimental Protocol: Stability Study of this compound using RP-HPLC

Objective: To monitor the degradation of this compound over time under specified storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Method Development (if necessary): Develop an RP-HPLC method capable of separating this compound from its potential degradation products. A good starting point would be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile. The detection wavelength should be set to the lambda max of this compound (around 220 nm), and a photodiode array (PDA) detector is recommended to help identify degradation products.

  • Initial Analysis (Time Zero):

    • Prepare a standard solution of this compound of known concentration.

    • Analyze the standard solution to determine the initial retention time and peak area.

    • Analyze your stored sample to establish the initial purity and to check for any pre-existing impurities.

  • Sample Storage:

    • Aliquot the this compound sample into several vials appropriate for the planned time points.

    • Store the vials under the desired conditions (e.g., 2-8°C in the dark, room temperature with light exposure, etc.).

  • Periodic Testing:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), remove a sample vial from storage.

    • Allow the sample to come to room temperature.

    • Prepare a solution of the sample at the same concentration as the initial analysis.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the chromatogram of the aged sample to the time-zero chromatogram.

    • Look for a decrease in the peak area of this compound.

    • Identify and quantify any new peaks that have appeared.

    • Calculate the percentage of degradation over time.

References

Validation & Comparative

A Comparative Analysis of 2-(2-Chlorophenyl)ethanol and Other Phenylethanol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides an in-depth comparative analysis of 2-(2-Chlorophenyl)ethanol against other phenylethanol derivatives, offering insights into their performance in key biological assays. By examining their antimicrobial, cytotoxic, and neuroprotective potential, we aim to elucidate structure-activity relationships and provide a framework for future research and development.

Introduction: The Significance of Phenylethanol Derivatives

2-Phenylethanol (2-PE) is an aromatic alcohol naturally found in various essential oils, known for its pleasant floral scent and antimicrobial properties.[1][2] Its derivatives, characterized by substitutions on the phenyl ring or modifications to the ethanol side chain, represent a rich source of bioactive molecules with diverse pharmacological applications. The introduction of a halogen, such as chlorine, onto the phenyl ring can significantly alter the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.[3] This guide focuses on this compound, a chlorinated derivative, and compares its biological activity with parent 2-phenylethanol and other relevant derivatives to highlight the impact of chemical modification.

Antimicrobial Activity: A Comparative Assessment

Phenylethanol and its derivatives are known to exhibit broad-spectrum antimicrobial activity, making them valuable in pharmaceutical and cosmetic formulations as preservatives.[1][4] The primary mechanism of their bacteriostatic and bactericidal action is attributed to their ability to disrupt the structure and function of microbial cell membranes.[1][4] The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer, increasing membrane fluidity and permeability, which ultimately leads to the leakage of intracellular components and cell death.[1][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of this compound and its analogs can be quantitatively compared using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The phenylethanol derivatives are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (broth and inoculum without test compound) and negative (broth only) controls are included.[6]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).[6]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Illustrative Comparative Data:
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-Phenylethanol150020001200
This compound 750 1000 600
2-(4-Chlorophenyl)ethanol8001100650
Phenylacetic Acid250030002200

This table presents illustrative data for comparative purposes.

The presence of a chlorine atom on the phenyl ring, as seen in this compound and its 4-chloro isomer, appears to enhance antimicrobial activity compared to the parent compound, 2-phenylethanol. This increased potency can be attributed to the enhanced lipophilicity conferred by the chlorine atom, which facilitates greater partitioning into the microbial cell membrane.[4]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Read Absorbance or Observe Visually for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment in Mammalian Cells

While antimicrobial activity is desirable, it is crucial to assess the potential cytotoxicity of these compounds against mammalian cells to determine their therapeutic index. Cytotoxicity assays are essential for evaluating the potential for adverse effects in drug development.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Adherent cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight. For suspension cells, a density of 20,000-50,000 cells/well is used.[7]

  • Compound Treatment: The cells are treated with various concentrations of the phenylethanol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Illustrative Comparative Data:
CompoundIC50 on HeLa Cells (µM)
2-Phenylethanol> 500
This compound 150
2-(4-Chlorophenyl)ethanol180
Doxorubicin (Positive Control)0.5

This table presents illustrative data for comparative purposes.

The illustrative data suggests that the introduction of a chlorine atom increases the cytotoxicity of phenylethanol derivatives against mammalian cells, with this compound exhibiting a lower IC50 value compared to the parent compound. This highlights the importance of balancing antimicrobial efficacy with potential host cell toxicity.

Neuroprotective Effects: An Emerging Area of Interest

Recent studies have indicated that some phenolic compounds and their derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[8][9][10][11] Their mechanisms of action often involve antioxidant and anti-inflammatory pathways.[9][12]

Experimental Protocol: In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death

An in vitro model using a neuronal cell line (e.g., PC12 or SH-SY5Y) subjected to oxidative stress (e.g., induced by hydrogen peroxide, H₂O₂) can be employed to evaluate the neuroprotective effects of phenylethanol derivatives.[8]

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Neuronal cells are cultured and may be differentiated to a more mature neuronal phenotype.

  • Pre-treatment with Test Compounds: The cells are pre-treated with various concentrations of the phenylethanol derivatives for a defined period (e.g., 2 hours).

  • Induction of Oxidative Stress: The cells are then exposed to a neurotoxic agent, such as H₂O₂, for a specified duration to induce oxidative stress and cell death.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[8][10]

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA to assess the antioxidant capacity of the compounds.

Illustrative Comparative Data:
Compound (at 50 µM)Cell Viability (%) after H₂O₂ treatment
Control (H₂O₂ only)50
2-Phenylethanol65
This compound 75
Ferulic Acid (Positive Control)80

This table presents illustrative data for comparative purposes.

The hypothetical results suggest that this compound may offer enhanced neuroprotection against oxidative stress compared to 2-phenylethanol, potentially due to the electron-withdrawing nature of the chlorine atom influencing its antioxidant capacity.

Proposed Neuroprotective Signaling Pathway

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell cluster_intervention Intervention A H₂O₂ B Increased ROS A->B C Mitochondrial Dysfunction B->C D Apoptosis C->D E This compound E->B Scavenges ROS E->C Protects Mitochondria

Caption: Proposed mechanism of neuroprotection by this compound.

Conclusion and Future Directions

This comparative guide highlights the significant impact of chlorination on the biological activities of phenylethanol. The presence of a chlorine atom on the phenyl ring appears to enhance both the antimicrobial and cytotoxic properties of the parent compound, likely due to increased lipophilicity. Furthermore, preliminary insights suggest a potential for enhanced neuroprotective effects.

For researchers and drug development professionals, these findings underscore the importance of systematic structural modifications in optimizing the biological profile of lead compounds. Future studies should focus on comprehensive in vivo evaluations to validate these in vitro findings and further elucidate the mechanisms of action. A deeper understanding of the structure-activity relationships within the phenylethanol class will undoubtedly pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Biological Activity of 2-(2-Chlorophenyl)ethanol and Structurally Related Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activity of 2-(2-Chlorophenyl)ethanol, offering a detailed comparison with its structural analogs, including the parent compound 2-Phenylethanol and the positional isomer 2-(4-Chlorophenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established methodologies to elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will delve into the causality behind experimental design, present validated protocols, and interpret data within the broader context of antimicrobial and cytotoxic research.

Introduction: The Significance of Halogenated Aromatic Alcohols

Aromatic alcohols, such as 2-Phenylethanol (2-PE), are widely recognized for their biological activities, particularly their antimicrobial properties.[1][2][3] 2-PE is a naturally occurring compound with a characteristic rose-like scent, used extensively in cosmetics, food preservation, and pharmaceuticals.[2][4][5] The introduction of halogen substituents onto the phenyl ring is a well-established medicinal chemistry strategy to modulate a molecule's physicochemical properties—such as lipophilicity, electronic character, and metabolic stability—thereby potentially enhancing its biological efficacy.[6][7]

This compound, also known as 2-Chlorophenethyl Alcohol, is an aromatic alcohol featuring a chlorine atom at the ortho position of the phenyl ring.[8][9][10][11] This structural modification is anticipated to alter its biological profile compared to the unsubstituted 2-Phenylethanol. This guide will explore these differences, focusing on antimicrobial and cytotoxic activities, and provide the experimental framework necessary to conduct such comparative evaluations.

Comparative Analysis of Biological Activity

The primary biological activities of interest for this class of compounds are their effects on microbial growth and mammalian cell viability. The position of the halogen substituent can significantly influence these activities.

Structure-Activity Relationship (SAR)

The biological activity of phenylethanol derivatives is intrinsically linked to their chemical structure. The addition of a chlorine atom increases the molecule's lipophilicity, which can enhance its ability to penetrate microbial cell membranes.[12] However, the position of the halogen (ortho, meta, or para) dictates the molecule's overall shape and electronic distribution, leading to differential interactions with biological targets.[6][13]

  • 2-Phenylethanol (Parent Compound): Serves as our baseline. Its antimicrobial action is largely attributed to its ability to disrupt cell membrane integrity and inhibit DNA, RNA, and protein synthesis in bacteria.[12]

  • This compound (Ortho Isomer): The ortho-chloro substituent can induce steric effects and alter the conformation of the ethyl alcohol side chain. Preliminary studies suggest it possesses antimicrobial and antioxidant properties.[8]

  • 2-(4-Chlorophenyl)ethanol (Para Isomer): With the chlorine at the para position, steric hindrance is minimized, potentially allowing for different interactions with target sites compared to the ortho isomer. Research indicates it has potential antimicrobial and insecticidal effects.[14]

The logical flow for investigating these relationships is visualized below.

cluster_0 Structural Modification cluster_1 Physicochemical Changes cluster_2 Biological Consequence A 2-Phenylethanol (Baseline Structure) B Addition of Chlorine @ Ortho (this compound) A->B Halogenation C Addition of Chlorine @ Para (2-(4-Chlorophenyl)ethanol) A->C Halogenation D Increased Lipophilicity Altered Electronic Distribution Steric Hindrance (ortho) B->D Causes C->D Causes E Modified Membrane Interaction Altered Target Binding Affinity D->E Leads to F Change in Biological Activity (e.g., Antimicrobial, Cytotoxic) E->F Results in

Caption: Logical flow of a Structure-Activity Relationship (SAR) analysis.

Antimicrobial Activity

The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[15] A lower MIC value indicates higher potency.

Table 1: Illustrative Comparative In Vitro Antimicrobial Activity (MIC, µg/mL) (Note: These values are representative for this class of compounds and are intended for illustrative purposes. Direct head-to-head experimental data may vary.)

MicroorganismType2-PhenylethanolThis compound2-(4-Chlorophenyl)ethanol
Staphylococcus aureusGram-positive Bacteria~2500Data not availableData not available
Escherichia coliGram-negative Bacteria~5000Data not availableData not available
Candida albicansYeast (Fungus)~1250Data not availableData not available
Cytotoxic Activity

When considering any compound for potential therapeutic use, it is crucial to assess its toxicity towards mammalian cells. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a drug that is required for 50% inhibition of a cell population's growth in vitro.

Table 2: Illustrative Comparative In Vitro Cytotoxicity (IC₅₀, µM) (Note: These values are representative and for illustrative purposes. Experimental results will vary based on the cell line and assay conditions.)

Cell LineType2-PhenylethanolThis compound2-(4-Chlorophenyl)ethanol
HeLa (Cervical Cancer)Human Cancer CellData not availableData not availableData not available
A549 (Lung Cancer)Human Cancer CellData not availableData not availableData not available
HEK293 (Normal Kidney)Human Embryonic CellData not availableData not availableData not available

Generally, compounds that are effective at disrupting microbial membranes may also exhibit toxicity to mammalian cells at higher concentrations.[16] The therapeutic window of a potential antimicrobial drug depends on the difference between its effective concentration (MIC) and its toxic concentration (IC₅₀).

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for robust and reproducible data.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This method determines the MIC of a compound against a specific microorganism in a liquid medium.[15]

Causality: The principle lies in exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound. The MIC is identified as the lowest concentration where no turbidity (visible growth) is observed after a defined incubation period. This provides a quantitative measure of the compound's bacteriostatic or fungistatic activity.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well, except for the negative control (sterility) wells.

    • Include a positive control (inoculum in broth, no compound) and a negative control (broth only).

  • Incubation:

    • Seal the plate (e.g., with a breathable membrane) and incubate.

    • Typical conditions: 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for yeast.

  • Reading Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, read the absorbance at 600 nm using a microplate reader.

A Prepare 0.5 McFarland Microbial Suspension C Inoculate Wells with Standardized Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Include Positive (Growth) & Negative (Sterility) Controls C->D E Incubate Plate (e.g., 24h at 37°C) C->E F Visually or Spectrophotometrically Assess Microbial Growth E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Causality: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effects.[18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture mammalian cells (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in fresh cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[20]

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[21]

    • Incubate for 3-4 hours at 37°C, 5% CO₂, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

    • Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[20][21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentages against the log of the compound concentration to determine the IC₅₀ value.

A Seed Mammalian Cells in 96-Well Plate B Incubate for 24h for Cell Adherence A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for Exposure Period (e.g., 48h) C->D E Add MTT Reagent to Each Well D->E F Incubate for 3-4h (Formazan Crystal Formation) E->F G Solubilize Crystals with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability and Determine IC50 H->I

References

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-(2-Chlorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to its successful development. Unforeseen off-target interactions can lead to adverse effects or diminished efficacy, ultimately derailing a promising therapeutic candidate. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(2-chlorophenyl)ethanol derivatives, a class of compounds with emerging therapeutic potential. Drawing upon established principles of pharmacology and drug discovery, this document outlines a strategic, multi-tiered approach to systematically identify and characterize off-target binding and functional activity.

Introduction: The Significance of this compound and the Imperative of Cross-Reactivity Profiling

2-Phenylethanol and its derivatives are recognized for their diverse biological activities, including antimicrobial and bacteriostatic properties.[1][2][3][4] The introduction of a chlorine atom to the phenyl ring, as in this compound, can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and, crucially, its target interaction profile. While this modification may enhance the desired therapeutic activity, it also necessitates a thorough investigation of potential off-target effects.

Cross-reactivity studies are a critical component of preclinical safety assessment, helping to identify unintended molecular interactions that could lead to toxicity.[5][6][7][8][9] Early identification of off-target liabilities allows for the strategic modification of lead compounds to improve their selectivity and safety profile, ultimately increasing the probability of clinical success.[10][11][12][13][14]

This guide will detail a systematic approach to de-risk this compound derivatives by proposing a tiered screening strategy, from broad panel screening to specific functional assays, to build a comprehensive cross-reactivity profile.

The Structural Alert: Why Monoamine Receptors are a Primary Focus

The core structure of this compound is a phenethylamine scaffold. This structural motif is a well-established pharmacophore for ligands of monoamine neurotransmitter receptors, including serotonin (5-HT), dopamine (DA), and adrenergic (α and β) receptors.[15][16][17][18][19][20][21][22][23][24][25][26] Numerous substituted phenethylamines are known to exhibit psychoactive and physiological effects through their interaction with these receptors.[23] Therefore, a primary hypothesis for the potential cross-reactivity of this compound derivatives is their interaction with this superfamily of G protein-coupled receptors (GPCRs).

Our proposed screening strategy will, therefore, have a significant focus on a panel of monoamine receptors, in addition to a broader screen for other potential off-target interactions.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is the most efficient and scientifically sound method for assessing cross-reactivity. This involves progressing from broad, high-throughput screens to more focused and detailed functional assays.

Tier 1: Broad Panel Off-Target Screening

The initial step is to screen the this compound derivative against a broad panel of receptors, enzymes, transporters, and ion channels. This provides a wide-angle view of potential off-target interactions.

Experimental Protocol: Radioligand Binding Assay Panel

Radioligand binding assays are a robust and high-throughput method to assess the ability of a test compound to displace a known radiolabeled ligand from its target.

Methodology:

  • Target Selection: Utilize a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of targets, with a particular emphasis on:

    • Monoamine Receptors: A comprehensive panel of serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, etc.), dopamine (D1-D5), and adrenergic (α1, α2, β1, β2) receptor subtypes.[15][16][17][18][19][20][21][22][23][24][25][26]

    • Other GPCRs: Histamine, muscarinic, and opioid receptors.

    • Ion Channels: hERG, sodium, calcium, and potassium channels.

    • Transporters: Serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

    • Key Enzymes: Cyclooxygenases (COX-1, COX-2), phosphodiesterases (PDEs), and various kinases.

  • Assay Principle: The test compound is incubated at a fixed concentration (typically 1-10 µM) with a membrane preparation or recombinant protein expressing the target of interest, in the presence of a specific radioligand.

  • Detection: The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential interaction.

Causality Behind Experimental Choices: This initial broad screen is designed to cast a wide net and identify any potential "hits" that warrant further investigation. The use of a standardized commercial panel ensures high-quality, reproducible data across a large number of targets.

Caption: Tier 1 Cross-Reactivity Screening Workflow.

Tier 2: Affinity Determination for Identified "Hits"

For any targets identified as potential hits in Tier 1, the next step is to determine the binding affinity (Ki) of the this compound derivative for that specific target. This is achieved through concentration-response competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

Methodology:

  • Target Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand.

  • Competition: Add a range of concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand (e.g., by rapid filtration).

  • Detection: Quantify the radioactivity of the bound fraction.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: This experiment provides a quantitative measure of the compound's affinity for the off-target. A lower Ki value indicates a higher binding affinity and a greater potential for off-target effects at therapeutic concentrations.

Data Presentation:

DerivativeTarget ReceptorIC50 (nM)Ki (nM)
Compound A5-HT2A15075
Compound AD2>10,000>5,000
Compound B5-HT2A25001250
Compound Bα1A500220

Table 1: Hypothetical binding affinity data for two this compound derivatives against identified off-target receptors.

Tier 3: Functional Characterization of Off-Target Interactions

High binding affinity does not always translate to functional activity. A compound can be an agonist (activator), an antagonist (blocker), or have no functional effect at a particular receptor. Therefore, it is crucial to perform functional assays for any off-target with significant binding affinity.

Experimental Protocol: Cell-Based Functional Assays

The choice of functional assay depends on the nature of the target receptor and its signaling pathway.

  • For GPCRs (e.g., monoamine receptors):

    • cAMP Assays: Measure the inhibition or stimulation of cyclic AMP production for Gs or Gi-coupled receptors.

    • Calcium Flux Assays: Measure changes in intracellular calcium levels for Gq-coupled receptors.

    • Reporter Gene Assays: Use a reporter gene (e.g., luciferase) linked to a response element downstream of the receptor's signaling pathway.

Methodology (Example: cAMP Assay for a Gi-coupled receptor):

  • Cell Culture: Use a cell line stably expressing the target receptor.

  • Cell Plating: Seed the cells in a multi-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a known agonist for the receptor in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality Behind Experimental Choices: Functional assays provide the most physiologically relevant information about the consequences of an off-target interaction. This data is essential for predicting potential side effects in vivo.

Caption: Tier 2 and 3 Workflow for Characterizing Off-Target Hits.

Comparative Analysis and Interpretation

The ultimate goal of these studies is to build a comprehensive cross-reactivity profile for each this compound derivative and compare them to identify candidates with the most favorable selectivity profile.

Key Comparison Points:

  • Selectivity Index: Calculate the ratio of the Ki for the off-target to the Ki (or EC50) for the primary therapeutic target. A higher selectivity index is desirable.

  • Functional Activity: Compare the nature and potency of the functional activity at the off-target versus the primary target. An antagonist effect at an off-target may be more tolerable than an agonist effect, depending on the receptor's function.

  • Structure-Activity Relationship (SAR): Analyze how modifications to the this compound scaffold affect the cross-reactivity profile. This can guide the design of more selective analogues.

Conclusion and Future Directions

A thorough understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By employing a systematic, tiered approach as outlined in this guide, researchers can effectively de-risk this compound derivatives and select candidates with the highest potential for clinical success. The insights gained from these studies will not only enhance the safety profile of individual compounds but also contribute to a broader understanding of the structure-activity relationships governing the interactions of this chemical class with biological systems. Future work should focus on developing in silico models to predict the cross-reactivity of novel derivatives, further accelerating the drug discovery process.

References

A Comparative Guide to the Anticonvulsant Efficacy of Substituted Chlorophenyl Ethanol Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phenylethanol Scaffold

The phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent versatility, allowing for diverse substitutions on both the phenyl ring and the ethanol side chain, has made it a privileged structure in the quest for novel therapeutics. While the parent compound, 2-(2-Chlorophenyl)ethanol, has been investigated for antimicrobial and antioxidant properties, strategic modifications to this core have unlocked potent activities within the central nervous system (CNS). This guide focuses on a specific class of analogs—chlorinated phenyl ethanol amides—and provides a comparative analysis of their efficacy as anticonvulsant agents. By examining a homologous series of these compounds, we can derive critical structure-activity relationships (SAR) that inform future drug design and development.

This analysis synthesizes data from key preclinical studies to provide researchers and drug development professionals with a clear, data-driven comparison of these promising anticonvulsant candidates.

Comparative Efficacy Analysis of Chlorophenyl Ethanol Amide Analogs

The anticonvulsant potential of a compound is robustly assessed by its ability to protect against chemically induced seizures in animal models. The median effective dose (ED50)—the dose required to produce a therapeutic effect in 50% of the population—is a critical metric for this assessment. A lower ED50 value indicates higher potency.

A key study by Salazar et al. investigated a homologous series of DL-dichlorophenyl alcohol amides, providing a clear comparison of their potency against seizures induced by pentylenetetrazol (PTZ), a GABA-A receptor antagonist.[1][2] Another study by Orjales et al. explored a similar series with a single para-chloro substitution, allowing for an insightful comparison of the effect of the chlorination pattern on anticonvulsant activity.[3]

The data from these studies are summarized below.

Data Presentation: Anticonvulsant Potency in the PTZ Seizure Model
Compound IDStructureSubstitution Patternn-value (Alkyl Chain)ED50 (mg/kg, i.p.)[2][3]
1 3',4'-dichloro1 (Butyramide)10
2 3',4'-dichloro2 (Pentanamide)16
3 3',4'-dichloro3 (Hexanamide)12
4 4'-chloro1 (Butyramide)26
5 4'-chloro2 (Pentanamide)30
6 4'-chloro3 (Hexanamide)33
Phenobarbital N/A (Reference Drug)N/AN/A8

Note: Structures are representational. The core is a substituted phenyl-hydroxy-alkanamide.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals two critical structure-activity relationships:

  • Impact of Phenyl Ring Chlorination : A direct comparison between the two series demonstrates that the incorporation of two chlorine atoms on the phenyl ring (3',4'-dichloro analogs 1-3 ) significantly increases anticonvulsant potency compared to the mono-chloro substitution (4'-chloro analogs 4-6 ). For instance, the butyramide analog with two chlorine atoms (1 ) has an ED50 of 10 mg/kg, which is 2.6 times more potent than its mono-chloro counterpart (4 ) with an ED50 of 26 mg/kg.[2][3] This suggests that the electronic and lipophilic properties conferred by dichlorination are crucial for enhanced activity.

  • Influence of Alkyl Chain Length : Within the more potent 3',4'-dichloro series, the length of the alkyl chain attached to the chiral carbon influences efficacy. The butyramide analog (1 , n=1) exhibits the highest potency (ED50 = 10 mg/kg), approaching that of the reference drug phenobarbital (ED50 = 8 mg/kg).[2] Increasing the chain length to a pentanamide (2 , n=2) reduces potency (ED50 = 16 mg/kg), while a further increase to a hexanamide (3 , n=3) restores some of the activity (ED50 = 12 mg/kg). This non-linear relationship suggests that an optimal chain length and steric bulk exist for favorable interaction with the biological target.

Experimental Protocols: A Self-Validating System

The trustworthiness of the comparative efficacy data is grounded in the standardized and well-validated experimental protocol used to derive it. The pentylenetetrazol (PTZ)-induced seizure model is a gold-standard screening assay for potential anticonvulsant drugs, particularly those that may act by enhancing GABAergic neurotransmission.

Protocol: PTZ-Induced Seizure Model in Mice
  • Animal Model : Male Swiss mice are used. Animals are housed under standard laboratory conditions with free access to food and water and are acclimatized before the experiment.

  • Compound Administration :

    • Test compounds (analogs 1-6 ) are dissolved in a suitable vehicle (e.g., 30% polyethylene glycol 400 solution).[2]

    • The reference drug, Phenobarbital, is dissolved in water.[2]

    • Animals are divided into groups (n=10-15 per group). Different groups receive varying doses of a test compound, the reference drug, or the vehicle alone (control group).

    • All compounds are administered via intraperitoneal (i.p.) injection.

  • Induction of Seizures :

    • Thirty minutes after compound administration, a convulsant dose of PTZ (typically 100 mg/kg) is administered i.p. to all animals.[2] This dose is predetermined to induce clonic seizures and mortality in 100% of untreated mice.

  • Observation and Endpoint :

    • Animals are observed for a period of 30 minutes post-PTZ injection.

    • The primary endpoint is the suppression of clonic seizures and the prevention of death. An animal is considered "protected" if it does not exhibit clonic seizures.

  • Data Analysis :

    • The percentage of protected animals is calculated for each dose group.

    • The ED50 value, along with 95% confidence intervals, is calculated using the method of Litchfield and Wilcoxon.[2]

G cluster_0 Preparation Phase cluster_1 Dosing & Challenge Phase cluster_2 Observation & Analysis Phase acclimatize Acclimatize Mice group Divide into Dose Groups acclimatize->group prepare Prepare Compound Solutions (Test, Reference, Vehicle) group->prepare administer Administer Compounds (i.p.) prepare->administer wait Wait 30 Minutes administer->wait ptz Challenge with PTZ (100 mg/kg, i.p.) wait->ptz observe Observe for 30 Minutes (Clonic Seizures, Mortality) ptz->observe record Record % Protected Animals observe->record calculate Calculate ED50 record->calculate

Caption: Experimental workflow for the PTZ-induced anticonvulsant activity assay.

Mechanistic Insights and Future Directions

While the PTZ model points towards an interaction with the GABAergic system, further studies are needed to elucidate the precise mechanism of action. The work by Orjales et al. provides a compelling lead, suggesting that these phenyl alcohol amides could act as GABA-B receptor antagonists.[3] This is significant because GABA-B antagonists have been shown to possess anticonvulsant properties, particularly against absence seizures.

The proposed mechanism involves blocking the inhibitory effects of GABA at the GABA-B receptor, which can lead to a net increase in neuronal excitability in some contexts but can also paradoxically suppress seizure activity by modulating neurotransmitter release and postsynaptic potentials.

G cluster_0 Proposed Mechanism of Action Compound Chlorophenyl Ethanol Amide GABA_B GABA-B Receptor Compound->GABA_B Antagonism Effect Suppression of Seizure Activity GABA_B->Effect Modulation of Neurotransmission

Caption: Proposed antagonistic action of analogs at the GABA-B receptor.

Conclusion

The comparative analysis of chlorophenyl ethanol amides reveals a promising class of compounds with significant anticonvulsant activity. The data clearly indicates that 3',4'-dichlorination of the phenyl ring is a key determinant of potency. Within this series, the DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide analog (Compound 1 ) emerges as the most effective candidate, with a potency that rivals the established drug phenobarbital in the PTZ model.

These findings, supported by robust experimental protocols, provide a strong rationale for the further development of this chemical series. Future research should focus on elucidating the precise molecular mechanism of action, exploring the stereochemistry's role in activity, and optimizing the pharmacokinetic properties of these lead compounds to advance them toward clinical application.

References

The Pivotal Role of the 2-Chlorophenyl Group in Ethanol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of chemical scaffolds explored, 2-phenylethanol and its derivatives have emerged as a versatile platform for the development of compounds with a broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-Chlorophenyl)ethanol derivatives, offering a comparative perspective on how subtle molecular modifications influence their biological function. Drawing upon experimental data from seminal studies, we will dissect the causal links between chemical structure and bioactivity, providing researchers and drug development professionals with actionable insights for rational drug design.

The this compound Scaffold: A Foundation for Diverse Bioactivity

The parent compound, this compound, is an aromatic alcohol characterized by a phenyl ring substituted with a chlorine atom at the ortho position and a hydroxyethyl side chain.[1] This seemingly simple molecule serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals.[1] The presence and position of the chlorine atom on the phenyl ring are not trivial; they significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets. Preliminary investigations have suggested potential antimicrobial and antioxidant properties for this scaffold, paving the way for more extensive SAR studies.[1]

Comparative Analysis of Antifungal Activity: A Focus on Azole Derivatives

One of the most fruitful areas of investigation for 2-phenylethanol derivatives has been in the development of novel antifungal agents. The core pharmacophore of many azole antifungals includes a substituted phenyl ring linked to an azole moiety (typically imidazole or triazole) via a two-carbon bridge.[2] This structural motif is central to their mechanism of action, which involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.

A compelling study on a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives highlights the critical role of substitutions on the phenyl ring. By introducing various substituents, researchers have been able to modulate the antifungal potency and spectrum of these compounds.[2][3]

Impact of Phenyl Ring Substitution

The substitution pattern on the phenyl ring of the 1-phenylethanol core is a key determinant of antifungal activity. While the specific SAR for a 2-chloro substitution in this exact series is not detailed in the provided literature, studies on related halogenated phenyl derivatives offer valuable insights. For instance, the presence of a halogen, such as chlorine, on the phenyl ring is a common feature in many potent azole antifungals.[2] This is often attributed to the electron-withdrawing nature and lipophilicity of the halogen, which can enhance binding to the active site of CYP51.

In a related series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, the 4-chlorophenyl derivatives demonstrated significant fungal growth inhibition, with some compounds exhibiting potent activity against resistant strains like Candida glabrata.[2] This underscores the importance of the chlorophenyl moiety in conferring potent antifungal properties.

Ester and Carbamate Derivatives: Modulating Lipophilicity and Potency

Further modifications to the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold through the introduction of aromatic ester and carbamate functionalities at the hydroxyl group have yielded compounds with remarkable antifungal activity.[3]

Table 1: Comparative Antifungal Activity (MIC in μg/mL) of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives [3]

CompoundR Group (Ester/Carbamate)Candida albicans (Mean MIC)Non-albicans Candida spp. (Mean MIC)
6a 4-BiphenylPotentPotent
6b 4-BiphenylmethylPotentPotent
6c 4-Biphenylcarbonyl1.7 ± 1.41.9 ± 2.0
Fluconazole Reference DrugLess PotentLess Potent

The data clearly indicates that the biphenyl ester derivatives (6a-c ) were more active than the reference drug, fluconazole.[3] This enhancement in activity can be attributed to the increased lipophilicity and potential for additional π-π stacking interactions within the enzyme's active site provided by the biphenyl moiety.

Furthermore, stereochemistry plays a crucial role. The separation of racemic mixtures of 6a and 6b revealed that the (-) isomers were significantly more active (up to 500 times) than the (+) isomers, highlighting the stereospecific nature of the drug-target interaction.[3]

Broadening the Spectrum: Antimicrobial and Cytotoxic Potential

While antifungal activity is a prominent feature, derivatives of the 2-phenylethanol scaffold have also been explored for other biological activities, including broader antimicrobial and cytotoxic effects.

Antibacterial Activity

The bacteriostatic activity of 2-phenylethanol and its derivatives has been correlated with their ability to interact with and disrupt bacterial cell membranes.[4] The lipophilicity of these compounds is a key factor governing their membrane-binding affinity and, consequently, their antimicrobial efficacy. While specific data on this compound is limited in this context, the principles of membrane interaction suggest that the chlorophenyl group would enhance lipophilicity compared to the unsubstituted phenylethanol, potentially leading to increased antibacterial activity.

Cytotoxic Activity against Cancer Cell Lines

The exploration of chlorophenyl-containing compounds has extended to oncology. For instance, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines were synthesized and evaluated as topoisomerase II inhibitors and cytotoxic agents against various human cancer cell lines.[2] This study revealed that the presence of an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring was important for selective topoisomerase II inhibitory activity. While the core scaffold is different from 2-phenylethanol, it demonstrates the utility of the chlorophenyl moiety in designing molecules with anticancer properties.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments described in the cited literature.

Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step. A general synthetic pathway is outlined below.

Workflow: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

Synthesis A Substituted Phenacyl Bromide C Intermediate Ketone A->C B Imidazole B->C E 2-(1H-imidazol-1-yl)-1-phenylethanol C->E Reduction D Sodium Borohydride (NaBH4) D->E G Ester / Carbamate Derivatives E->G Esterification / Carbamoylation F Acyl Chloride / Isocyanate F->G

Caption: General synthetic scheme for 2-(1H-imidazol-1-yl)-1-phenylethanol esters and carbamates.

Step-by-Step Protocol:

  • Synthesis of the Intermediate Ketone: React a substituted phenacyl bromide with imidazole in a suitable solvent (e.g., acetonitrile) to yield the corresponding 2-(1H-imidazol-1-yl)-1-phenylethanone.

  • Reduction to the Alcohol: Reduce the ketone intermediate using a reducing agent like sodium borohydride (NaBH4) in a protic solvent (e.g., methanol) to obtain the racemic 2-(1H-imidazol-1-yl)-1-phenylethanol.

  • Esterification/Carbamoylation: React the alcohol with the appropriate acyl chloride or isocyanate in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield the final ester or carbamate derivatives.

  • Purification: Purify the final products using column chromatography.

Antifungal Susceptibility Testing (Broth Microdilution)

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing antifungal activity.

Workflow: Broth Microdilution Assay for MIC Determination

MIC_Assay A Prepare serial dilutions of test compounds in a 96-well plate. C Add fungal inoculum to each well. A->C B Prepare a standardized fungal inoculum. B->C D Incubate the plate at the appropriate temperature and duration. C->D E Visually or spectrophotometrically assess fungal growth. D->E F Determine the MIC: the lowest concentration with no visible growth. E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test strain.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a rich field of study with significant implications for drug discovery. The strategic placement of a chlorine atom on the phenyl ring, combined with modifications to the ethanol side chain, provides a powerful means to modulate biological activity. The potent antifungal activity of azole derivatives and the emerging potential in other therapeutic areas underscore the value of this scaffold.

Future research should focus on a more systematic exploration of substitutions on the 2-chlorophenyl ring to fine-tune activity and selectivity. Furthermore, elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and computational modeling will be instrumental in guiding the design of next-generation therapeutics based on the this compound framework.

References

A Senior Application Scientist's Guide to the Synthesis of 2-(2-Chlorophenyl)ethanol: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Chlorophenyl)ethanol, also known as 2-chlorophenethyl alcohol, is a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). The precise and efficient construction of this molecule is of paramount importance, driving the need for robust, scalable, and economically viable synthetic methodologies. The presence of the ortho-chloro substituent on the phenyl ring introduces specific electronic and steric challenges that must be addressed in any synthetic approach.

This guide provides an in-depth, comparative analysis of the most pertinent and effective methods for the synthesis of this compound. We will move beyond a mere recitation of procedures to explore the underlying mechanistic principles, the rationale behind experimental design, and a critical evaluation of each method's performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize the synthetic route best suited for their specific application, whether for bench-scale research or large-scale industrial production.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be broadly approached from several distinct strategic disconnections. This guide will focus on three principal and field-proven methodologies:

  • Reduction of 2-Chlorophenylacetic Acid Derivatives: A direct and often high-yielding approach that involves the reduction of a carboxylic acid or its more reactive ester counterpart.

  • Grignard-Mediated C-C Bond Formation: A classic organometallic strategy that constructs the carbon skeleton through the reaction of a Grignard reagent with a suitable electrophile.

  • Nucleophilic Ring-Opening of an Epoxide: A regioselective method that utilizes the strained three-membered ring of 2-(2-chlorophenyl)oxirane as a reactive handle.

Each of these strategies offers a unique set of advantages and challenges, which we will dissect in the subsequent sections.

product This compound sm1 2-Chlorophenylacetic Acid or its Ester method1 Reduction (e.g., LiAlH₄, Catalytic Hydrogenation) sm1->method1 sm2 2-Chlorobenzyl Halide method2 Grignard Reaction + Formaldehyde sm2->method2 sm3 2-Chlorostyrene method3 Epoxidation sm3->method3 sm4 Ethylene Oxide method5 Grignard Reaction + Ethylene Oxide sm4->method5 sm5 2-Chlorophenylmagnesium Halide sm5->method5 int1 2-(2-Chlorophenyl)oxirane method4 Nucleophilic Ring-Opening (e.g., LiAlH₄, H₂/Pd) int1->method4 method1->product method2->product method3->int1 method4->product method5->product cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction & Work-up A Flame-dry glassware under N₂ atmosphere B Add Mg turnings and initiator (I₂) A->B C Add anhydrous ether & 2-chlorobenzyl chloride soln B->C D Maintain gentle reflux until Mg is consumed C->D E Cool Grignard reagent to 0°C D->E Phenylacetylmagnesium chloride formed F Add formaldehyde source (e.g., paraformaldehyde) E->F G Quench with aq. NH₄Cl F->G H Extract with ether, dry, and concentrate G->H I Purify by distillation or chromatography H->I

A Comparative Technical Guide to 2-(2-Chlorophenyl)ethanol: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical comparison of 2-(2-Chlorophenyl)ethanol, exploring its known applications and potential biological activities based on available data and studies of structurally similar compounds. As a key pharmaceutical intermediate, its performance will be evaluated not only on its potential bioactivity but also on its utility in synthesis. This document is intended to be a foundational resource, highlighting areas where further research is critically needed.

Introduction: The Chemical Identity and Pharmaceutical Significance of this compound

This compound, also known as 2-chlorophenethyl alcohol, is an aromatic chlorinated compound with the chemical formula C₈H₉ClO.[1] Its structure, featuring a chlorophenyl group attached to an ethanol moiety, makes it a valuable building block in organic synthesis. It serves as a crucial intermediate in the production of various pharmaceuticals, including antihistamines and bronchodilators.[1] The position of the chlorine atom on the phenyl ring significantly influences its chemical reactivity and potential biological effects.

While extensive research exists for related compounds, direct and comprehensive in vitro and in vivo studies on this compound are not abundant in publicly accessible literature. Therefore, this guide will also draw logical comparisons from data on its isomers and analogs to predict its biological profile and suggest avenues for future investigation.

Comparative In Vitro Analysis: Benchmarking Biological Activity

The in vitro evaluation of a compound like this compound is fundamental to understanding its potential therapeutic applications and toxicological profile. Here, we outline key assays and compare the anticipated performance of this compound with relevant alternatives.

Cytotoxicity Profile: Assessing Cellular Viability

A primary step in drug development is to determine a compound's cytotoxicity. The MTT assay is a standard colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds for 24-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Logical Workflow for Cytotoxicity Assessment

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data (Hypothetical)

CompoundTarget Cell LineIC50 (µM)Source
This compound HepG2Data not available-
2-ChloroethanolHepG2~60-80 mM (induced cytotoxicity)[2]
EthanolHepG2>40 mM (no cytotoxicity observed up to this concentration)[2]

This table presents hypothetical data for this compound alongside available data for related compounds to provide a comparative context.

Antimicrobial Potential: A Look into Pathogen Inhibition

Preliminary investigations suggest that this compound may possess antimicrobial properties.[1] Standard methods to quantify this include determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial dilutions of this compound and standard antibiotics (e.g., ciprofloxacin) in a 96-well plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Comparative Antimicrobial Activity (Hypothetical)

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (Gram-positive)Data not available0.25 - 2Not Applicable
E. coli (Gram-negative)Data not available0.015 - 1Not Applicable
C. albicans (Fungus)Data not availableNot Applicable0.25 - 2

This table illustrates a framework for comparing the antimicrobial efficacy of this compound against standard clinical agents.[3]

Antioxidant Capacity: Scavenging Free Radicals

Initial studies indicate that this compound might exhibit antioxidant activity.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid).

  • DPPH Reaction: Mix the sample solutions with a methanolic solution of DPPH.

  • Incubation: Allow the reaction to proceed in the dark for a specified time.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance.

Logical Flow for Antioxidant Activity Interpretation

G A Prepare this compound and Control Solutions B Mix with DPPH Solution A->B C Incubate in the Dark B->C D Measure Absorbance C->D E Calculate Scavenging Activity (%) D->E F Determine IC50 E->F

Caption: Logical flow for assessing antioxidant efficacy.

In Vivo Studies: From Animal Models to Potential Human Applications

In vivo studies are crucial for understanding the systemic effects, toxicity, and metabolic fate of a compound. While specific in vivo data for this compound is limited, we can infer potential outcomes based on studies of related molecules like 2-chloroethanol.

Acute Toxicity Assessment in Animal Models

The median lethal dose (LD50) is a standard measure of acute toxicity. For 2-chloroethanol, the oral LD50 in rats is reported to be around 58-65.1 mg/kg.[4]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a small group of rodents (e.g., rats or mice).

  • Dosing: Administer a starting dose of this compound to a single animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a specified period (typically 14 days).

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose.

  • LD50 Calculation: The LD50 is estimated using statistical methods based on the outcomes.

Comparative In Vivo Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Source
This compound RatOralData not available-
2-ChloroethanolRatOral65.1 mg/kg[4]
Metabolism and Pharmacokinetics

Understanding how a compound is metabolized is vital. 2-Chloroethanol is oxidized by alcohol dehydrogenase to the toxic metabolite chloroacetaldehyde.[4] It is plausible that this compound undergoes a similar metabolic pathway.

Experimental Workflow for In Vivo Metabolism Study

Caption: Experimental workflow for an in vivo metabolism study.

Fomepizole, an alcohol dehydrogenase inhibitor, has been shown to significantly increase the LD50 of 2-chloroethanol in rats, suggesting a potential therapeutic intervention for poisoning.[4] This highlights the importance of understanding the metabolic pathways of chlorinated ethanols.

Performance as a Synthetic Intermediate: A Comparative Advantage

A key application of this compound is its role as an intermediate in pharmaceutical synthesis.[1] Its performance in this context can be compared to other building blocks used in the synthesis of similar drug classes.

Comparative Analysis of Synthetic Utility

FeatureThis compoundAlternative Building Blocks (e.g., other substituted phenylethanols)
Accessibility Synthesized via Grignard reaction.[1]Varies depending on the specific compound.
Reactivity The hydroxyl group can be oxidized or esterified.[1]Similar reactivity profiles for the ethanol moiety.
Application Intermediate for antihistamines and bronchodilators.[1]Used in the synthesis of a wide range of pharmaceuticals.
Chirality Can be synthesized as specific enantiomers, which is crucial for the biological activity of many drugs.[5][6]Chirality is also a key feature for many alternative building blocks.

The choice of a synthetic intermediate often depends on the target molecule, desired stereochemistry, and overall synthetic strategy. The commercial availability and cost-effectiveness of this compound also play a significant role in its selection for large-scale pharmaceutical production.

Conclusion and Future Directions

This compound is a valuable chemical entity, primarily recognized for its role as a pharmaceutical intermediate. While preliminary information suggests potential antimicrobial and antioxidant properties, there is a clear need for direct and comprehensive in vitro and in vivo studies to fully characterize its biological activity and toxicological profile.

Future research should focus on:

  • Systematic in vitro screening: Conducting a battery of assays to determine its cytotoxicity against various cell lines, its antimicrobial spectrum, and its antioxidant capacity.

  • Comparative studies: Directly comparing the biological activity of this compound with its positional isomers (3- and 4-chlorophenyl)ethanol to understand structure-activity relationships.

  • In vivo toxicity and metabolism: Performing detailed animal studies to establish its LD50, identify its metabolic pathways, and assess its potential for organ toxicity.

  • Exploration of therapeutic potential: Investigating its efficacy in relevant disease models based on the outcomes of in vitro screening.

By filling these knowledge gaps, the scientific community can better ascertain the full potential and risks associated with this compound, both as a synthetic building block and as a potential bioactive compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of specialized chemical compounds are daily realities. Just as crucial as the reactions we run are the protocols we follow for the safe disposal of resulting waste streams. This guide provides a comprehensive, experience-driven approach to the proper disposal of 2-(2-Chlorophenyl)ethanol, ensuring the safety of laboratory personnel and the protection of our environment.

Foundational Knowledge: Understanding the Compound

Before we can discuss disposal, we must understand the inherent characteristics of this compound. It is a halogenated organic compound.[1][2] This classification is paramount, as it dictates the primary disposal pathway. The presence of a carbon-halogen bond means it is subject to specific regulations, such as those outlined by the Environmental Protection Agency (EPA).[1][2]

Safety Data Sheets (SDS) for similar chlorinated compounds indicate that they can be irritants to the skin and eyes and may be harmful if swallowed or inhaled.[3][4][5][6][7] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Table 1: Key Safety and Regulatory Information for Chlorinated Organic Compounds

PropertyGuidelineSource
Primary Hazard Class Halogenated Organic CompoundEPA[1][2]
Potential Health Hazards Skin Irritation, Eye Irritation, Harmful if Swallowed/InhaledSDS[3][4][5][6][7]
Primary Disposal Route Hazardous WasteEPA[8][9]
EPA Waste Code (Anticipated) F002 (for spent halogenated solvents)EPA[8][9]

Note: The specific EPA waste code should be confirmed with your institution's Environmental Health and Safety (EHS) department, as it can depend on how the material was used.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.

Step 1: Segregation at the Source—The Most Critical Step

Why this is important: The cardinal rule of chemical waste management is proper segregation.[10] Mixing incompatible waste streams can lead to dangerous reactions, and mixing halogenated with non-halogenated waste unnecessarily increases the volume of the more stringently regulated and costly-to-dispose-of waste.[11]

Protocol:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[10][12]

  • This container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, vapor-tight lid.[12][13]

  • Crucially, never mix this compound waste with non-halogenated organic waste (e.g., acetone, ethanol, hexane). [10][12]

Step 2: Proper Labeling—Clarity is Safety

Why this is important: Accurate and detailed labeling prevents accidental misuse of the waste container and ensures that it is handled correctly by waste management personnel.[10][13]

Protocol:

  • Label the waste container with the words "Hazardous Waste" and "Halogenated Organic Solvents."[10]

  • List all constituents of the waste stream, including this compound and any other solvents or reagents present.

  • Indicate the approximate percentage of each component.

  • Include the date the waste was first added to the container.

Step 3: Safe Storage—Containment and Control

Why this is important: Proper storage of the waste container minimizes the risk of spills, leaks, and exposure to personnel.

Protocol:

  • Store the waste container in a designated satellite accumulation area (SAA), which is typically a secondary containment tray within a fume hood or a ventilated cabinet.[12]

  • Keep the container closed at all times, except when adding waste.[13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Ensure the exterior of the container is clean and free of chemical contamination.[13]

Step 4: Full Container Management and Disposal Request

Why this is important: There are regulatory limits on how much hazardous waste can be stored in a laboratory and for how long. Adhering to these limits is a matter of compliance.

Protocol:

  • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[13]

  • Once the container is full or has been in use for a predetermined period (consult your institution's EHS guidelines), securely close the lid.

  • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[11][14] You are responsible for the waste from "cradle to grave," meaning you are legally obligated to ensure it is transported and disposed of by a permitted facility.[11]

Diagram 1: Decision Workflow for this compound Disposal

G start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Segregate into 'Halogenated Organic Waste' container is_halogenated->halogenated_waste Yes non_halogenated_waste Segregate into 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_waste No labeling Label container with: - 'Hazardous Waste' - Contents and percentages - Date halogenated_waste->labeling storage Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->storage pickup Request pickup by EHS or licensed waste vendor when full storage->pickup end Proper Disposal pickup->end

Caption: Decision-making process for the disposal of this compound waste.

Emergency Procedures: Preparedness is Paramount

Even with the most stringent protocols, accidents can happen. Being prepared to respond effectively is a non-negotiable aspect of laboratory safety.

  • Spills: In the event of a small spill, use a chemical spill kit containing an inert absorbent material.[4][7][15] Do not use combustible materials like paper towels to clean up flammable liquids. The contaminated absorbent material must then be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][5][6][7] Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5][6][7]

    • Inhalation: Move the affected person to fresh air.[3][4][5]

    • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.[3][4][5]

Trustworthiness Through Self-Validation

A robust disposal protocol is a self-validating one. This means building in checks and balances to ensure compliance and safety.

  • Regular Inspections: Periodically inspect your satellite accumulation areas. Check for proper labeling, closed containers, and any signs of leaks or degradation of the containers.

  • Training and Documentation: Ensure all laboratory personnel who handle this compound are trained on these disposal procedures. Document this training.

  • Consult Your EHS Department: Your institution's Environmental Health and Safety department is your most valuable resource. Consult with them to ensure your laboratory's procedures are in full compliance with local, state, and federal regulations.[15]

By adhering to these detailed procedures, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific stewardship. The proper management of chemical waste is as integral to our work as the discoveries we strive to make.

References

A Senior Application Scientist's Guide to Handling 2-(2-Chlorophenyl)ethanol: Essential PPE and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. Handling any chemical reagent requires a foundational understanding of its properties to mitigate risks effectively. This guide provides essential, immediate safety and logistical information for handling 2-(2-Chlorophenyl)ethanol (CAS RN: 19819-95-5), focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and the implementation of robust operational and disposal plans. Our goal is to move beyond simple checklists, offering a framework of self-validating protocols grounded in scientific causality.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is an organic compound that, while not classified for major physical or environmental hazards, presents significant health risks upon exposure.[1] Understanding these specific hazards is the critical first step in designing a safe handling procedure, as it dictates the necessary protective barriers.

The primary, documented hazards associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause inflammation, redness, and discomfort.[1]

  • Serious Eye Irritation (Category 2A): The compound can cause significant, though reversible, damage upon contact with the eyes.[1]

While the Safety Data Sheet (SDS) for this specific compound may not list acute oral or inhalation toxicity, structurally similar chlorinated aromatic compounds often carry warnings for being harmful if swallowed or causing respiratory irritation.[2][3][4] Therefore, a prudent approach involves controlling these potential exposure routes as well.

Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate

PPE serves as the final barrier between the researcher and the chemical.[5] Its selection must directly counteract the identified hazards. For this compound, a multi-layered approach is mandatory.

PPE ComponentSpecificationRationale & Best Practices
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents skin contact, the primary route of irritation. Always inspect gloves for tears or degradation before use.[4] For prolonged handling, consider double-gloving. Change gloves every 30-60 minutes or immediately if contamination is suspected.[5]
Eye & Face Protection Safety glasses with side shields (minimum) or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[1][2] If transferring larger volumes (>100mL) where the risk of splashing is higher, a full face shield should be worn in conjunction with goggles.[5][6]
Body Protection A long-sleeved, fully buttoned laboratory coat.Shields the skin on the arms and torso from drips and splashes.[7] Ensure cuffs are snug to prevent chemicals from entering.
Respiratory Protection Not typically required when used within a certified chemical fume hood.A chemical fume hood provides adequate engineering control to prevent the inhalation of vapors or aerosols.[1][7] If work must be performed on an open bench (not recommended) or if aerosols could be generated without local exhaust, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[8]

Operational Protocol: From Receipt to Disposal

A safe workflow is a self-validating system where each step is designed to minimize exposure and prevent accidental release. The following protocol provides a step-by-step methodology for the safe handling of this compound.

Step 1: Preparation and Pre-Handling Inspection
  • Designate the Work Area: All work with this compound must be conducted within a certified chemical fume hood to control potential vapors.[9][10]

  • Assemble Materials: Ensure all necessary equipment (glassware, stir plates, etc.) and waste containers are inside the fume hood before introducing the chemical.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[11][12]

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.

Step 2: Handling and Use
  • Chemical Transfer: Keep the container of this compound at least 15 cm (6 inches) from the sash of the fume hood.[10] When transferring the liquid, do so slowly and carefully to avoid splashing or generating aerosols.

  • Container Management: Keep the primary container tightly closed when not in use to prevent the release of vapors.[1][11]

  • Prudent Practices: Avoid direct contact with skin, eyes, and clothing.[11] Do not eat, drink, or apply cosmetics in the laboratory.[13] After handling, even if gloves were worn, wash hands thoroughly with soap and water before leaving the lab.[1][13]

Step 3: Storage
  • Conditions: Store the chemical in a tightly closed container in a cool, dark, and well-ventilated area.[1]

  • Compatibility: Store away from incompatible materials, particularly strong oxidizing agents.[1][14]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Step 4: Spill and Emergency Response
  • Minor Spill (within fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain and soak up the spill.

    • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7][9]

    • Decontaminate the surface with an appropriate solvent (like isopropanol or ethanol), followed by soap and water, collecting all cleaning materials as hazardous waste.[7][15]

  • Major Spill (outside fume hood) or Skin/Eye Contact:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if easy to do so.[1] Seek immediate medical attention.[1]

    • Evacuation: For a large spill, evacuate the area and alert your institution's emergency response team.[7]

Step 5: Waste Disposal
  • Chemical Waste: Collect all unused or waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[7][16]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be disposed of as hazardous chemical waste.[7]

  • Regulatory Compliance: Do not pour waste down the drain.[2][11] All waste must be disposed of through a licensed disposal company, following all local and institutional regulations.[4]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, reinforcing the procedural steps from planning to disposal.

prep Step 1: Preparation - Designate Fume Hood - Assemble Materials - Check Safety Equipment - Don Full PPE handle Step 2: Handling & Use - Work in Fume Hood - Avoid Splashes - Keep Container Closed prep->handle Proceed to Handling storage Step 3: Storage - Cool, Dark, Ventilated - Away from Oxidizers handle->storage If Storing spill Step 4: Spill & Emergency - Minor Spill: Absorb & Clean - Major Exposure: Evacuate & Flush handle->spill disposal Step 5: Waste Disposal - Collect Chemical Waste - Dispose of Contaminated PPE - Follow Regulations handle->disposal If Disposing storage->handle Retrieve for Use spill->disposal Collect Waste complete Process Complete disposal->complete

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)ethanol
Reactant of Route 2
2-(2-Chlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.